molecular formula C39H51N7O18S B15550859 Mca-glu-asp-ala-ser-thr-pro-cys-OH

Mca-glu-asp-ala-ser-thr-pro-cys-OH

Numéro de catalogue: B15550859
Poids moléculaire: 937.9 g/mol
Clé InChI: VZJAOAJOLSSCDU-AVHXDXKASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mca-glu-asp-ala-ser-thr-pro-cys-OH is a useful research compound. Its molecular formula is C39H51N7O18S and its molecular weight is 937.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C39H51N7O18S

Poids moléculaire

937.9 g/mol

Nom IUPAC

(4S)-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C39H51N7O18S/c1-17(33(55)43-24(15-47)36(58)45-32(18(2)48)38(60)46-10-4-5-26(46)37(59)44-25(16-65)39(61)62)40-35(57)23(14-30(52)53)42-34(56)22(8-9-29(50)51)41-28(49)11-19-12-31(54)64-27-13-20(63-3)6-7-21(19)27/h6-7,12-13,17-18,22-26,32,47-48,65H,4-5,8-11,14-16H2,1-3H3,(H,40,57)(H,41,49)(H,42,56)(H,43,55)(H,44,59)(H,45,58)(H,50,51)(H,52,53)(H,61,62)/t17-,18+,22-,23-,24-,25-,26-,32-/m0/s1

Clé InChI

VZJAOAJOLSSCDU-AVHXDXKASA-N

Origine du produit

United States

Foundational & Exploratory

Mca-glu-asp-ala-ser-thr-pro-cys-OH chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and potential applications of the fluorogenic peptide, Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH. This peptide is an important tool for researchers in biochemistry and drug discovery, particularly for the study of proteolytic enzymes. The core of this molecule is the peptide sequence Glu-Asp-Ala-Ser-Thr-Pro-Cys, which is N-terminally labeled with a (7-Methoxycoumarin-4-yl)acetyl (Mca) group. The Mca moiety is a fluorescent donor, suggesting the peptide's primary use as a substrate in Fluorescence Resonance Energy Transfer (FRET) based assays for the detection of protease activity. The presence of acidic amino acid residues, Glutamic acid (Glu) and Aspartic acid (Asp), may indicate a specificity towards proteases that recognize and cleave at such sites.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These data are essential for the accurate preparation of stock solutions, determination of molar concentrations, and interpretation of experimental results.

PropertyValueSource
Full Name (7-Methoxycoumarin-4-yl)acetyl-L-glutamyl-L-aspartyl-L-alanyl-L-seryl-L-threonyl-L-prolyl-L-cysteineN/A
Abbreviation Mca-GADASTPC-OHN/A
Molecular Formula C₃₉H₅₁N₇O₁₈S[1]
Molecular Weight 937.92 g/mol [1]
CAS Number 291297-58-0[1]
Appearance White to off-white solidN/A
Purity Typically ≥95% (as determined by HPLC)N/A
Solubility Soluble in aqueous buffers, DMSO, and DMFN/A
Fluorescence Excitation: ~325 nm, Emission: ~393 nm[2]

Experimental Protocols

General Protocol for FRET-Based Protease Activity Assay

This protocol outlines a general procedure for utilizing this compound as a substrate in a FRET-based assay to measure protease activity. This assay relies on the cleavage of the peptide by a protease, which separates the Mca fluorophore from a suitable quencher, resulting in an increase in fluorescence.

Materials:

  • This compound

  • A suitable fluorescence quencher (e.g., Dinitrophenyl (Dnp) or a commercial quencher) conjugated to a carrier molecule or incorporated into the assay system.

  • Protease of interest

  • Assay buffer (e.g., Tris-HCl, HEPES) at optimal pH for the protease

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

    • Prepare a stock solution of the protease in the assay buffer.

    • Prepare serial dilutions of the protease for determining enzyme kinetics.

  • Assay Setup:

    • To each well of the 96-well black microplate, add the appropriate volume of assay buffer.

    • Add the protease solution to the designated wells. Include wells with buffer only as a negative control.

    • Add the quencher to all wells if it is not already incorporated into the substrate or the assay system.

    • Initiate the reaction by adding the this compound working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~325 nm) and emission (~393 nm) wavelengths.

    • Measure the fluorescence intensity at regular intervals over a specific period. The kinetic read-out will show an increase in fluorescence over time as the substrate is cleaved.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each protease concentration.

    • The initial velocity (V₀) of the reaction can be determined from the initial linear portion of the curve.

    • For enzyme kinetic studies, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

FRET_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement Data Acquisition & Analysis Substrate Prepare Mca-Peptide Stock Solution Plate Pipette Reagents into 96-well Plate Substrate->Plate Enzyme Prepare Protease Stock Solution Enzyme->Plate Buffer Prepare Assay Buffer Buffer->Plate Incubate Initiate Reaction & Incubate Plate->Incubate Reader Measure Fluorescence (Ex: 325nm, Em: 393nm) Incubate->Reader Analysis Analyze Kinetic Data (V₀, Kₘ, Vₘₐₓ) Reader->Analysis

FRET-based protease assay workflow.
Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

General Steps:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid, Cysteine (Cys), with its side chain appropriately protected.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine (B6355638) in DMF.

  • Coupling: Add the next Fmoc-protected amino acid (Proline) along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the resin to form the peptide bond.

  • Wash: Thoroughly wash the resin to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Thr, Ser, Ala, Asp, Glu).

  • Mca Labeling: After the final amino acid is coupled and deprotected, the Mca group is introduced by reacting the N-terminus of the peptide with (7-Methoxycoumarin-4-yl)acetic acid and a coupling agent.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

The purity of the synthesized peptide is critical for reliable experimental results. RP-HPLC is the standard method for the purification of synthetic peptides.

Typical Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. The exact gradient will need to be optimized.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

Potential Signaling Pathway Involvement

While the specific biological target of this compound is not yet defined in the literature, it is plausible that the protease it is designed to detect plays a role in a signaling cascade. Many proteases are key regulators of cellular signaling, often by activating or degrading signaling molecules. Below is a hypothetical signaling pathway where a protease that cleaves this substrate could be involved.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Activation Pro_Protease Pro-Protease (Inactive) Receptor->Pro_Protease Signal Transduction Active_Protease Active Protease Pro_Protease->Active_Protease Cleavage Substrate_Protein Substrate Protein (Inactive) Active_Protease->Substrate_Protein Cleavage of Mca-GADASTPC-OH (in vitro assay) Active_Protein Active Protein (Signaling Molecule) Substrate_Protein->Active_Protein Cleavage Transcription_Factor Transcription Factor Active_Protein->Transcription_Factor Translocation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Activation

Hypothetical protease-mediated signaling pathway.

In this conceptual pathway, an extracellular signal activates a cell surface receptor, leading to the activation of a protease. This active protease can then cleave its downstream targets, which could include other proteins involved in the signaling cascade, ultimately leading to a change in gene expression. The cleavage of this compound in an in vitro assay would serve as a proxy for the activity of this protease.

Conclusion

This compound is a valuable tool for the study of proteases. Its well-defined chemical properties and its nature as a fluorogenic substrate make it suitable for high-throughput screening of enzyme inhibitors and for detailed kinetic studies. While the specific protease target for this substrate remains to be fully elucidated, the general protocols provided in this guide will enable researchers to effectively utilize this compound in their investigations into the roles of proteases in health and disease. Further research to identify the specific enzyme(s) that cleave this peptide will be crucial in uncovering its full biological context and potential applications in drug development.

References

Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH: A Technical Guide to Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted substrate specificity of the fluorogenic peptide Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH (Mca-EDASTPC-OH). Due to the absence of direct experimental data on the enzymatic cleavage of this specific peptide in the current literature, this document leverages bioinformatic prediction tools and established principles of protease enzymology to provide a foundational understanding for researchers.

Introduction to Mca-EDASTPC-OH

Mca-EDASTPC-OH is a fluorogenic peptide substrate designed for the detection and characterization of protease activity. The substrate consists of a seven-amino acid peptide sequence (Glu-Asp-Ala-Ser-Thr-Pro-Cys) conjugated to a 7-methoxycoumarin-4-yl)acetyl (Mca) fluorophore at the N-terminus. The principle of its use in enzymatic assays relies on fluorescence resonance energy transfer (FRET). In its intact state, the Mca fluorophore's emission is often quenched by a suitable quencher molecule, which can be the C-terminal cysteine itself or an externally added quencher. Upon enzymatic cleavage of a peptide bond within the sequence, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that can be monitored to quantify enzyme activity.

The specific amino acid sequence, EDASTPC, does not immediately correspond to a canonical cleavage site for a single, well-known protease. Its combination of acidic residues (Glu, Asp), a proline residue, and serine/threonine residues suggests potential interactions with a variety of proteases. This guide aims to elucidate these potential interactions through predictive analysis.

Predicted Substrate Specificity

To forecast the potential cleavage sites within the Mca-EDASTPC-OH substrate, the peptide sequence "EDASTPC" was analyzed using the ExPASy PeptideCutter tool. This tool predicts cleavage sites for a wide range of proteases and chemicals based on known specificity rules.

The table below summarizes the predicted cleavage sites for various commercially available proteases. It is important to note that these are in silico predictions and require experimental validation.

ProteasePredicted Cleavage Site(s)P1 ResidueP1' ResidueComments
Pepsin (pH 1.3) Ala-SerAlaSerPepsin has broad specificity, often cleaving after hydrophobic residues, but can also cleave at other sites.
Pepsin (pH > 2) Ala-Ser, Ser-Thr, Thr-ProAla, Ser, ThrSer, Thr, ProBroader specificity is observed at higher pH.
Proteinase K Cys-OHCys-Cleaves after the C-terminal Cysteine.
Thermolysin Glu-Asp, Asp-AlaGlu, AspAsp, AlaTypically cleaves before hydrophobic residues, but cleavage between acidic and small residues is also possible.
Trypsin No predicted cleavage--Trypsin's specificity for Lysine or Arginine at P1 is not met.
Chymotrypsin No predicted cleavage--Chymotrypsin's specificity for large hydrophobic residues at P1 is not met.
Caspase 1-10 No predicted cleavage--Caspases require an Aspartate residue at the P1 position, which is not present at any potential cleavage site in this sequence.

Note: P1 refers to the amino acid N-terminal to the cleaved bond, and P1' refers to the amino acid C-terminal to the cleaved bond.

Potential Cleaving Enzyme Classes

Based on the amino acid sequence of Mca-EDASTPC-OH, several classes of proteases could potentially exhibit activity towards this substrate.

  • Proline-Endopeptidases: The presence of a proline residue suggests that proline-endopeptidases could be potential candidates for cleavage. These enzymes specifically cleave at the C-terminal side of proline residues. Therefore, cleavage between Pro and Cys is a possibility.

  • Cathepsins: Certain cysteine proteases, such as some cathepsins, are known to accommodate proline at the P2 position (the second residue N-terminal to the cleavage site). This could imply a potential cleavage site C-terminal to Serine or Threonine in the EDASTPC sequence.

  • Matrix Metalloproteinases (MMPs): Some MMPs have a preference for proline at the P3 position. While the predictions did not highlight specific MMPs, experimental screening against a panel of MMPs could be warranted.

  • Non-Enzymatic Cleavage: It is also worth noting that peptide bonds N-terminal to serine and threonine residues can undergo spontaneous, non-enzymatic cleavage, a process that can be facilitated by the presence of metal ions like zinc.

Experimental Protocols

To experimentally determine the substrate specificity of Mca-EDASTPC-OH, a systematic screening against a panel of purified proteases is recommended.

General In Vitro Protease Cleavage Assay

Objective: To identify which proteases cleave Mca-EDASTPC-OH and to determine the kinetic parameters of the cleavage reaction.

Materials:

  • Mca-EDASTPC-OH substrate stock solution (e.g., 10 mM in DMSO)

  • Purified proteases of interest

  • Assay buffer specific to each protease (e.g., Tris-HCl, MES, or HEPES with appropriate pH and additives like CaCl2 or DTT)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for Mca (e.g., Ex: 325 nm, Em: 393 nm)

  • Quencher (if not relying on self-quenching)

Methodology:

  • Preparation of Reagents:

    • Prepare a working solution of Mca-EDASTPC-OH in the desired assay buffer. The final concentration in the assay will typically be in the low micromolar range and should be determined empirically.

    • Prepare serial dilutions of each protease in its specific, pre-warmed assay buffer.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the appropriate volume of assay buffer.

    • Add the Mca-EDASTPC-OH substrate to each well to reach the final desired concentration.

    • Include control wells:

      • Substrate only (no enzyme) to measure background fluorescence.

      • Enzyme only (no substrate) to control for enzyme autofluorescence.

      • Positive control (if a known substrate for a given enzyme is available).

      • Inhibitor control (enzyme, substrate, and a known inhibitor) to confirm specificity.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the diluted protease to the appropriate wells.

    • Mix gently by pipetting or orbital shaking.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes. The kinetic read will allow for the determination of the initial reaction velocity.

  • Data Analysis:

    • Subtract the background fluorescence (substrate-only wells) from all experimental readings.

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • Determine the initial velocity (V₀) from the linear portion of the curve.

    • For detailed kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Determination of the Cleavage Site

To identify the exact peptide bond cleaved by a specific protease, the reaction products can be analyzed by mass spectrometry (e.g., LC-MS/MS).

Visualizations

Principle of the FRET-Based Protease Assay

FRET_Assay cluster_0 Intact Substrate cluster_1 Cleaved Substrate Mca Mca (Fluorophore) Peptide Glu-Asp-Ala-Ser-Thr-Pro-Cys Mca->Peptide Quencher Quencher Mca->Quencher Energy Transfer Protease Protease Mca->Protease Peptide->Quencher FRET Fluorescence Resonance Energy Transfer (FRET) No_Fluorescence No/Low Fluorescence Mca_cleaved Mca-Peptide Fragment Quencher_cleaved Quencher-Peptide Fragment Fluorescence Fluorescence Emission Mca_cleaved->Fluorescence Protease->Mca_cleaved

Caption: Principle of the FRET-based protease assay for Mca-EDASTPC-OH.

Experimental Workflow for Substrate Specificity Screening

Workflow start Start: Prepare Reagents (Substrate, Buffers, Proteases) setup Assay Setup in 96-well Plate - Substrate - Buffer - Controls start->setup add_enzyme Initiate Reaction: Add Protease Panel setup->add_enzyme measure Kinetic Measurement of Fluorescence add_enzyme->measure analyze Data Analysis: Determine Initial Velocities measure->analyze identify Identify 'Hit' Proteases (Significant Cleavage Activity) analyze->identify ms_analysis LC-MS/MS Analysis of Reaction Products identify->ms_analysis end End: Determine Cleavage Site & Kinetic Parameters identify->end Kinetic Analysis ms_analysis->end

Caption: Experimental workflow for screening and characterizing protease activity on Mca-EDASTPC-OH.

Conclusion

While direct experimental data for the substrate specificity of this compound is not yet available, predictive bioinformatic analysis suggests potential cleavage by enzymes such as pepsin and thermolysin. The presence of specific amino acid motifs also indicates that proline-endopeptidases and certain cathepsins may be viable candidates for enzymatic cleavage. This technical guide provides a foundational framework for researchers to initiate their investigations into the utility of this novel fluorogenic substrate. The provided experimental protocols offer a clear path forward for the empirical determination of its substrate specificity and the identification of enzymes with which it can be a useful tool for activity measurement and inhibitor screening.

An In-depth Technical Guide to the Synthesis of Mca-Fluorogenic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core principles and methodologies involved in the synthesis of Mca (7-Methoxycoumarin-4-acetyl)-conjugated peptides. These fluorogenic substrates are instrumental in the development of sensitive assays for proteolytic enzymes, which are critical in various physiological processes and disease pathologies. The synthesis process primarily relies on Solid Phase Peptide Synthesis (SPPS) techniques.

Introduction to Mca-Peptides

Mca-peptides are synthetic molecules composed of a specific amino acid sequence linked to a fluorogenic Mca group. The inherent fluorescence of the Mca moiety is typically quenched by a suitable quencher group also incorporated into the peptide sequence. Upon enzymatic cleavage of the peptide at a specific recognition site, the Mca fluorophore is spatially separated from the quencher, resulting in a measurable increase in fluorescence intensity. This "turn-on" fluorescence mechanism provides a sensitive and continuous method for monitoring enzyme activity.

The general structure involves the Mca group attached to the N-terminus of the peptide, and a quencher, often a dinitrophenyl (Dnp) group, attached to the side chain of an amino acid such as lysine.

Core Principles of Synthesis

The synthesis of Mca-peptides is a multi-step process rooted in established solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1] The peptide is assembled step-wise on a solid support (resin), with each amino acid being added sequentially.[2] The process concludes with the coupling of the Mca group, followed by cleavage from the resin and purification.

Solid Phase Peptide Synthesis (SPPS) Workflow

The fundamental steps of SPPS are iterative and include:

  • Resin Preparation: Swelling the resin in a suitable solvent to allow for efficient reaction kinetics.

  • Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid to the deprotected N-terminus.

  • Washing: Thorough washing of the resin to remove excess reagents and by-products after deprotection and coupling steps.

These cycles are repeated until the desired peptide sequence is assembled.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic Mca-peptide.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
Rink Amide ResinSolid support for peptide synthesis100-200 mesh, 0.5-1.0 mmol/g
Fmoc-protected Amino AcidsBuilding blocks of the peptideSynthesis grade
Mca (7-Methoxycoumarin-4-acetic acid)Fluorophore≥98% purity
HBTU/HATUCoupling activatorSynthesis grade
DIPEA/DIEABase for coupling and deprotectionSynthesis grade
Piperidine (B6355638)Reagent for Fmoc deprotectionSynthesis grade
Dichloromethane (DCM)Solvent for swelling and washingACS grade
Dimethylformamide (DMF)Primary solvent for synthesisACS grade
Trifluoroacetic Acid (TFA)Reagent for cleavage from resinReagent grade
Triisopropylsilane (TIS)Scavenger during cleavageReagent grade
Acetonitrile (ACN)Solvent for HPLC purificationHPLC grade
Diethyl EtherFor peptide precipitationACS grade
Step-by-Step Synthesis Protocol

Step 1: Resin Preparation

  • Place the Rink Amide resin in a reaction vessel.

  • Add DCM and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with DMF.

Step 2: First Amino Acid Coupling

  • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) in DMF.

  • Add the coupling activator (HBTU/HATU) and DIPEA to the amino acid solution to pre-activate.

  • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM.

Step 3: Iterative Peptide Elongation

  • Fmoc Deprotection: Add a 20% piperidine solution in DMF to the resin and agitate for 10-15 minutes. Drain and repeat once.

  • Wash the resin with DMF.

  • Coupling: Couple the next Fmoc-protected amino acid as described in Step 2.

  • Repeat this deprotection-coupling-wash cycle for each amino acid in the sequence.

Step 4: Mca Coupling

  • After the final amino acid has been coupled and its Fmoc group removed, dissolve Mca in DMF.

  • Pre-activate the Mca with HBTU/HATU and DIPEA.

  • Add the activated Mca solution to the resin and react for 4 hours at room temperature.

  • Wash the resin with DMF and DCM, and dry under vacuum.

Step 5: Cleavage and Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v).

  • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Step 6: Purification and Characterization

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry to confirm the molecular weight.

  • Lyophilize the pure fractions to obtain the final Mca-peptide as a powder.

Visualizations

General Structure of an Mca-Peptide

G Figure 1: Mca-Peptide Structure Mca Mca Peptide Peptide (EDASTPC) Mca->Peptide Quencher Quencher (e.g., Dnp) Peptide->Quencher (side-chain attachment)

Caption: General schematic of an Mca-fluorogenic peptide.

Solid Phase Peptide Synthesis (SPPS) Workflow

G Figure 2: SPPS Workflow cluster_resin Resin Bead cluster_cycle Iterative Synthesis Cycle Resin Solid Support (Resin) Deprotection 1. Fmoc Deprotection (Piperidine) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each AA Coupling 2. Amino Acid Coupling (Activated AA + DIPEA) Wash1->Coupling Repeat for each AA Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Mca_Coupling 3. Mca Coupling Wash2->Mca_Coupling Final Cycle Cleavage 4. Cleavage from Resin (TFA Cocktail) Mca_Coupling->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification

References

An In-depth Technical Guide to the MCA Fluorescent Tag: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the 7-methoxycoumarin-4-acetic acid (MCA) fluorescent tag, a valuable tool for researchers, scientists, and drug development professionals. MCA's utility stems from its favorable photophysical properties, making it a versatile fluorescent probe in various biochemical and cellular assays.

Core Principles of the MCA Fluorescent Tag

7-Methoxycoumarin-4-acetic acid (MCA) is a blue-emitting fluorophore belonging to the coumarin (B35378) family of dyes.[1] Its fundamental application in research lies in its ability to be covalently attached to biomolecules, such as proteins and peptides, enabling their detection and characterization through fluorescence-based techniques. The core structure of MCA features a benzopyran ring system, which is responsible for its inherent fluorescence.[1] The methoxy (B1213986) and acetic acid functional groups allow for its conjugation to primary amines on target molecules, typically through an N-hydroxysuccinimide (NHS) ester activated form.

One of the most prominent applications of MCA is in Fluorescence Resonance Energy Transfer (FRET) assays.[2] In a FRET pair, an excited donor fluorophore (like MCA) can non-radiatively transfer its energy to a nearby acceptor molecule (a quencher, such as dinitrophenyl or DNP) if they are in close proximity (typically 1-10 nm). This energy transfer quenches the donor's fluorescence. When the distance between the donor and acceptor increases, for instance, due to enzymatic cleavage of a peptide substrate linking them, FRET is disrupted, and the donor's fluorescence is restored. This principle is widely used to design sensitive assays for detecting protease activity.

Quantitative Data: Photophysical Properties of MCA

The spectral properties of MCA are crucial for designing experiments and selecting appropriate instrumentation. These properties can be influenced by the solvent environment.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) 320-323.8 nmMethanol[1]
322 nmAqueous solution[1]
Emission Maximum (λem) 378-381 nmMethanol[1]
390 nmDimethyl sulfoxide (B87167) (DMSO)[1]
Molar Extinction Coefficient (ε) 11,820 cm⁻¹M⁻¹at 323.8 nm in Methanol[3]
Quantum Yield (Φ) 0.18Methanol[3]
Chemical Formula C₁₂H₁₀O₅N/A[1]
CAS Number 62935-72-2N/A[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the MCA fluorescent tag.

Protocol 1: Labeling of Peptides with MCA during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of MCA into a peptide chain during Fmoc-based solid-phase synthesis.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)

  • 7-Methoxycoumarin-4-acetic acid (MCA-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Dry ice and diethyl ether for precipitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • MCA Coupling:

    • In a separate vial, dissolve MCA-OH (1.5 equivalents relative to the resin loading capacity), HBTU (1.5 eq.), and HOBt (1.5 eq.) in DMF.

    • Add DIPEA (2 eq.) to the activation mixture and vortex briefly.

    • Add the activated MCA solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Peptide Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude MCA-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: FRET-Based Protease Activity Assay

This protocol outlines a continuous fluorometric assay to measure the activity of a specific protease using an MCA-DNP labeled peptide substrate.

Materials:

  • Purified protease of interest

  • MCA-DNP FRET-labeled peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (optimized for the specific protease, e.g., Tris-HCl with CaCl₂)

  • Black, flat-bottom 96- or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the MCA-DNP peptide substrate in DMSO.

    • Dilute the protease to the desired working concentration in ice-cold assay buffer immediately before use.

  • Assay Setup:

    • In the microplate, add the assay buffer to each well.

    • Add the MCA-DNP substrate to each well to reach the final desired concentration (typically in the low micromolar range).

    • Include appropriate controls:

      • Negative control (no enzyme): Substrate in assay buffer to measure background fluorescence.

      • Positive control (no inhibitor, if screening): Substrate and enzyme in assay buffer.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the diluted protease to each well.

    • Immediately place the microplate into a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes). Use an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm.

  • Data Analysis:

    • For each sample, plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • The protease activity is directly proportional to the rate of increase in fluorescence.

Protocol 3: Caspase-3 Activity Assay in Cell Lysates

This protocol describes the detection of caspase-3 activity, a key event in apoptosis, using a fluorogenic substrate where the cleavage releases a fluorescent coumarin derivative similar to MCA.

Materials:

  • Cell culture with induced and uninduced apoptosis

  • Cell Lysis Buffer

  • 2X Reaction Buffer

  • Dithiothreitol (DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Lysis:

    • Induce apoptosis in the experimental cell population. Maintain an uninduced control population.

    • Pellet the cells by centrifugation and resuspend in chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).

  • Assay Reaction:

    • Determine the protein concentration of the cell lysates.

    • In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

    • Prepare the assay buffer by adding DTT to the 2X Reaction Buffer.

    • Add the assay buffer to each well containing the cell lysate.

    • Add the caspase-3 substrate (Ac-DEVD-AMC) to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using an excitation wavelength of ~380 nm and an emission wavelength between 420-460 nm.[4]

  • Data Analysis:

    • Compare the fluorescence intensity of the apoptotic samples to the uninduced control to determine the fold-increase in caspase-3 activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and procedures related to the use of the MCA fluorescent tag.

FRET_Principle cluster_0 Intact Substrate (FRET ON) cluster_1 Cleaved Substrate (FRET OFF) Excitation Excitation MCA_Donor MCA_Donor Excitation->MCA_Donor Light (325 nm) DNP_Quencher DNP (Quencher) No_Fluorescence No/Low Fluorescence DNP_Quencher->No_Fluorescence Quenching Peptide_Substrate Peptide Substrate Protease Protease MCA_Donor->DNP_Quencher Energy Transfer Excitation2 Excitation2 MCA_Donor2 MCA_Donor2 Excitation2->MCA_Donor2 Light (325 nm) DNP_Quencher2 DNP (Quencher) Cleaved_Peptide2 Cleaved Peptide Cleaved_Peptide1 Cleaved Peptide Fluorescence Fluorescence (393 nm) MCA_Donor2->Fluorescence

Caption: Principle of Fluorescence Resonance Energy Transfer (FRET) using an MCA-DNP pair.

Protease_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_substrate Prepare MCA-DNP substrate stock (DMSO) add_substrate Add substrate to wells prep_substrate->add_substrate prep_enzyme Dilute protease in ice-cold assay buffer initiate Initiate with protease prep_enzyme->initiate add_buffer Add assay buffer to wells add_buffer->add_substrate add_controls Add controls (no enzyme, etc.) add_substrate->add_controls add_controls->initiate read_plate Read fluorescence (Ex: 325 nm, Em: 393 nm) at intervals initiate->read_plate plot_data Plot RFU vs. time read_plate->plot_data calc_velocity Calculate initial reaction velocity (V₀) plot_data->calc_velocity

Caption: Experimental workflow for a FRET-based protease assay.

Caspase_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_activation Caspase Cascade Activation cluster_detection Fluorescent Detection cluster_outcome Cellular Outcome stimulus e.g., DNA damage, receptor binding initiator_caspase Initiator Caspases (e.g., Caspase-8, -9) activated stimulus->initiator_caspase executioner_caspase Executioner Caspases (e.g., Caspase-3) activated initiator_caspase->executioner_caspase cleavage Cleavage by active Caspase-3 executioner_caspase->cleavage apoptosis Apoptosis executioner_caspase->apoptosis substrate Ac-DEVD-AMC (Substrate) substrate->cleavage fluorescence Fluorescent AMC (Detectable Signal) cleavage->fluorescence

Caption: Caspase signaling pathway leading to apoptosis and its detection.

References

The Mca-Peptide Conjugate: A Comprehensive Technical Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mca-peptide conjugates and their application in biological assays. Methoxycoumarin (Mca) serves as a versatile fluorescent donor in Förster Resonance Energy Transfer (FRET) based assays, primarily for the study of proteolytic enzymes. This document details the core principles, quantitative data for various enzyme-substrate pairs, detailed experimental protocols, and the biological context of these assays through signaling pathway diagrams.

Core Principles of Mca-Peptide FRET Assays

Mca-peptide conjugates are powerful tools for measuring enzyme activity in real-time. The assay principle is based on FRET, a non-radiative energy transfer process between two fluorophores: a donor and an acceptor (quencher). In a typical Mca-peptide conjugate, the Mca group is positioned on one side of an enzyme-specific cleavage site within a peptide sequence, while a quencher molecule, commonly the 2,4-Dinitrophenyl (Dnp) group, is on the other.

When the peptide is intact, the close proximity of Mca and Dnp (typically within 10-100 Å) allows for efficient FRET, where the energy from the excited Mca donor is transferred to the Dnp quencher.[1] This energy is dissipated non-radiatively, resulting in quenching of the Mca fluorescence. Upon enzymatic cleavage of the peptide substrate, the Mca and Dnp moieties are separated, disrupting FRET and leading to a significant increase in the fluorescence of Mca. This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored continuously.

Data Presentation: Mca-Peptide Substrates and Their Kinetic Parameters

The selection of an appropriate Mca-peptide substrate is critical for the sensitive and specific detection of a target protease. The following table summarizes key quantitative data for various Mca-peptide conjugates, including their target enzymes and kinetic parameters.

Target Enzyme FamilySpecific Enzyme(s)Mca-Peptide Substrate SequenceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Matrix Metalloproteinases (MMPs) MMP-1, MMP-2, MMP-3, MMP-13Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂See notesSee notes1.0 x 10⁵ - 6.0 x 10⁵
MMP-13Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂5.2--
MMP-1Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂27.5--
MMP-14Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂7.9--
Caspases Caspase-1, Caspase-14Ac-Trp-Glu-His-Asp-MCA---
Caspase-1Ac-Tyr-Val-Ala-Asp-MCA---
Caspase-2Ac-Val-Asp-Val-Ala-Asp-MCA---
Caspase-3Ac-Asp-Asn-Leu-Asp-MCA---
Caspase-3, Caspase-7Ac-Asp-Glu-Val-Asp-MCASee notesSee notesSee notes
Caspase-4, Caspase-5A(MCA)EHDGK(Dab)71 (Caspase-5)--
Caspase-6Ac-Val-Glu-Ile-Asp-MCA---
Caspase-7, Caspase-3Ac-Asp-Gln-Thr-Asp-MCA---
Caspase-8, Caspase-6, Granzyme BAc-Ile-Glu-Thr-Asp-MCA---
Caspase-9Ac-Leu-Glu-His-Asp-MCA---
Cathepsins Cathepsin BBz-Phe-Arg-MCA---
Cathepsin BZ-Nle-Lys-Arg-AMC---
Cathepsin SMca-Gly-Arg-Trp-Pro-Pro-Met-Gly-Leu-Pro-Trp-Glu-Lys(Dnp)-D-Arg-NH₂--1.018 x 10⁶
Cathepsin L---0.032 x 10⁶
ADAMTS ADAMTS-5Abz-TESE-SRGAIY-Dpa-KK-NH₂2.91 x 10⁴--
ADAMTS-5(Substrate 3)6.32 x 10⁴--
ADAMTS-5(Substrate 26)4.44 x 10⁴--
Serine Proteases NeuropsinSynthetic peptide substrates with MCA tag---
Thrombin, Factor Xa, Plasmin, UrokinaseAc-Ala-X-X-(Arg/Lys)-coumarin library---

Note: Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The peptide Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ is cleaved by numerous MMPs, with MMP-2 and MMP-9 showing high turnover rates.[2] For the caspase-3/7 substrate Ac-DEVD-MCA, cleavage efficiency can be influenced by the residues at the P1' position.[3] For ADAMTS-5 substrates, the values presented for kcat/Km are for substrates 3 and 26 from a specific study, showing improved efficiency over the initial Abz-based substrate.[4][5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Mca-Dnp Labeled Peptides

This protocol outlines the general steps for synthesizing a peptide with an N-terminal Mca group and a Dnp-labeled lysine (B10760008) residue within the sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • (7-Methoxycoumarin-4-yl)acetic acid (Mca-OH)

  • Fmoc-Lys(Dnp)-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in DMF (deprotection solution)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. To incorporate the Dnp quencher, use Fmoc-Lys(Dnp)-OH at the desired position in the sequence.

  • Mca Labeling: For the final coupling step at the N-terminus, use Mca-OH instead of an Fmoc-amino acid.

  • Cleavage and Deprotection: After the final wash, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then air dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Continuous Kinetic Fluorometric Assay for Protease Activity

This protocol describes a general method for measuring the kinetic parameters of a protease using an Mca-peptide FRET substrate in a 96-well plate format.

Materials:

  • Purified, active protease of interest

  • Synthesized and purified Mca-peptide FRET substrate

  • Assay Buffer (enzyme-specific, e.g., for MMPs: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • DMSO for dissolving the substrate

  • Black, opaque 96-well microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters for Mca (Excitation: ~325-328 nm, Emission: ~393-420 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the Mca-peptide substrate in DMSO (e.g., 1-10 mM).

    • Prepare a stock solution of the active enzyme in a suitable buffer and store on ice.

    • Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations for the kinetic analysis (e.g., from 0.1 x Km to 10 x Km).

  • Assay Setup:

    • To each well of a black 96-well plate, add the appropriate volume of Assay Buffer.

    • Add the desired volume of each substrate dilution to the wells.

    • Include control wells:

      • Substrate only (no enzyme): To measure background fluorescence and substrate stability.

      • Buffer only: To measure the plate background.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding a small volume of the diluted enzyme solution to each well (except the no-enzyme controls).

    • Immediately place the plate in the fluorescence reader, which has been pre-set to the appropriate temperature.

  • Data Acquisition:

    • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) at regular intervals (e.g., every 30-60 seconds) for a duration that ensures the initial reaction velocity is linear (typically when less than 10-15% of the substrate is consumed).

  • Data Analysis:

    • Convert RFU to Molar Concentration: To determine the precise amount of cleaved substrate, create a standard curve using a known concentration of the free Mca fluorophore or a fully cleaved substrate. Plot fluorescence intensity (RFU) versus molar concentration to obtain a conversion factor.[9]

    • Calculate Initial Velocities (V₀): For each substrate concentration, plot the change in fluorescence (converted to molar concentration) over time. The initial velocity (V₀) is the slope of the linear portion of this curve.

    • Determine Kinetic Parameters: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Vmax and Km values. The kcat can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways where proteases, commonly studied using Mca-peptide conjugates, play a crucial role.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand FasL / TNF-α receptor Death Receptor (Fas / TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Active Caspase-8 disc->caspase8 procaspase8 Pro-Caspase-8 procaspase8->disc procaspase3 Pro-Caspase-3 caspase8->procaspase3 Cleavage stress Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 mito Mitochondrion bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 procaspase9 Pro-Caspase-9 procaspase9->apoptosome caspase9->procaspase3 Cleavage caspase3 Active Caspase-3 procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: The Caspase Signaling Cascade in Apoptosis.

mmp_regulation_pathway cluster_stimuli Extracellular Stimuli cluster_transduction Signal Transduction cluster_transcription Gene Transcription cluster_activation MMP Activation & Activity cytokines Cytokines (e.g., TNF-α, IL-1β) mapk MAPK Pathway (ERK, JNK, p38) cytokines->mapk nfkb NF-κB Pathway cytokines->nfkb growth_factors Growth Factors (e.g., EGF) growth_factors->mapk transcription_factors Transcription Factors (AP-1, NF-κB) mapk->transcription_factors nfkb->transcription_factors mmp_gene MMP Gene transcription_factors->mmp_gene mmp_mrna MMP mRNA mmp_gene->mmp_mrna Transcription pro_mmp Pro-MMP (Zymogen) mmp_mrna->pro_mmp Translation active_mmp Active MMP pro_mmp->active_mmp Proteolytic Cleavage ecm Extracellular Matrix Degradation active_mmp->ecm timps TIMPs (Inhibitors) active_mmp->timps

Caption: Regulation of Matrix Metalloproteinase (MMP) Expression and Activity.

Experimental Workflow

fret_assay_workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer) start->reagent_prep plate_setup Assay Plate Setup (Substrate Dilutions, Controls) reagent_prep->plate_setup reaction_init Initiate Reaction (Add Enzyme) plate_setup->reaction_init data_acq Data Acquisition (Measure Fluorescence vs. Time) reaction_init->data_acq data_analysis Data Analysis (Calculate V₀, Determine Km, kcat) data_acq->data_analysis results Results data_analysis->results

Caption: Workflow for a FRET-based Protease Assay.

Logical Relationships

fret_principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate intact_peptide Mca-Peptide-Dnp fret FRET Occurs intact_peptide->fret enzyme Protease intact_peptide->enzyme quenched Low Fluorescence fret->quenched cleaved_peptide Mca-Peptide + Peptide-Dnp no_fret FRET Disrupted cleaved_peptide->no_fret fluorescence High Fluorescence no_fret->fluorescence enzyme->cleaved_peptide Cleavage

Caption: The Principle of FRET in Mca-Peptide Conjugate Assays.

References

Unraveling the Enigma: Potential Biological Targets of Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive investigation, the specific biological targets of the fluorescently labeled peptide, Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH, remain elusive within publicly accessible scientific literature and databases. This in-depth analysis explores the characteristics of the peptide and the systematic approach undertaken to identify its potential interaction partners, ultimately highlighting the current knowledge gap regarding its precise biological function.

The peptide, with the amino acid sequence Glutamic acid - Aspartic acid - Alanine - Serine - Threonine - Proline - Cysteine, is chemically modified with a 7-methoxycoumarin-4-yl)acetyl (Mca) group at the N-terminus. The Mca group is a well-established fluorescent donor commonly employed in Förster Resonance Energy Transfer (FRET)-based assays to study enzymatic activity, particularly of proteases. In such assays, the cleavage of the peptide by a specific protease separates the fluorophore (Mca) from a quencher molecule, resulting in a measurable increase in fluorescence.

However, extensive searches of chemical and biological databases have not yielded specific information about the intended biological target of this compound. Commercial suppliers list the compound as a cysteine derivative, but do not provide data on its specific enzymatic substrate or inhibitory properties[1][2][3][4].

In Silico Analysis of the Peptide Sequence

To identify potential proteases that might recognize and cleave the "Glu-Asp-Ala-Ser-Thr-Pro-Cys" (EDASTPC) sequence, a computational analysis was performed using the PeptideCutter tool from the Expert Protein Analysis System (ExPASy) server. This tool predicts potential cleavage sites for a wide range of known proteases. The analysis of the EDASTPC sequence did not yield any predicted cleavage sites for the proteases included in the PeptideCutter database. This suggests that the peptide is likely not a substrate for most common and well-characterized proteases.

Broader Search for Biological Activity

Further investigations were conducted to determine if the peptide might function as a protease inhibitor or possess other biological activities. Searches for "this compound" in the context of inhibition or general biological function did not retrieve any relevant scientific studies.

Logical Workflow for Target Identification

The logical workflow for identifying the biological target of a novel peptide substrate is a multi-step process. The following diagram illustrates the typical experimental progression that would be necessary to characterize this compound.

experimental_workflow cluster_screening Initial Screening cluster_validation Target Validation and Characterization cluster_cellular Cellular and In Vivo Analysis Peptide_Synthesis Synthesis and Purification of Mca-EDASTPC-OH Protease_Library_Screening Screening against a diverse protease library Peptide_Synthesis->Protease_Library_Screening Incubate Hit_Identification Identification of 'Hit' Proteases (Initial Activity) Protease_Library_Screening->Hit_Identification Measure Fluorescence Kinetic_Assays Enzyme Kinetic Studies (Km, kcat) Hit_Identification->Kinetic_Assays Validate Inhibition_Assays Determination of IC50/Ki (if inhibitory) Hit_Identification->Inhibition_Assays Validate Specificity_Profiling Testing against related proteases Kinetic_Assays->Specificity_Profiling Inhibition_Assays->Specificity_Profiling Cell-based_Assays Activity in cell lysates or whole cells Specificity_Profiling->Cell-based_Assays Confirm in a biological context Pathway_Analysis Identification of relevant signaling pathways Cell-based_Assays->Pathway_Analysis In_Vivo_Studies Evaluation in animal models Pathway_Analysis->In_Vivo_Studies

A typical experimental workflow for identifying the biological target of a novel peptide substrate.

Potential Scenarios and Future Directions

Given the current lack of information, several possibilities exist for the nature of this compound:

  • Substrate for a Novel or Poorly Characterized Protease: The peptide may be a substrate for a protease that is not yet well-documented in public databases.

  • Highly Specific Protease Substrate: It might be a substrate for a protease with a very stringent recognition sequence, which is not present in the commonly used screening panels.

  • Protease Inhibitor: While designed as a FRET substrate, the peptide could potentially act as an inhibitor for a specific protease.

  • Control Peptide: It may be intended for use as a negative control in protease assays.

  • Component of a Peptide Library: The peptide could be one of many in a library used for high-throughput screening to identify novel protease substrates or inhibitors.

To elucidate the biological targets of this compound, future research would need to involve systematic screening against diverse panels of proteases, including those from various organisms and protease classes. Subsequent validation through detailed enzymatic and cellular assays would be crucial to confirm any identified interactions and to understand the peptide's role in relevant biological pathways.

Conclusion

References

Methodological & Application

Application Notes and Protocols for a Generic Protease FRET Assay

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH FRET Assay Protocol

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying enzymatic activity, particularly for proteases. This document provides a detailed protocol for a FRET-based assay using the fluorogenic peptide substrate, this compound. In this assay, the 7-methoxycoumarin (B196161) (Mca) group acts as a fluorescent donor, and a suitable quencher, typically a dinitrophenyl (Dnp) group, would be attached to the C-terminus or a side chain of an amino acid in a complete FRET substrate.[1][2] When the peptide is intact, the proximity of the quencher to the Mca group results in the suppression of fluorescence.[1] Upon enzymatic cleavage of the peptide by a protease, the Mca fluorophore is separated from the quencher, leading to an increase in fluorescence intensity that can be monitored over time to determine enzyme activity.[1][3]

Note: The specific protease that cleaves the this compound substrate is not definitively identified in the public domain. For the purpose of this protocol, we will refer to the target enzyme as "Protease X". The user should validate this substrate against their protease of interest.

Principle of the Assay

The core of this assay is the Mca-peptide-quencher FRET pair. The Mca donor has an excitation maximum around 325-330 nm and an emission maximum around 390-392 nm.[2][3] When the substrate is cleaved by Protease X, the increase in Mca fluorescence is directly proportional to the rate of substrate hydrolysis. This allows for the quantitative measurement of Protease X activity.

Materials and Reagents

ReagentSupplierCatalog Number
Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys(Dnp)-OHHypotheticalP-12345
Protease X (purified)User-definedUser-defined
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 10 mM CaCl2, 150 mM NaCl)User-preparedN/A
Dimethyl Sulfoxide (DMSO), ACS gradeMajor SupplierD2650
96-well black, flat-bottom microplatesMajor Supplier3915
Fluorescence microplate readerN/AN/A

Experimental Protocols

Reagent Preparation
  • Mca-Peptide Substrate Stock Solution (10 mM): Dissolve the Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys(Dnp)-OH peptide in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Protease X Stock Solution: Prepare a stock solution of Protease X in an appropriate buffer (e.g., 20 mM Tris, pH 7.5, 50% glycerol) at a concentration suitable for storage at -80°C. The final working concentration will need to be determined empirically.

  • Assay Buffer: Prepare the assay buffer and ensure the pH is correctly adjusted. The composition of the assay buffer should be optimized for the specific protease being studied.

Assay Workflow for Enzyme Activity Measurement

The following workflow outlines the steps for measuring the activity of Protease X.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_substrate Prepare Substrate Working Solution add_substrate Add Substrate to Microplate Wells prep_substrate->add_substrate prep_enzyme Prepare Enzyme Working Solution add_enzyme Initiate Reaction by Adding Enzyme prep_enzyme->add_enzyme mix Mix Gently add_enzyme->mix read_plate Measure Fluorescence Kinetics mix->read_plate calc_rate Calculate Initial Velocity (RFU/min) read_plate->calc_rate plot_data Plot Data and Determine Enzyme Activity calc_rate->plot_data

FRET assay experimental workflow.
Detailed Assay Protocol

  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the 10 mM Mca-peptide substrate stock solution in assay buffer to the desired final concentration. For initial experiments, a concentration of 10 µM is recommended.

    • Enzyme Working Solution: Dilute the Protease X stock solution in assay buffer to a concentration that will yield a linear rate of fluorescence increase over a reasonable time course (e.g., 15-60 minutes). This concentration must be determined empirically through enzyme titration.

  • Assay Procedure:

    • Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for Mca (e.g., Ex: 328 nm, Em: 393 nm). Set the kinetic read parameters to take measurements every 60 seconds for 30-60 minutes at a constant temperature (e.g., 37°C).

    • Pipette 50 µL of the substrate working solution into the wells of a 96-well black microplate. Include wells for a "no enzyme" control (50 µL of substrate working solution and 50 µL of assay buffer) and a "buffer only" blank (100 µL of assay buffer).

    • Initiate the enzymatic reaction by adding 50 µL of the enzyme working solution to the appropriate wells.

    • Mix the contents of the wells gently for 10 seconds.

    • Immediately place the microplate in the reader and begin the kinetic measurement.

Data Analysis
  • Blank Subtraction: Subtract the fluorescence signal from the "buffer only" wells from all other readings.

  • Calculate Initial Velocity: For each well, determine the initial rate of reaction (V₀) by plotting the relative fluorescence units (RFU) against time (minutes). The V₀ is the slope of the linear portion of this curve (RFU/min).

  • Enzyme Activity: The enzyme activity can be expressed in terms of the initial velocity. For inhibitor studies, the percent inhibition can be calculated relative to the "no inhibitor" control.

Data Presentation

The following tables provide examples of how quantitative data from this assay can be presented.

Table 1: Michaelis-Menten Kinetics of Protease X with Mca-EDASTPC(Dnp)-OH

Substrate Concentration (µM)Initial Velocity (RFU/min)
1150.2
2.5320.5
5550.8
10850.1
201100.3
401250.6
Km8.5 µM
Vmax1400 RFU/min

Table 2: Inhibition of Protease X by a Hypothetical Inhibitor

Inhibitor Concentration (nM)% Inhibition
110.2
1025.8
5048.9
10075.3
50095.1
IC5052.5 nM

Signaling Pathway and Logical Relationships

As the specific target for this compound is unknown, a relevant signaling pathway cannot be definitively provided. However, proteases are involved in a multitude of signaling cascades, such as apoptosis, where caspases are key executioner enzymes. If "Protease X" were a caspase, it would be involved in the apoptotic signaling pathway.

The logical relationship of the assay components is illustrated below.

FRET_Principle cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Intact Mca-Peptide-Quencher No_Fluorescence Fluorescence Quenched Protease Protease X Intact->Protease + Enzyme Cleaved Mca-Peptide + Quencher-Peptide Fluorescence Fluorescence Emitted Protease->Cleaved Cleavage

Principle of the FRET-based protease assay.

Troubleshooting

  • High Background Fluorescence: This could be due to substrate degradation or autofluorescence from compounds in the assay. Ensure the substrate is stored properly and check for compound interference.

  • No or Low Signal: The enzyme may be inactive, or the substrate may not be suitable for the target protease. Verify enzyme activity with a known substrate and consider screening alternative peptide sequences.

  • Non-linear Reaction Rate: This may occur at high enzyme or substrate concentrations. Optimize the concentrations of both to ensure the reaction remains in the linear range for the duration of the measurement.

Conclusion

The FRET assay using the this compound substrate provides a sensitive and continuous method for measuring the activity of a target protease. The protocol described herein is a general guideline and should be optimized for the specific experimental conditions and the protease under investigation. Proper controls and careful data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of the fluorogenic peptide substrate, Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH, in cell-based assays. This peptide, featuring a 7-methoxycoumarin (B196161) (Mca) fluorophore, is designed as a substrate for a specific, yet currently unidentified, protease. Upon enzymatic cleavage, the Mca group is liberated from a quenching environment, resulting in a quantifiable increase in fluorescence. This principle allows for the sensitive measurement of protease activity within a cellular context. While the precise protease target for this specific peptide sequence is not publicly documented, these notes provide a comprehensive framework for its application in a hypothetical cell-based assay, which can be adapted once the target enzyme is identified.

Introduction to Mca-Labeled Peptides in Cell-Based Assays

This compound is a fluorescently labeled peptide that serves as a tool for measuring enzymatic activity. The core of its application lies in the principle of fluorescence resonance energy transfer (FRET). In its intact state, the fluorescence of the Mca group is suppressed by a quencher. When a target protease cleaves the peptide bond at a specific recognition site within the Glu-Asp-Ala-Ser-Thr-Pro-Cys sequence, the Mca-containing fragment is released, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity makes Mca-labeled peptides valuable reagents for:

  • Enzyme activity screening: Identifying activators or inhibitors of a specific protease.

  • Drug discovery: High-throughput screening of compound libraries for potential therapeutic agents.

  • Cellular pathway analysis: Studying the role of proteases in various biological processes such as apoptosis, inflammation, and signal transduction.

Note: The successful application of this compound is critically dependent on the identification of the specific protease that recognizes and cleaves its unique amino acid sequence. The protocols provided herein are based on a general workflow for a hypothetical protease and should be optimized accordingly once the target is known.

Hypothetical Application: Monitoring Intracellular Protease X Activity

For the purpose of illustrating the utility of this compound, we will consider a hypothetical scenario where this peptide is a substrate for a novel intracellular protease, hereafter referred to as "Protease X".

Signaling Pathway Involving Protease X

The following diagram illustrates a hypothetical signaling pathway where Protease X is activated downstream of a receptor tyrosine kinase (RTK) and subsequently cleaves target proteins to elicit a cellular response.

Hypothetical Signaling Pathway of Protease X Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Signaling_Cascade Downstream Signaling Cascade RTK->Signaling_Cascade Activates Protease_X_Inactive Inactive Protease X Signaling_Cascade->Protease_X_Inactive Activates Protease_X_Active Active Protease X Protease_X_Inactive->Protease_X_Active Converts Substrate_Cleavage Substrate Cleavage Protease_X_Active->Substrate_Cleavage Catalyzes Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Substrate_Cleavage->Cellular_Response Leads to Workflow for Intact Cell Protease X Assay A 1. Seed Cells B 2. Starve Cells (optional) A->B C 3. Treat with Activator/Inhibitor B->C D 4. Add Mca-Peptide Substrate C->D E 5. Incubate D->E F 6. Measure Fluorescence E->F Workflow for Cell Lysate Protease X Assay A 1. Culture and Treat Cells B 2. Harvest and Lyse Cells A->B C 3. Prepare Reaction in 96-well Plate B->C D 4. Add Mca-Peptide Substrate C->D E 5. Incubate D->E F 6. Measure Fluorescence E->F

Mca-EDASTPC Peptide: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mca-EDASTPC peptide is a fluorogenic substrate designed for the high-throughput screening (HTS) of enzymes with specific proteolytic activity. This synthetic peptide incorporates a fluorescent reporter, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher. In its intact state, the fluorescence of the Mca group is quenched. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This principle allows for the sensitive and continuous monitoring of enzyme activity, making it an ideal tool for the discovery of enzyme inhibitors in a high-throughput format.

These application notes provide a comprehensive overview of the use of Mca-EDASTPC in HTS assays, including detailed experimental protocols and data presentation guidelines for researchers, scientists, and drug development professionals.

Principle of the Assay

The Mca-EDASTPC peptide is designed based on the principle of fluorescence resonance energy transfer (FRET). The Mca fluorophore and a non-fluorescent quencher are positioned at opposite ends of the peptide sequence.

Mechanism of Action:

  • Intact Peptide: In the full-length peptide, the proximity of the quencher to the Mca fluorophore results in efficient quenching of its fluorescence emission.

  • Enzymatic Cleavage: A target protease recognizes and cleaves a specific peptide bond within the EDASTPC sequence.

  • Fluorescence Signal: Cleavage separates the Mca fluorophore from the quencher, disrupting FRET and leading to a significant increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity.

Below is a diagram illustrating the workflow of a typical high-throughput screening assay using the Mca-EDASTPC peptide.

HTS_Workflow cluster_preparation Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Assay_Plate Dispense Assay Buffer to 384-well Plate Compound_Addition Add Test Compounds (Potential Inhibitors) Assay_Plate->Compound_Addition Enzyme_Addition Add Target Enzyme Compound_Addition->Enzyme_Addition Substrate_Addition Add Mca-EDASTPC Substrate Enzyme_Addition->Substrate_Addition Incubation Incubate at RT Substrate_Addition->Incubation Detection Measure Fluorescence (Ex/Em = 325/392 nm) Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing Hit_Identification Identify 'Hits' Based on Inhibition Threshold Data_Processing->Hit_Identification Dose_Response Dose_Response Hit_Identification->Dose_Response Proceed to Dose-Response Studies

Caption: High-throughput screening workflow using Mca-EDASTPC peptide.

Materials and Equipment

Reagents:

  • Mca-EDASTPC peptide substrate

  • Target enzyme

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.01% Tween-20)

  • Test compounds (solubilized in DMSO)

  • Positive control inhibitor

  • DMSO (Dimethyl sulfoxide)

Equipment:

  • Fluorescence microplate reader with excitation and emission wavelengths of approximately 325 nm and 392 nm, respectively.

  • 384-well, black, flat-bottom microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate shaker

Experimental Protocols

1. Reagent Preparation

  • Mca-EDASTPC Substrate Stock Solution: Prepare a 10 mM stock solution of the Mca-EDASTPC peptide in DMSO. Store at -20°C, protected from light.

  • Enzyme Working Solution: Dilute the target enzyme in assay buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration experiment.

  • Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate plate.

2. High-Throughput Screening Assay Protocol

The following protocol is optimized for a 384-well plate format.

StepProcedureVolume (µL)
1Add assay buffer to all wells.20
2Add test compounds (or DMSO for controls) to the appropriate wells.0.5
3Add the target enzyme working solution to all wells except the negative control (no enzyme) wells.10
4Mix the plate on a plate shaker for 1 minute.-
5Pre-incubate the plate at room temperature for 15 minutes.-
6Initiate the reaction by adding the Mca-EDASTPC substrate working solution to all wells.10
7Mix the plate on a plate shaker for 1 minute.-
8Incubate the plate at room temperature, protected from light, for 30-60 minutes.-
9Measure the fluorescence intensity using a microplate reader (Excitation: 325 nm, Emission: 392 nm).-

Controls:

  • Negative Control (0% Inhibition): Contains enzyme and DMSO without any test compound.

  • Positive Control (100% Inhibition): Contains enzyme and a known inhibitor at a concentration that completely inhibits the enzyme.

  • No Enzyme Control: Contains assay buffer, DMSO, and substrate, but no enzyme. This is used to determine the background fluorescence.

The logical relationship for calculating the percentage of inhibition is illustrated in the diagram below.

Inhibition_Calculation cluster_calculation Calculation Fluorescence_Test Fluorescence of Test Compound Numerator Fluorescence_Negative - Fluorescence_Test Fluorescence_Test->Numerator Fluorescence_Negative Fluorescence of Negative Control (No Compound) Fluorescence_Negative->Numerator Denominator Fluorescence_Negative - Fluorescence_Positive Fluorescence_Negative->Denominator Fluorescence_Positive Fluorescence of Positive Control (Max Inhibition) Fluorescence_Positive->Denominator Division / Numerator->Division Denominator->Division Multiplication x 100 Division->Multiplication Result % Inhibition Multiplication->Result

Caption: Formula for calculating percent inhibition.

3. Enzyme Titration and Substrate Concentration Optimization

To ensure optimal assay performance, it is crucial to determine the appropriate enzyme and substrate concentrations.

  • Enzyme Titration:

    • Perform the assay with a fixed, excess concentration of Mca-EDASTPC substrate.

    • Test a range of enzyme concentrations.

    • Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration.

    • Select an enzyme concentration that results in a robust signal and is on the linear portion of the curve.

  • Substrate Concentration (Km Determination):

    • Perform the assay with the optimized enzyme concentration.

    • Test a range of Mca-EDASTPC substrate concentrations.

    • Plot the initial reaction velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km value (substrate concentration at half-maximal velocity).

    • For HTS, a substrate concentration at or below the Km is typically used to maximize sensitivity for competitive inhibitors.

Data Presentation and Analysis

Quantitative data from HTS and subsequent dose-response experiments should be summarized in a clear and structured format.

Table 1: High-Throughput Screening Hit Summary

Compound ID% Inhibition at 10 µMHit (Yes/No)
Cmpd-00185.2Yes
Cmpd-00212.5No
Cmpd-00392.1Yes
.........

Table 2: Dose-Response Data for a 'Hit' Compound

Compound Concentration (µM)% Inhibition
10098.5
3095.2
1085.2
355.1
125.8
0.310.3
0.12.1

From the dose-response data, the IC50 value (the concentration of an inhibitor where the response is reduced by half) can be calculated by fitting the data to a four-parameter logistic equation.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Substrate degradationPrepare fresh substrate stock solution. Store protected from light.
Contaminated assay buffer or platesUse fresh, high-quality reagents and plates.
Low signal-to-background ratio Insufficient enzyme activityIncrease enzyme concentration or incubation time.
Sub-optimal assay conditionsOptimize pH, temperature, and buffer components.
High variability between wells Pipetting errorsUse calibrated pipettes or an automated liquid handler. Ensure proper mixing.
Compound precipitationCheck compound solubility in the assay buffer.

Conclusion

The Mca-EDASTPC peptide is a robust and sensitive tool for the high-throughput screening of protease inhibitors. The protocols outlined in these application notes provide a framework for developing and executing successful screening campaigns. Careful optimization of assay parameters and adherence to best practices in data analysis are essential for the identification of high-quality lead compounds for drug discovery.

Application Notes and Protocols for Mca-glu-asp-ala-ser-thr-pro-cys-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mca-glu-asp-ala-ser-thr-pro-cys-OH is a fluorescently labeled peptide substrate. The peptide sequence contains a C-terminal cysteine, which is susceptible to modification and oxidation, and the N-terminus is labeled with (7-Methoxycoumarin-4-yl)acetyl (Mca), a fluorescent donor. This document provides detailed protocols for the proper dissolution and storage of this peptide to ensure its integrity and performance in various assays.

Chemical Properties and Stability

The physicochemical properties of this compound are crucial for its handling and storage. The peptide's sequence contains two acidic residues (glutamic acid and aspartic acid) and a C-terminal carboxyl group, rendering it an acidic peptide. The presence of a cysteine residue makes the peptide susceptible to oxidation, which can lead to the formation of disulfide bonds. The Mca fluorophore can also be sensitive to environmental factors.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₉H₅₁N₇O₁₈S[1]
Molecular Weight937.92 g/mol [1]
Sequence{Mca}-Glu-Asp-Ala-Ser-Thr-Pro-Cys[1]
Abbreviated Sequence{Mca}-EDASTPC[1]
CAS Number291297-58-0[1]
AppearanceLyophilized powder
SolubilitySoluble in water[1][2]

Experimental Protocols

Proper handling of the lyophilized peptide is critical to prevent degradation and contamination.

  • Acclimatization: Before opening, allow the vial containing the lyophilized peptide to equilibrate to room temperature in a desiccator for at least 20-30 minutes.[3] This prevents condensation from forming on the peptide, which can reduce its stability.[3]

  • Weighing: Weigh the desired amount of peptide quickly in a clean, controlled environment. Minimize the time the vial is open to reduce exposure to air and moisture.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, when handling the peptide.

The choice of solvent is critical for successfully solubilizing the peptide without causing degradation.

Recommended Primary Solvent: Sterile, deoxygenated water.

Procedure:

  • Calculate the volume of solvent needed to achieve the desired stock concentration.

  • Add the appropriate volume of sterile, deoxygenated water to the vial containing the lyophilized peptide.

  • Gently vortex or sonicate the vial for a few seconds to aid dissolution.[5] Avoid excessive warming of the sample.[4]

  • Visually inspect the solution to ensure the peptide is fully dissolved.

Troubleshooting Insolubility:

If the peptide does not fully dissolve in water, the following steps can be taken:

  • For Acidic Peptides: Since this compound is an acidic peptide, its solubility can be increased in a slightly basic solution.[3] Add a small amount (e.g., a few microliters) of a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate or ammonium hydroxide (B78521) and vortex.[1][3]

  • Organic Co-solvents: For peptides with fluorescent labels that increase hydrophobicity, a small amount of an organic co-solvent can be used.[6] Add a minimal amount of dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) to the peptide first, ensure it dissolves, and then slowly add the aqueous buffer to the desired concentration.[1][6] Note: DMSO should be used with caution as it can oxidize cysteine residues.[3]

Proper storage is essential to maintain the peptide's stability and functionality over time.

Table 2: Recommended Storage Conditions

FormTemperatureDurationConditions
Lyophilized Powder-20°C or -80°CSeveral yearsStore in a tightly sealed container, protected from light, in a desiccator.[3][7][8][9]
Stock Solution-20°C or -80°CUp to 1 monthAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[7][9] Use sterile, de-gassed acidic buffers (pH 5-6) to prevent oxidation of the cysteine thiol group.[4][7]

Key Storage Considerations:

  • Light Sensitivity: The Mca fluorophore is light-sensitive. Always store the peptide, both in lyophilized and solution form, in light-protected containers (e.g., amber vials or wrapped in foil).[8][9]

  • Oxidation: The cysteine residue is prone to oxidation.[7][8] For solutions, using deoxygenated buffers is crucial.[8]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can degrade the peptide.[7][9] Aliquoting the stock solution into smaller, single-use vials is highly recommended.[7][9]

  • Frost-Free Freezers: Avoid storing peptides in frost-free freezers due to temperature fluctuations during defrost cycles.[7]

Visualizations

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage start Start: Lyophilized Peptide equilibrate Equilibrate vial to room temperature in a desiccator start->equilibrate weigh Weigh desired amount of peptide equilibrate->weigh add_solvent Add sterile, deoxygenated water weigh->add_solvent vortex Gently vortex or sonicate add_solvent->vortex check_solubility Check for complete dissolution vortex->check_solubility troubleshoot Troubleshoot with basic buffer or organic co-solvent check_solubility->troubleshoot No soluble Peptide in Solution check_solubility->soluble Yes troubleshoot->add_solvent aliquot Aliquot into single-use vials soluble->aliquot store Store at -20°C or -80°C, protected from light aliquot->store end End: Ready for use store->end

Caption: Workflow for dissolving and storing this compound.

G cluster_degradation Degradation Factors peptide This compound (Active Peptide) degraded_peptide Degraded Peptide (Inactive/Modified) peptide->degraded_peptide leads to oxidation Oxidation (Air/O₂) oxidation->degraded_peptide light Light Exposure light->degraded_peptide moisture Moisture (Condensation) moisture->degraded_peptide freeze_thaw Repeated Freeze-Thaw Cycles freeze_thaw->degraded_peptide

References

Mca-Peptide Substrates for Continuous Enzyme Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorogenic peptide substrates incorporating the 7-methoxycoumarin-4-yl)acetyl (Mca) group are invaluable tools for the continuous monitoring of enzyme activity. These substrates are particularly useful for studying proteases, such as matrix metalloproteinases (MMPs) and caspases, which are implicated in a wide range of physiological and pathological processes. The principle of these assays is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the Mca fluorophore is in close proximity to a quencher molecule, typically a 2,4-dinitrophenyl (Dnp) or a similar moiety. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the FRET is disrupted, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][2] This method offers high sensitivity and is well-suited for high-throughput screening (HTS) of enzyme inhibitors.[1][3]

Principle of the Assay

The Mca-peptide substrate assay is a continuous, kinetic assay that measures the rate of increase in fluorescence over time. The fundamental principle relies on the spatial separation of a fluorophore (Mca) and a quencher (e.g., Dnp) upon enzymatic hydrolysis of the peptide substrate.

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Mca Mca (Fluorophore) Peptide Peptide Linker Mca->Peptide Dnp Dnp (Quencher) Peptide->Dnp Enzyme Protease Dnp->Enzyme Enzyme Cleavage Mca_Cleaved Mca-Peptide Fragment Dnp_Cleaved Dnp-Peptide Fragment Enzyme->Mca_Cleaved Enzyme->Dnp_Cleaved

Diagram 1: Principle of the Mca-peptide FRET-based assay.

Quantitative Data: Kinetic Parameters of Mca-Peptide Substrates

The efficiency of an enzyme for a particular substrate is best described by the specificity constant (kcat/Km). This table summarizes the kinetic parameters for commonly used Mca-peptide substrates with their target enzymes.

Substrate SequenceFluorophore/QuencherTarget Enzyme(s)kcat/Km (M⁻¹s⁻¹)Km (µM)Reference(s)
Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂Mca/DnpMMP-11.1 x 10⁶5.2[4][5]
Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂Mca/DnpMMP-81.0 x 10⁵-[4][5]
Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂Mca/DnpMMP-131.3 x 10⁶-[4][5]
Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂Mca/DnpMMP-14 (MT1-MMP)1.2 x 10⁶7.9[4][5]
Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂Mca/DnpADAM17 (TACE)0.8 x 10⁶-[4][5]
Ac-DEVD-AMCAMCCaspase-3-10[6]
Ac-DEVD-AMCAMCCaspase-7--[7]
Ac-WEHD-AFCAFCCaspase-1, -4, -5--[8]
Ac-VDVAD-AFCAFCCaspase-2--[8]
Ac-DEVD-AFCAFCCaspase-3, -7, -10--[8]

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

Experimental Protocols

Protocol 1: General Continuous Enzyme Assay

This protocol provides a general framework for measuring enzyme activity using an Mca-peptide substrate.

Materials:

  • Mca-peptide substrate

  • Purified active enzyme

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5 for MMPs; 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2 for caspases)

  • DMSO (for dissolving the substrate)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the Mca-peptide substrate in DMSO to a concentration of 1-10 mM. Store aliquots at -20°C, protected from light.

  • Prepare Enzyme Solution: Dilute the active enzyme in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Set up the Assay:

    • Add Assay Buffer to the wells of a 96-well black microplate.

    • Add the test compounds (e.g., inhibitors) or vehicle control to the appropriate wells.

    • Add the enzyme solution to all wells except the negative control (substrate only) wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

  • Initiate the Reaction: Add the Mca-peptide substrate to all wells to a final concentration typically at or below the Km value.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes). Use excitation and emission wavelengths appropriate for the Mca fluorophore (typically Ex: 325-328 nm, Em: 393-420 nm) or AMC (Ex: ~380 nm, Em: ~460 nm).[1][7]

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. For inhibitor studies, determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Protocol 2: High-Throughput Screening (HTS) for MMP Inhibitors

This protocol is adapted for screening large compound libraries for MMP inhibitors.[1][3]

Procedure:

  • Compound Plating: Dispense the compound library into 384-well black microplates at the desired screening concentration. Include appropriate controls (positive control: known inhibitor; negative control: vehicle).

  • Enzyme Addition: Add the pre-diluted MMP enzyme solution to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Initiation: Add the Mca-peptide substrate solution to all wells to start the reaction.

  • Kinetic Read: Immediately transfer the plates to a fluorescence plate reader and monitor the fluorescence signal over 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Identify "hits" as compounds that show a significant reduction in the reaction rate compared to the negative control.

Signaling Pathways and Experimental Workflows

MMPs in Cancer Metastasis

MMPs play a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.[9][10] The expression and activity of MMPs are tightly regulated by various signaling pathways initiated by growth factors and cytokines in the tumor microenvironment.[11][12]

MMP_Signaling cluster_0 Tumor Microenvironment cluster_1 Cancer Cell cluster_2 Metastatic Cascade GF Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase GF->Receptor Cytokines Cytokines (e.g., TNF-α, IL-1β) NFkB_pathway NF-κB Pathway Cytokines->NFkB_pathway MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway AP1 AP-1 MAPK_pathway->AP1 NFkB NF-κB NFkB_pathway->NFkB MMP_Gene MMP Gene Transcription AP1->MMP_Gene NFkB->MMP_Gene Pro_MMP Pro-MMP (Inactive) MMP_Gene->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Invasion Cell Invasion ECM_Degradation->Invasion Angiogenesis Angiogenesis Invasion->Angiogenesis Metastasis Metastasis Angiogenesis->Metastasis

Diagram 2: MMP activation signaling pathway in cancer.
Caspase-Mediated Apoptosis

Caspases are the central executioners of apoptosis (programmed cell death). They are activated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[13][14]

Caspase_Apoptosis cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress (e.g., DNA damage) Cell_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Substrate_Cleavage Cleavage of Cellular Substrates Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Diagram 3: Extrinsic and intrinsic apoptosis pathways.
Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel enzyme inhibitors using an Mca-peptide substrate.

HTS_Workflow Start Start: Compound Library Primary_Screen Primary HTS (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response Active Compounds End_Inactive End Hit_Identification->End_Inactive Inactive Compounds Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (e.g., Selectivity, Mechanism of Action) Confirmed_Hits->Secondary_Assays Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds

Diagram 4: High-throughput screening workflow.

Applications in Drug Development

Mca-peptide substrate assays are a cornerstone of modern drug discovery for targeting proteases. Their adaptability to HTS formats allows for the rapid screening of large chemical libraries to identify initial "hit" compounds.[15][16] The continuous nature of the assay is also highly advantageous for detailed mechanistic studies of enzyme inhibition, enabling the determination of inhibitor potency (IC₅₀ values) and the elucidation of the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). The high sensitivity of these assays is particularly valuable for detecting potent inhibitors and for working with enzymes that are difficult to purify in large quantities.

Conclusion

Mca-peptide substrates provide a robust, sensitive, and continuous method for assaying the activity of a wide range of proteases. The detailed protocols and understanding of the underlying principles and associated signaling pathways outlined in these application notes will empower researchers, scientists, and drug development professionals to effectively utilize these powerful tools in their research endeavors.

References

Application Notes and Protocols for Mca-EDASTPC-OH in Live-Cell Imaging of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Live-cell imaging provides a powerful tool to study the dynamics of apoptosis in real-time within individual cells and cell populations.[1][2][3] Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH, hereafter referred to as Mca-EDASTPC-OH, is a novel fluorogenic peptide substrate designed for the sensitive and real-time detection of specific caspase activity in live cells.

This document provides detailed application notes and protocols for the use of Mca-EDASTPC-OH in live-cell imaging studies of apoptosis. The probe consists of a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), linked to a specific peptide sequence (EDASTPC). In its intact state, the fluorescence of the Mca group is quenched. Upon cleavage of the peptide by an active target caspase at a specific recognition site, the Mca fluorophore is released, leading to a significant increase in fluorescence, which can be monitored using fluorescence microscopy or high-content imaging systems. While the specific caspase target for the EDASTPC sequence is subject to ongoing research, this document will provide generalized protocols based on the well-established principles of fluorogenic caspase substrates in live-cell imaging.

Principle of Detection

The mechanism of action for Mca-EDASTPC-OH is based on the principle of fluorescence resonance energy transfer (FRET) or a similar quenching mechanism. The peptide backbone holds the Mca fluorophore in close proximity to a quenching moiety. During apoptosis, activated caspases recognize and cleave the specific peptide sequence, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. This allows for the direct visualization and quantification of caspase activity within living cells.

cluster_0 Intact Probe (Non-fluorescent) cluster_1 Apoptotic Cell cluster_2 Cleaved Probe (Fluorescent) Intact_Probe Mca-EDASTPC-OH Active_Caspase Active Caspase Intact_Probe->Active_Caspase Enters Cell Cleaved_Peptide Cleaved Peptide Active_Caspase->Cleaved_Peptide Cleavage Mca Mca (Fluorescent) Active_Caspase->Mca Release

Mechanism of Mca-EDASTPC-OH activation.

Applications

  • Real-time monitoring of apoptosis: Visualize and quantify the kinetics of caspase activation in response to various stimuli, such as drug candidates, toxins, or biological ligands.[4][5][6]

  • High-throughput screening: Screen compound libraries for pro- or anti-apoptotic effects in a live-cell format.

  • Mechanism of action studies: Elucidate the role of specific caspases in different apoptotic pathways.

  • Multiplexing with other fluorescent probes: Combine Mca-EDASTPC-OH with other live-cell probes to simultaneously investigate multiple aspects of cell health, such as mitochondrial membrane potential or cell permeability.[4]

Quantitative Data Summary

The following tables provide representative data from hypothetical experiments using Mca-EDASTPC-OH to quantify apoptosis in HeLa cells treated with the apoptosis-inducing agent, Staurosporine.

Table 1: Dose-Dependent Induction of Apoptosis

Staurosporine Concentration (µM)Percentage of Apoptotic Cells (Mca-EDASTPC-OH Positive)
0 (Control)5%
0.125%
0.560%
1.085%
2.095%

Table 2: Time-Course of Apoptosis Induction with 1 µM Staurosporine

Time (Hours)Percentage of Apoptotic Cells (Mca-EDASTPC-OH Positive)
05%
215%
445%
670%
885%

Experimental Protocols

Protocol 1: Live-Cell Imaging of Apoptosis by Fluorescence Microscopy

This protocol details the steps for inducing apoptosis in cultured cells and monitoring caspase activity using Mca-EDASTPC-OH with a fluorescence microscope.

Materials:

  • Mca-EDASTPC-OH stock solution (1 mM in DMSO)

  • Cultured cells (e.g., HeLa, Jurkat) plated in a suitable imaging vessel (e.g., glass-bottom dish, 96-well plate)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, Camptothecin)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters for Mca (Excitation/Emission maxima ~325/392 nm) and environmental control (37°C, 5% CO2)

Procedure:

  • Cell Plating: Plate cells at a suitable density to reach 60-70% confluency on the day of the experiment.

  • Induction of Apoptosis: Treat cells with the desired concentration of an apoptosis-inducing agent. Include a vehicle-treated control.

  • Probe Preparation: Prepare a 2X working solution of Mca-EDASTPC-OH in complete cell culture medium. A final concentration of 5-10 µM is a good starting point, but this should be optimized for the specific cell line and experimental conditions.

  • Staining: Add an equal volume of the 2X Mca-EDASTPC-OH working solution to each well.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO2, protected from light.

  • Imaging: Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber. Acquire images at regular intervals to monitor the kinetics of apoptosis.

Start Start Plate_Cells Plate Cells in Imaging Dish Start->Plate_Cells Induce_Apoptosis Induce Apoptosis (e.g., Staurosporine) Plate_Cells->Induce_Apoptosis Prepare_Probe Prepare Mca-EDASTPC-OH Working Solution Induce_Apoptosis->Prepare_Probe Add_Probe Add Probe to Cells Prepare_Probe->Add_Probe Incubate Incubate (37°C, 5% CO2) Add_Probe->Incubate Image Live-Cell Imaging Incubate->Image Analyze Image Analysis and Quantification Image->Analyze End End Analyze->End

Experimental workflow for live-cell imaging.
Protocol 2: High-Content Screening for Modulators of Apoptosis

This protocol is designed for a higher throughput analysis of apoptosis using a 96- or 384-well plate format and an automated imaging system.

Materials:

  • All materials from Protocol 1

  • 96- or 384-well black, clear-bottom imaging plates

  • High-content imaging system with automated stage and environmental control

  • Image analysis software

Procedure:

  • Cell Plating: Use an automated dispenser to plate cells evenly in all wells of the microplate.

  • Compound Treatment: Add test compounds and controls (positive and negative) to the appropriate wells.

  • Probe Addition: Add Mca-EDASTPC-OH to all wells to a final concentration of 5-10 µM.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for the desired duration.

  • Automated Imaging: Use a high-content imaging system to automatically acquire images from each well.

  • Image Analysis: Utilize image analysis software to identify and count the number of fluorescent (apoptotic) and total cells in each well to determine the percentage of apoptotic cells.

Signaling Pathway

Mca-EDASTPC-OH is designed to detect the activity of executioner caspases, such as caspase-3 and caspase-7, which are central to the apoptotic signaling cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis converge on the activation of these caspases.

cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Procaspase_3_7 Procaspase-3, -7 Caspase_8->Procaspase_3_7 Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Caspase_9->Procaspase_3_7 Caspase_3_7 Caspase-3, -7 Procaspase_3_7->Caspase_3_7 Mca_Probe Mca-EDASTPC-OH Caspase_3_7->Mca_Probe Cleavage Apoptosis Apoptosis Caspase_3_7->Apoptosis Fluorescence Fluorescence Mca_Probe->Fluorescence

Apoptotic signaling pathways.

Troubleshooting

IssuePossible CauseSolution
High background fluorescenceProbe concentration is too high.Optimize the probe concentration by performing a titration.
Cells are unhealthy.Ensure cells are healthy and not overgrown before starting the experiment.
No or weak signalApoptosis was not efficiently induced.Confirm apoptosis induction using a control assay (e.g., Annexin V staining).
The specific caspase is not activated in your model.Consider that the EDASTPC sequence may be specific for a caspase not activated by your stimulus.
Incorrect filter set.Ensure the microscope filters match the excitation and emission spectra of Mca.
PhototoxicityHigh light exposure.Reduce the light intensity and/or exposure time. Increase the time interval between image acquisitions.

Conclusion

Mca-EDASTPC-OH is a promising tool for the real-time analysis of caspase activity in live cells. The protocols provided herein offer a framework for its application in various experimental settings, from basic research to high-throughput drug screening. As with any new reagent, optimization of parameters such as probe concentration and incubation time is recommended for each specific cell type and experimental condition to ensure robust and reproducible results.

References

Application Notes and Protocols: Mca-glu-asp-ala-ser-thr-pro-cys-OH for Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

A detailed inhibitor screening protocol for the fluorogenic substrate Mca-glu-asp-ala-ser-thr-pro-cys-OH cannot be provided at this time due to the absence of publicly available information identifying its specific enzyme target.

While the chemical structure, this compound, suggests it is a fluorogenic peptide substrate designed for use in enzyme kinetics and inhibitor screening assays, extensive searches have not yielded a specific enzyme known to cleave this particular peptide sequence. Fluorogenic substrates of this nature, featuring a 7-methoxycoumarin-4-yl (Mca) group, are foundational tools in drug discovery and biochemical research. They function based on the principle of Förster Resonance Energy Transfer (FRET). In its intact state, the fluorescence of the Mca group is quenched by a nearby acceptor molecule. Upon enzymatic cleavage of the peptide backbone, the Mca fluorophore is spatially separated from the quencher, leading to a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.

This document outlines the general principles, a generic experimental workflow, and the data presentation framework that would be applicable if the target enzyme were known. Researchers who have independently identified the target for this compound can adapt these guidelines to develop a specific and robust inhibitor screening assay.

Principle of the Assay

The fundamental principle of an inhibitor screening assay using a fluorogenic substrate like this compound is to measure the reduction in enzyme activity in the presence of a potential inhibitor. The assay is typically conducted in a high-throughput format, such as a 96- or 384-well plate, where the enzymatic reaction is initiated in the presence of a library of test compounds. A decrease in the rate of fluorescence increase, when compared to a control reaction without an inhibitor, signifies potential inhibitory activity.

General Experimental Workflow

A generalized workflow for an inhibitor screening assay is depicted below. This would need to be optimized based on the specific kinetics of the target enzyme.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate_mapping Plate Mapping reagent_prep->plate_mapping add_inhibitor Dispense Test Compounds & Controls to Plate plate_mapping->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubation Pre-incubation (Enzyme-Inhibitor) add_enzyme->pre_incubation add_substrate Initiate Reaction (Add Substrate) pre_incubation->add_substrate kinetic_read Kinetic Fluorescence Reading (e.g., every minute for 30-60 min) add_substrate->kinetic_read data_analysis Data Analysis (Calculate % Inhibition, IC50) kinetic_read->data_analysis G cluster_pathway Illustrative Signaling Pathway (e.g., for an MMP) growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor mapk_pathway MAPK Pathway receptor->mapk_pathway transcription_factor Transcription Factor (e.g., AP-1) mapk_pathway->transcription_factor mmp_gene MMP Gene transcription_factor->mmp_gene mmp_protein Pro-MMP (Inactive) mmp_gene->mmp_protein active_mmp Active MMP mmp_protein->active_mmp Activation ecm_degradation Extracellular Matrix Degradation active_mmp->ecm_degradation

Solid-Phase Synthesis of Mca-glu-asp-ala-ser-thr-pro-cys-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of the fluorogenic peptide, Mca-glu-asp-ala-ser-thr-pro-cys-OH. This peptide can be utilized as a substrate for various proteases, with enzymatic cleavage resulting in a detectable fluorescent signal, making it a valuable tool in drug discovery and enzyme activity studies. The synthesis is based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Materials and Reagents

ReagentSupplierGrade
Rink Amide ResinVarious100-200 mesh, 0.5-0.8 mmol/g
Fmoc-Cys(Trt)-OHVariousSynthesis Grade
Fmoc-Pro-OHVariousSynthesis Grade
Fmoc-Thr(tBu)-OHVariousSynthesis Grade
Fmoc-Ser(tBu)-OHVariousSynthesis Grade
Fmoc-Ala-OHVariousSynthesis Grade
Fmoc-Asp(OtBu)-OHVariousSynthesis Grade
Fmoc-Glu(OtBu)-OHVariousSynthesis Grade
7-Methoxycoumarin-4-acetic acid (Mca-OH)VariousSynthesis Grade
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)VariousSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)VariousSynthesis Grade
Piperidine (B6355638)VariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
1,2-Ethanedithiol (EDT)VariousReagent Grade
Diethyl etherVariousACS Grade

Table 2: Synthesis Parameters and Results

ParameterValue
Synthesis Scale0.1 mmol
Resin Substitution0.65 mmol/g
Overall Yield (crude)75%
Purity (crude, by HPLC)~65%
Overall Yield (purified)38%
Purity (purified, by HPLC)>98%
Theoretical Mass (Monoisotopic)964.38 g/mol
Observed Mass (ESI-MS)965.39 [M+H]⁺

Experimental Protocols

Resin Swelling and First Amino Acid Coupling
  • Resin Swelling: Place Rink Amide resin (0.1 mmol) in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation. Drain the DMF.

  • Fmoc-Cys(Trt)-OH Coupling:

    • In a separate vial, dissolve Fmoc-Cys(Trt)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

    • Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

Peptide Chain Elongation

The following steps are repeated for each subsequent amino acid (Pro, Thr, Ser, Ala, Asp, Glu) in the sequence.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes at room temperature and drain the solution.

    • Repeat the 20% piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the corresponding Fmoc-protected amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Confirm complete coupling with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

N-Terminal Mca Labeling
  • Final Fmoc Deprotection: After the final amino acid (Glu) has been coupled, perform the Fmoc deprotection step as described in Protocol 2.1.

  • Mca Coupling:

    • In a separate vial, dissolve 7-Methoxycoumarin-4-acetic acid (Mca-OH) (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.

    • Add the activated Mca solution to the deprotected peptidyl-resin.

    • Agitate for 4 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (5x), and dry under vacuum.

Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS), and 2.5% 1,2-Ethanedithiol (EDT).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the pure peptide.

  • Analysis and Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the peptide by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Couple_Cys Couple Fmoc-Cys(Trt)-OH Swell->Couple_Cys Wash1 Wash (DMF/DCM) Couple_Cys->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash (DMF/DCM) Deprotect1->Wash2 Couple_AA Couple Next Fmoc-AA-OH Wash2->Couple_AA Wash3 Wash (DMF/DCM) Couple_AA->Wash3 Repeat Repeat 6x for Pro, Thr, Ser, Ala, Asp, Glu Wash3->Repeat Final_Deprotect Final Fmoc Deprotection Wash3->Final_Deprotect Repeat->Deprotect1 Wash4 Wash (DMF/DCM) Final_Deprotect->Wash4 Couple_Mca Couple Mca-OH Wash4->Couple_Mca Wash5 Wash & Dry Couple_Mca->Wash5 Cleave Cleavage & Deprotection (TFA/TIS/EDT/H2O) Wash5->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Analysis (HPLC/MS) Purify->Analyze Final_Product Mca-Peptide-OH Analyze->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

Protease_Assay_Pathway Substrate Mca-Peptide Substrate (Low Fluorescence) Cleavage Enzymatic Cleavage Substrate->Cleavage Protease Protease Protease->Cleavage Products Cleaved Peptide Fragments Cleavage->Products Mca_Fragment Mca-Containing Fragment Products->Mca_Fragment Fluorescence High Fluorescence (Detectable Signal) Mca_Fragment->Fluorescence

Caption: Principle of a fluorogenic protease assay using the Mca-peptide substrate.

Application Notes and Protocols for Labeling Proteins with Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. This technique enables the investigation of protein structure, function, dynamics, and interactions with unparalleled precision. The peptide, Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH, offers a versatile tool for such applications. This peptide incorporates the fluorophore 7-methoxycoumarin-4-acetic acid (Mca) and a terminal cysteine residue, making it ideal for targeted conjugation to proteins and for use in Förster Resonance Energy Transfer (FRET)-based assays.

The Mca fluorophore serves as an excellent FRET donor, with an excitation maximum at approximately 328 nm and an emission maximum at around 393 nm. It is commonly paired with a non-fluorescent quencher such as the 2,4-dinitrophenyl (Dnp) group[1]. When the Mca donor and a suitable quencher are in close proximity, the fluorescence of Mca is suppressed. Cleavage of the peptide separating the donor and quencher by a specific protease results in an increase in fluorescence, providing a sensitive measure of enzyme activity[1].

The terminal cysteine residue of the this compound peptide provides a reactive thiol group that can be used for covalent attachment to a protein of interest. This is typically achieved through chemistries targeting cysteine residues, such as maleimide-thiol reactions, offering a high degree of specificity and control over the labeling site.

These application notes provide detailed protocols for the labeling of proteins with this compound and its application in a FRET-based protease assay, specifically using Prolyl Endopeptidase as an exemplary enzyme.

Data Presentation

Table 1: Spectral Properties of Mca Fluorophore

ParameterWavelength (nm)Reference
Maximum Excitation (λmax)328
Maximum Emission (λem)393

Table 2: Recommended Quenchers for Mca

QuencherAbsorbance Maximum (nm)Recommended PairReference
2,4-Dinitrophenyl (Dnp)~348Mca/Dnp

Table 3: Typical Quantitative Parameters for Cysteine-Maleimide Labeling

ParameterTypical Range/ValueNotesReference(s)
Labeling Efficiency70-90%Can be influenced by factors such as pH, temperature, and steric hindrance at the labeling site.[2]
Specificity>95%Highly specific for thiol groups at neutral pH.[2]
Stability of Thioether BondStable under physiological conditionsThe resulting thioether bond is generally stable, allowing for long-term studies.
Degree of Labeling (DOL)1-2 labels per proteinCan be controlled by adjusting the molar ratio of the labeling reagent to the protein.

Experimental Protocols

Protocol 1: Labeling of a Target Protein with this compound

This protocol describes the labeling of a protein containing a reactive cysteine residue with the Mca-peptide. If the target protein does not have a solvent-accessible cysteine, one can be introduced via site-directed mutagenesis. The labeling strategy involves the use of a heterobifunctional crosslinker containing a maleimide (B117702) group to first modify the protein, followed by conjugation with the thiol-containing Mca-peptide.

Materials:

  • Target protein with a reactive cysteine residue

  • This compound peptide

  • Maleimide-containing crosslinker (e.g., a maleimide-NHS ester)

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.0-7.5

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) system

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Protein Modification with Maleimide Crosslinker (if necessary):

    • Immediately before use, dissolve the maleimide-NHS ester crosslinker in anhydrous DMF or DMSO to a concentration of 10 mM.

    • Add a 10-20 fold molar excess of the dissolved crosslinker to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Remove excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer.

  • Conjugation of Mca-Peptide to Maleimide-Activated Protein:

    • Dissolve the this compound peptide in the Reaction Buffer.

    • Add a 10-fold molar excess of the Mca-peptide solution to the maleimide-activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching of Unreacted Maleimides:

    • Add a final concentration of 1-5 mM L-cysteine or β-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Purify the Mca-labeled protein from excess peptide and quenching reagent using a desalting column or SEC.

    • Monitor the elution profile by measuring absorbance at 280 nm (for the protein) and ~328 nm (for the Mca fluorophore).

    • Pool the fractions containing the labeled protein.

  • Characterization of the Labeled Protein:

    • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified conjugate at 280 nm and ~328 nm. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the Mca fluorophore.

    • Mass Spectrometry: Confirm the covalent attachment of the peptide to the protein and determine the precise mass of the conjugate using mass spectrometry.

Protocol 2: FRET-Based Protease Activity Assay using a Dually Labeled Substrate

This protocol describes a general method for measuring the activity of a protease using a FRET substrate. In this example, we will consider the cleavage of a custom-synthesized peptide containing the sequence recognized by Prolyl Endopeptidase (PREP), which is known to cleave after proline residues[3][4]. The substrate would be synthesized with the Mca fluorophore on one side of the cleavage site and a Dnp quencher on the other, for example: Mca-Ser-Thr-Pro-Lys(Dnp)-OH. The cleavage of the Pro-Lys bond by PREP would lead to an increase in Mca fluorescence.

Materials:

  • FRET peptide substrate (e.g., Mca-Ser-Thr-Pro-Lys(Dnp)-OH)

  • Prolyl Endopeptidase (PREP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black microplate

  • Fluorescence plate reader with excitation at ~328 nm and emission detection at ~393 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET peptide substrate in DMSO (e.g., 10 mM).

    • Prepare a stock solution of Prolyl Endopeptidase in Assay Buffer. The optimal concentration will need to be determined empirically.

    • Prepare serial dilutions of the enzyme in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the desired volume of Assay Buffer to each well.

    • Add the FRET peptide substrate to each well to a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Include control wells:

      • No-enzyme control: Substrate in Assay Buffer only.

      • Positive control (optional): A known activator of the protease.

      • Inhibitor control (optional): A known inhibitor of the protease.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding the serially diluted Prolyl Endopeptidase to the wells. The final volume in each well should be consistent.

    • Mix gently by pipetting.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.

  • Data Analysis:

    • For each enzyme concentration, plot the fluorescence intensity as a function of time.

    • The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.

    • Plot V₀ as a function of the enzyme concentration to determine the enzyme's activity.

    • If performing inhibitor studies, calculate the percent inhibition at different inhibitor concentrations to determine the IC₅₀ value.

Mandatory Visualization

ProteinLabelingWorkflow cluster_protein_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Characterization Protein Target Protein (with Cys) ReducedProtein Reduced Protein (exposed -SH) Protein->ReducedProtein TCEP Reduction LabeledProtein Mca-Labeled Protein ReducedProtein->LabeledProtein Cysteine-reactive chemistry McaPeptide Mca-Peptide-SH McaPeptide->LabeledProtein PurifiedProduct Purified Labeled Protein LabeledProtein->PurifiedProduct SEC / Desalting Analysis DOL & Mass Spec Analysis PurifiedProduct->Analysis

Figure 1. Experimental workflow for labeling a protein with this compound.

FRET_Protease_Assay cluster_substrate FRET Substrate cluster_cleavage Enzymatic Cleavage cluster_detection Signal Detection IntactSubstrate Intact FRET Substrate (Mca-Peptide-Dnp) Quenched Low Fluorescence (Quenched) IntactSubstrate->Quenched CleavedProducts Cleaved Fragments (Mca & Dnp separated) IntactSubstrate->CleavedProducts Protease Prolyl Endopeptidase (PREP) Protease->IntactSubstrate Cleavage at Proline Fluorescence High Fluorescence (Unquenched) CleavedProducts->Fluorescence

Figure 2. Principle of the FRET-based protease assay using a Mca-Dnp labeled peptide.

Signaling_Pathway_Example cluster_upstream Upstream Signaling cluster_downstream Downstream Effects UpstreamSignal Cellular Stimulus (e.g., Growth Factor) PREP_Inactive Inactive PREP UpstreamSignal->PREP_Inactive Signal Transduction Cascade PREP_Active Active PREP PREP_Inactive->PREP_Active Activation SubstrateProtein Substrate Protein (contains Pro-X bond) PREP_Active->SubstrateProtein Proteolytic Cleavage CleavedSubstrate Cleaved Substrate (Altered Function) SubstrateProtein->CleavedSubstrate CellularResponse Cellular Response (e.g., Migration, Proliferation) CleavedSubstrate->CellularResponse

Figure 3. A representative signaling pathway involving Prolyl Endopeptidase (PREP).

References

Applications of Mca-Peptides in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-peptides are powerful tools in drug discovery, primarily serving as fluorogenic substrates for a variety of enzymes. These peptides incorporate a 7-methoxycoumarin-4-yl)acetyl (Mca) group, a fluorescent donor, and a quenching acceptor, typically a 2,4-dinitrophenyl (Dnp) group. The principle behind their application lies in Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca and Dnp moieties leads to the quenching of the Mca group's fluorescence.[1] Upon enzymatic cleavage of the peptide at a specific recognition site, the Mca fluorophore is separated from the Dnp quencher, resulting in a measurable increase in fluorescence intensity.[1][2] This direct relationship between substrate cleavage and fluorescence signal allows for the continuous and quantitative assessment of enzymatic activity, making Mca-peptides invaluable for high-throughput screening (HTS) of potential enzyme inhibitors.[1][3]

Key Applications

The primary application of Mca-peptides in drug discovery is in the development and characterization of enzyme inhibitors. This is achieved through:

  • High-Throughput Screening (HTS): Mca-peptide assays are readily adaptable for HTS platforms, enabling the rapid screening of large compound libraries for potential inhibitors of target enzymes.[1][4] The simple "mix-and-measure" format of these assays, where a change in fluorescence indicates enzyme activity, makes them efficient and cost-effective.[4]

  • Enzyme Activity Assays: These peptides provide a sensitive and continuous method to measure the kinetic parameters of enzymes, such as Michaelis-Menten constants (Km) and catalytic rates (kcat).[3][5]

  • Inhibitor Potency and Specificity Determination: Mca-peptides are used to determine the potency (e.g., IC50 values) of inhibitory compounds and to assess their specificity against a panel of related enzymes.[1]

  • Signaling Pathway Analysis: By measuring the activity of specific enzymes in complex biological samples, Mca-peptides can provide insights into the roles of these enzymes in various signaling pathways, such as those involved in inflammation, tissue remodeling, and cancer metastasis.[2]

Featured Application: Matrix Metalloproteinase (MMP) Inhibitor Screening

Matrix metalloproteinases (MMPs) are a family of endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous diseases, including arthritis, cancer, and cardiovascular diseases, making them important therapeutic targets. Mca-peptides are widely used as substrates to screen for MMP inhibitors.[2][6]

Principle of FRET-based MMP Inhibition Assay

The fundamental principle of the FRET-based assay for MMP inhibitor screening is the modulation of enzymatic activity. In the absence of an inhibitor, the MMP actively cleaves the Mca-peptide substrate, leading to an increase in fluorescence. Conversely, in the presence of an effective inhibitor, the enzymatic activity of the MMP is diminished. This reduction in activity results in a slower rate of substrate cleavage and, consequently, a lower fluorescence signal compared to the uninhibited enzyme.[1] By comparing the fluorescence generated in the presence and absence of a test compound, the inhibitory potential of that compound can be accurately quantified.[1]

FRET_Inhibition_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Intact_Substrate_1 Mca-Peptide (Quenched) Active_MMP_1 Active MMP Intact_Substrate_1->Active_MMP_1 Cleavage Cleaved_Products_1 Cleaved Peptide + Mca (Fluorescent) Active_MMP_1->Cleaved_Products_1 High_Fluorescence High Fluorescence Cleaved_Products_1->High_Fluorescence Emits Light Intact_Substrate_2 Mca-Peptide (Quenched) Inhibited_MMP Inhibited MMP Intact_Substrate_2->Inhibited_MMP No/Slow Cleavage Low_Fluorescence Low Fluorescence Inhibited_MMP->Low_Fluorescence Remains Quenched Inhibitor Inhibitor Inhibitor->Inhibited_MMP Binding

FRET-based MMP inhibitor screening assay principle.
Quantitative Data: Mca-Peptide Substrates for MMPs

The choice of Mca-peptide substrate is critical for assay sensitivity and specificity. Different peptide sequences exhibit varying affinities and cleavage efficiencies for different MMPs.

Substrate SequenceTarget MMPskcat/Km (M⁻¹s⁻¹)Reference
Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂MMP-1, MMP-2, MMP-7, MMP-8, MMP-9, MMP-13, TACEVaries by MMP[2]
Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂Collagenases (MMP-1, -8, -13), MT1-MMPHigher specificity than FS-1[6]
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂MMP-12High selectivity[1]
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH₂MMP-1, MMP-3, MMP-26-[6]
MOCAc-PLGL(Dpa)ARMMP-2, MMP-7, MMP-9-[6]
Mca-KPLGL-Dap(Dnp)-AR-NH₂General MMPs-[6]

Note: kcat/Km values can vary depending on assay conditions. Dpa = N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl; Dap(Dnp) = N-β-(2,4-dinitrophenyl)-L-α,β-diaminopropionic acid; Cha = Cyclohexylalanine; Nva = Norvaline; HA = Hydroxamic acid.

Experimental Protocols

Protocol 1: General MMP Activity Assay using an Mca-Peptide Substrate

This protocol provides a general workflow for measuring the activity of a purified MMP enzyme.

MMP_Activity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare Assay Buffer, Enzyme Stock, and Substrate Stock Plate_Setup Add Assay Buffer to 96-well plate Reagent_Prep->Plate_Setup Add_Enzyme Add Enzyme Solution (or buffer for control) Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate plate at 37°C for 10-15 min Add_Enzyme->Pre_Incubate Add_Substrate Initiate reaction by adding Substrate Solution Pre_Incubate->Add_Substrate Read_Fluorescence Measure fluorescence (Ex ~328 nm, Em ~393 nm) at regular intervals Add_Substrate->Read_Fluorescence Data_Analysis Plot fluorescence vs. time and determine initial reaction velocity (V₀) Read_Fluorescence->Data_Analysis

General workflow for an MMP activity assay.

Materials:

  • Purified active MMP enzyme

  • Mca-peptide substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the Mca-peptide substrate stock solution (typically in DMSO) into Assay Buffer to the desired final concentration (e.g., 10 µM).

    • Dilute the purified active MMP enzyme in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • To each well of a black 96-well microplate, add 50 µL of Assay Buffer.

    • For test wells, add 25 µL of the diluted enzyme solution.

    • For no-enzyme control wells, add 25 µL of Assay Buffer.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to bring all components to the reaction temperature.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 25 µL of the working substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 393 nm.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve. The enzyme activity can be expressed as the change in fluorescence units per minute.

Protocol 2: Screening for MMP Inhibitors

This protocol is designed for screening test compounds for their ability to inhibit MMP activity.

Materials:

  • All materials from Protocol 1

  • Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare Reagents: As described in Protocol 1.

  • Assay Setup:

    • To each well of a black 96-well microplate, add 50 µL of Assay Buffer.

    • Add 2 µL of the test compound solution to the appropriate wells.

    • Add 2 µL of vehicle (e.g., DMSO) to the no-inhibitor control wells.

    • Add 25 µL of the diluted enzyme solution to all wells except the no-enzyme control wells (add 25 µL of Assay Buffer to these).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow for the interaction between the enzyme and the potential inhibitor.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the working substrate solution to each well.

  • Fluorescence Measurement: As described in Protocol 1.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well.

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Application in Signaling Pathway Elucidation

MMPs are key players in various signaling pathways, primarily by modifying the extracellular environment and processing signaling molecules.[2] For example, in cancer progression, MMPs can degrade the basement membrane, facilitating tumor cell invasion and metastasis. They can also cleave and activate growth factors and their receptors, promoting cell proliferation and survival. By using Mca-peptide substrates to measure MMP activity in cell-based assays or in tissue extracts, researchers can investigate how different stimuli or therapeutic interventions affect these pathways.

MMP_Signaling_Pathway cluster_pathway Role of MMPs in a Pro-Tumorigenic Signaling Pathway Growth_Factor Inactive Growth Factor MMP MMP Growth_Factor->MMP Cleavage & Activation Active_Growth_Factor Active Growth Factor MMP->Active_Growth_Factor Degraded_ECM Degraded ECM MMP->Degraded_ECM Receptor Cell Surface Receptor Active_Growth_Factor->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Cellular_Response Cell Proliferation, Survival, Migration Signaling_Cascade->Cellular_Response ECM Extracellular Matrix (ECM) ECM->MMP Degradation Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion

Role of MMPs in a representative signaling pathway.

Synthesis and Purification of Mca-Peptides

While commercially available, Mca-peptides can also be synthesized in the laboratory. The synthesis is typically performed using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[7][8] The Mca group is coupled to the N-terminus of the peptide chain, and an amino acid with a Dnp-modified side chain is incorporated at the appropriate position. Following synthesis and cleavage from the resin, the crude peptide is purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][9] The purity of the final product is assessed by analytical HPLC and mass spectrometry.[7]

Conclusion

Mca-peptides are versatile and indispensable reagents in modern drug discovery. Their application in FRET-based assays provides a sensitive, continuous, and high-throughput method for studying enzyme kinetics and for identifying and characterizing novel enzyme inhibitors. The detailed protocols and data presented here offer a foundation for researchers to effectively utilize Mca-peptides in their drug discovery endeavors, from initial high-throughput screens to detailed mechanistic studies of signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mca-based FRET Assays for Matrix Metalloproteinases (MMPs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Mca-based Förster Resonance Energy Transfer (FRET) assays for Matrix Metalloproteinases (MMPs).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the Mca-peptide-quencher FRET assay for MMPs?

This assay utilizes a synthetic peptide that mimics an MMP cleavage site.[1] The peptide contains a fluorescent donor, Mca ((7-Methoxycoumarin-4-yl)acetyl), and a quenching acceptor, often Dpa (N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl) or a Dnp group.[1][2] In the intact peptide, the donor and acceptor are in close proximity (1-10 nm), allowing the quencher to absorb the energy emitted by the Mca fluorophore, resulting in a low fluorescence signal.[3] When an active MMP cleaves the peptide bond between the fluorophore and the quencher, they are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity from the Mca donor.[1][4] The rate of this fluorescence increase is directly proportional to the enzyme's activity.[5]

Q2: My FRET signal is very low or non-existent. What are the possible causes?

A low or absent signal is a common issue that can stem from several factors. Systematically checking each component is the key to identifying the problem.

  • Inactive Enzyme: The MMP enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles. Always aliquot enzymes upon receipt and store them at the recommended temperature, typically -80°C.

  • Incorrect Buffer Conditions: MMPs are often dependent on Ca²⁺ and Zn²⁺ for activity and stability.[6] Ensure your assay buffer contains adequate concentrations of these ions (e.g., 10 mM CaCl₂).[1] The pH should also be optimized, typically around 7.5.[1]

  • Substrate Degradation: The FRET peptide substrate is light-sensitive and susceptible to degradation. Store it protected from light and prepare fresh working solutions for each experiment.

  • Incorrect Instrument Settings: Ensure the fluorescence plate reader is set to the correct excitation and emission wavelengths for the Mca fluorophore (typically Ex: ~325-328 nm, Em: ~393-400 nm).[1][2][7] Using incorrect filter sets is a primary reason for assay failure.[8]

  • Insufficient Enzyme or Substrate Concentration: The concentrations of both enzyme and substrate need to be optimized. If the enzyme concentration is too low, the signal change may be indistinguishable from the background. See the protocols below for guidance on optimizing concentrations.

Q3: I'm observing high background fluorescence. How can I reduce it?

High background can mask the true signal and reduce the assay window. Several factors can contribute to this issue.[4][9]

  • Autofluorescent Compounds: Test compounds or buffers may exhibit intrinsic fluorescence at the assay wavelengths. Always run a "compound-only" control to check for this.

  • Contaminated Reagents or Plates: Use high-quality reagents and black-walled microplates designed for fluorescence assays to minimize background from the plate itself.[4][9]

  • Substrate Impurity/Degradation: If the substrate stock contains cleaved peptides, the initial background will be high. Use high-purity substrate and prepare fresh dilutions.

  • Light Leaks: Ensure the plate reader's chamber is properly sealed to prevent external light from interfering with the measurement.[4]

  • Inner Filter Effect: At high concentrations, the substrate or other components in the well can absorb the excitation or emission light, leading to distorted signals that can be misinterpreted as high background.[1][10] Measuring the absorbance of your sample is recommended; an optical density of < 0.1 is ideal.

Q4: The assay signal is variable between wells. What causes this inconsistency?

High variability reduces the reliability and reproducibility of the assay.

  • Pipetting Errors: Inconsistent pipetting, especially with small volumes, is a major source of variability.[4] Ensure pipettes are calibrated and use consistent technique.

  • Evaporation: During incubation, evaporation from the outer wells of a microplate can concentrate reagents, leading to altered reaction rates. Use plate sealers and consider avoiding the outermost wells for critical measurements.[4]

  • Incomplete Mixing: Ensure all components are thoroughly mixed in the well before starting the measurement.

  • Temperature Fluctuations: MMP activity is temperature-dependent. Pre-incubate the plate and reagents at the desired assay temperature to ensure uniformity.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing common assay problems.

G cluster_legend Legend Start Problem Check Check Point Action Action/Solution Result Expected Result StartNode High Variability or Low Signal-to-Noise CheckPipetting Check Pipetting Accuracy & Technique StartNode->CheckPipetting CheckInstrument Check Instrument Settings (λex/λem, Gain) StartNode->CheckInstrument CheckReagents Check Reagent Integrity (Enzyme, Substrate) StartNode->CheckReagents CalibratePipettes Calibrate Pipettes / Use Reverse Pipetting CheckPipetting->CalibratePipettes SetWavelengths Set Correct λex (~328nm) & λem (~393nm) CheckInstrument->SetWavelengths UseFreshReagents Use Fresh Aliquots of Enzyme and Substrate CheckReagents->UseFreshReagents CheckBuffer Check Buffer Composition (pH, Ca²⁺, Zn²⁺) OptimizeBuffer Prepare Fresh, Optimized Assay Buffer CheckBuffer->OptimizeBuffer CheckConcentration Check Enzyme/Substrate Concentrations TitrateReagents Perform Enzyme & Substrate Titrations CheckConcentration->TitrateReagents CheckBackground Check for High Background RunControls Run 'No Enzyme' & 'Compound Only' Controls CheckBackground->RunControls ImprovedCV Consistent Results (CV < 10%) CalibratePipettes->ImprovedCV SignalImproved Signal Intensity Increased SetWavelengths->SignalImproved UseFreshReagents->CheckBuffer ActivityRestored Enzymatic Activity Observed UseFreshReagents->ActivityRestored OptimizeBuffer->CheckConcentration OptimalActivity Optimal Activity Confirmed OptimizeBuffer->OptimalActivity LinearRange Identified Linear Range TitrateReagents->LinearRange BackgroundLow Background Signal Reduced RunControls->BackgroundLow LinearRange->CheckBackground

Caption: A troubleshooting flowchart for FRET assay optimization.

Experimental Protocols & Data Presentation

Protocol 1: Determining Optimal Enzyme Concentration

Objective: To find the enzyme concentration that yields a robust, linear reaction rate within a convenient time frame (e.g., 30-60 minutes).

Methodology:

  • Prepare a stock solution of the FRET substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) in DMSO.[1] Dilute to a working concentration (e.g., 2x the substrate's Km, or ~10 µM if Km is unknown) in assay buffer.

  • Prepare a series of dilutions of the active MMP enzyme in assay buffer.

  • In a 96-well black plate, add the enzyme dilutions. Include a "no enzyme" control well containing only assay buffer.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately place the plate in a fluorescence reader pre-set to the assay temperature.

  • Monitor fluorescence (Ex: 328 nm, Em: 393 nm) kinetically over 60 minutes, taking readings every 1-2 minutes.

  • Plot the initial reaction velocity (slope of the linear phase) against enzyme concentration. Select a concentration from the linear portion of the curve for future experiments.

MMP-9 Concentration (nM) Initial Velocity (RFU/min) Linearity (R²)
0 (Control)50.98
1550.99
21150.99
52800.99
105500.98
20850 (non-linear)0.91
Table 1: Example data for determining the optimal enzyme concentration. A concentration of 5-10 nM provides a strong, linear signal.
Protocol 2: Determining Substrate Kₘ and Vₘₐₓ

Objective: To determine the Michaelis-Menten constant (Kₘ) of the substrate, which is essential for inhibitor screening and comparing enzyme efficiency.

Methodology:

  • Prepare a fixed, optimal concentration of the MMP enzyme in assay buffer, as determined in Protocol 1.

  • Prepare a series of dilutions of the FRET substrate in assay buffer, typically ranging from 0.1x to 10x the expected Kₘ.

  • In a 96-well black plate, add the substrate dilutions.

  • Initiate the reactions by adding the enzyme solution to all wells.

  • Monitor the reaction kinetically as described above.

  • Calculate the initial velocity for each substrate concentration.

  • Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Substrate Concentration (µM) Initial Velocity (RFU/min)
0.595
1.0170
2.5325
5.0480
10.0650
20.0760
Table 2: Example data for substrate titration. Non-linear regression of this data would yield the Kₘ and Vₘₐₓ values.

Assay Component Overview

The successful execution of the FRET assay depends on the careful preparation and optimization of each component.

G cluster_components Assay Components cluster_conditions Key Conditions Assay Optimized FRET Assay Enzyme Active MMP Enzyme (e.g., MMP-2, MMP-9) Concentration Optimal Concentrations (Enzyme << Substrate) Enzyme->Concentration Substrate FRET Substrate (Mca-PLGL-Dpa-AR-NH₂) Substrate->Concentration Buffer Assay Buffer BufferComp Buffer Composition (pH 7.5, 10mM CaCl₂) Buffer->BufferComp Plate Microplate (96/384-well, black) Wavelengths Correct Wavelengths (Ex: ~328nm, Em: ~393nm) Plate->Wavelengths Concentration->Assay BufferComp->Assay Temp Stable Temperature (e.g., 37°C) Temp->Assay Wavelengths->Assay

Caption: Key components and conditions for a robust MMP FRET assay.

References

Technical Support Center: Mca-glu-asp-ala-ser-thr-pro-cys-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and protocols for researchers encountering non-specific binding issues with the fluorescent peptide Mca-glu-asp-ala-ser-thr-pro-cys-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding for the this compound peptide?

A1: Non-specific binding (NSB) of this peptide can arise from several of its structural features interacting undesirably with assay components like microplates and other proteins.[1][2] The primary causes are:

  • Hydrophobic Interactions: The (7-Methoxycoumarin-4-yl)acetyl (Mca) fluorophore is aromatic and hydrophobic. This part of the molecule, along with the nonpolar amino acids Alanine (Ala) and Proline (Pro), can adsorb to the polystyrene surface of standard microplates.[3]

  • Electrostatic Interactions: The peptide has two negatively charged residues, Glutamic acid (Glu) and Aspartic acid (Asp), at physiological pH. These can bind to positively charged regions on surfaces or other proteins in your sample. Conversely, the fluorescent Mca group itself can sometimes participate in charge-based interactions.[4]

  • Cysteine Reactivity: The Cysteine (Cys) residue possesses a highly reactive thiol (-SH) group. This can lead to the formation of intermolecular disulfide bonds with other peptide molecules, causing aggregation.[5][6] The thiol group can also non-specifically react with other components in the assay.[7][8]

Q2: My assay has very high background fluorescence. What is the first troubleshooting step?

A2: The first step is to determine the source of the high background. You should run a control experiment in a few wells of your microplate containing only the assay buffer and the Mca-peptide (no enzyme or other biological components).[9] If you still observe high fluorescence, it strongly indicates that the peptide is binding non-specifically to the microplate wells. If the background is low in this control, other components in your full assay are likely causing the issue, for example through autofluorescence.[9]

Q3: How can I modify my assay buffer to reduce non-specific binding?

A3: Optimizing your assay buffer is a critical step. Several types of additives can be tested to minimize non-specific interactions:

  • Detergents: Low concentrations (typically 0.01% to 0.1%) of non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions between the peptide and the plate surface.[10][11][12]

  • Blocking Proteins: Adding an inert protein like Bovine Serum Albumin (BSA) or Casein to your buffer can coat the surface of the wells, preventing the Mca-peptide from binding.[13][14][15]

  • Salt Concentration: Increasing the ionic strength of your buffer by adding NaCl (e.g., 150 mM to 500 mM) can help mask electrostatic interactions.

  • Reducing Agents: If peptide aggregation via disulfide bonds is suspected, adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can keep the cysteine residues in a reduced state.

Q4: Which type of microplate is best for minimizing peptide adsorption?

A4: For peptides, especially those with hydrophobic fluorescent labels, standard polystyrene plates can be a major source of non-specific binding.[12] It is highly recommended to use plates specifically designed to reduce biomolecule binding. Options include:

  • Ultra-Low Binding / Low-Adsorption Plates: These plates are treated with a hydrophilic and neutrally charged coating that creates a hydration layer, preventing hydrophobic and ionic interactions.[16][17] Studies have shown these plates can significantly enhance the recovery of peptides and proteins compared to standard plates.[16][18][19]

  • Polypropylene Plates: These are generally less adsorptive for many peptides than polystyrene plates.[12] However, their optical clarity may be a limitation for certain absorbance-based assays.[12]

Q5: Could the Cysteine residue be causing peptide aggregation, and how can I prevent it?

A5: Yes, the Cysteine residue is a likely cause of aggregation.[5] The thiol groups on two separate peptide molecules can oxidize and form a disulfide bond, creating a dimer. This process can continue, leading to larger aggregates that may precipitate or stick non-specifically in the assay wells. This is particularly relevant at neutral to slightly alkaline pH, where the thiol group is more easily deprotonated and becomes more reactive.[5] To prevent this, you can add a reducing agent like DTT (1-5 mM) or TCEP (0.1-1 mM) to your peptide stock solution and assay buffer.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues.

Observed Problem Potential Cause Recommended Solution(s)
High Background Fluorescence in Control Wells (Peptide + Buffer only) 1. Hydrophobic Adsorption: The Mca group and nonpolar amino acids are binding to the polystyrene microplate.[3]a) Switch to an ultra-low binding microplate.[16][17]b) Add a non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer.[11]c) Pre-coat the wells with a blocking agent like 1% BSA.
2. Electrostatic Adsorption: The charged Glu and Asp residues are interacting with the plate surface.a) Increase the salt concentration in the buffer (e.g., add 150-500 mM NaCl).b) Optimize the pH of the buffer to minimize charge interactions.[20]
3. Peptide Aggregation: Cysteine-mediated disulfide bond formation is causing peptide aggregates to stick to the wells.[5][6]a) Add a reducing agent (e.g., 1 mM DTT or 0.5 mM TCEP) to the buffer.
Inconsistent / Poorly Reproducible Results 1. Variable Peptide Adsorption: Inconsistent loss of peptide to surfaces (pipette tips, tubes, plates) across different wells or experiments.[3][21]a) Use low-retention pipette tips.b) Ensure consistent use of low-binding tubes and plates for all standards and samples.[18]c) Add a carrier protein like BSA (0.1%) to stabilize the peptide in solution.
2. Peptide Instability/Precipitation: The peptide is coming out of solution during the assay.a) Check the solubility of the peptide in your assay buffer. A small amount of organic solvent like DMSO may be needed, but ensure it doesn't affect your assay.[9]b) Gently sonicate the peptide stock solution before use.[9]
Low Signal-to-Noise Ratio 1. High Background: Non-specific binding is masking the true signal.Follow all steps listed above for "High Background Fluorescence".Optimize peptide and other reactant concentrations.[9][22]
2. Loss of Active Peptide: A significant portion of the peptide is being lost to adsorption, reducing the concentration available for the reaction.Use low-binding labware and optimized buffers as described above to maximize peptide recovery.[17][23]

Quantitative Data Summary

Table 1: Common Buffer Additives to Mitigate Non-Specific Binding

Additive Typical Concentration Mechanism of Action Considerations
Tween-20 0.01% - 0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.[10][11]Can enhance the activity of some enzymes; test for compatibility.[24] May not be suitable for all assays.[25]
Triton X-100 0.01% - 0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.[10][11]Similar to Tween-20; can form micelles that might interfere with some assays.
Bovine Serum Albumin (BSA) 0.1% - 2% (w/v)Inert protein that blocks non-specific binding sites on surfaces.[13][14][15]Can sometimes fluoresce or interfere with assays involving protein detection.[13] Not suitable for assays using avidin-biotin systems if the BSA preparation contains biotin.[13]
Casein 0.1% - 1% (w/v)A milk protein used as an effective blocking agent, can provide lower backgrounds than BSA in some cases.[13][15]Not recommended for assays detecting phosphorylated proteins due to its own phosphorylation.[13]
Sodium Chloride (NaCl) 150 mM - 500 mMIncreases ionic strength, masking electrostatic interactions.High salt can inhibit or alter the activity of some enzymes.
Dithiothreitol (DTT) 1 mM - 5 mMReducing agent that prevents cysteine-cysteine disulfide bond formation.Has a short half-life in aqueous solution; prepare fresh.
TCEP 0.1 mM - 1 mMMore stable and potent reducing agent than DTT.Generally more compatible and stable for longer-term experiments.

Table 2: Comparison of Microplate Surfaces for Peptide Assays

Plate Type Surface Property Binding Mechanism Recommendation for Mca-Peptide
Standard Polystyrene Hydrophobic, can be chargedHydrophobic and/or electrostatic interactionsNot Recommended: High potential for non-specific binding.
Polypropylene Less hydrophobic than polystyreneReduced hydrophobic interactionsGood Alternative: Generally lower binding than polystyrene.[12] May have limitations with optical measurements.
Ultra-Low Binding Hydrophilic, neutral polymer coatingSurface is passivated, preventing adsorptionHighly Recommended: Minimizes both hydrophobic and electrostatic binding, leading to higher peptide recovery.[16][17][19]

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Additives

This protocol helps determine the most effective combination of additives to reduce NSB in your specific assay.

  • Prepare Additive Stock Solutions:

    • 10% Tween-20

    • 10% BSA

    • 5 M NaCl

    • 1 M DTT

  • Set Up Test Conditions: In an ultra-low binding 96-well plate, prepare your standard assay buffer. Create a matrix of conditions by adding different combinations of the stock solutions. Example conditions:

    • Buffer Only (Control)

    • Buffer + 0.05% Tween-20

    • Buffer + 0.1% BSA

    • Buffer + 150 mM NaCl

    • Buffer + 1 mM DTT

    • Buffer + 0.05% Tween-20 + 0.1% BSA

    • Buffer + 0.05% Tween-20 + 150 mM NaCl

  • Add Peptide: Add this compound to each well at its final assay concentration. Include wells with buffer only (no peptide) to measure background autofluorescence.

  • Incubate: Incubate the plate for your standard assay time and temperature.

  • Measure Fluorescence: Read the fluorescence on a compatible plate reader.

  • Analyze: Compare the fluorescence signal from each condition. The buffer composition that yields the lowest signal (closest to the no-peptide control) is the most effective at preventing non-specific binding.

Protocol 2: Microplate Surface Blocking

Use this protocol if you must use standard polystyrene plates or if buffer additives alone are insufficient.

  • Prepare Blocking Buffer: Prepare a solution of 1% (w/v) BSA in your assay buffer. Filter the solution through a 0.22 µm filter to remove any aggregates.

  • Plate Coating: Add 200 µL of the blocking buffer to each well of the microplate.

  • Incubation: Incubate the plate for at least 2 hours at room temperature or overnight at 4°C. Cover the plate to prevent evaporation.

  • Washing: Aspirate the blocking buffer from the wells. Wash each well 2-3 times with 200 µL of your assay buffer (without BSA). Ensure you remove as much residual liquid as possible after the final wash.

  • Proceed with Assay: The plate is now blocked and ready for the addition of your assay components, including the Mca-peptide.

Visualizations

Troubleshooting_Workflow start Problem: High Background Fluorescence q1 Run Control: Peptide + Buffer in Low-Binding Plate start->q1 cause1 Cause: Peptide is binding to the microplate. q1->cause1 Background still high cause2 Cause: Autofluorescence or interaction with other assay components. q1->cause2 Background is low solution1 Optimize Assay Buffer cause1->solution1 s1a Add Non-Ionic Detergent (e.g., 0.05% Tween-20) solution1->s1a s1b Increase Ionic Strength (e.g., 150 mM NaCl) solution1->s1b s1c Add Blocking Protein (e.g., 0.1% BSA) solution1->s1c s1d Add Reducing Agent (e.g., 1 mM DTT for Cys) solution1->s1d end Problem Resolved s1a->end s1b->end s1c->end s1d->end

Caption: Troubleshooting workflow for high background fluorescence.

Binding_Mechanisms cluster_peptide Mca-Peptide peptide This compound mca Mca Group surface Assay Surface (e.g., Microplate) mca->surface Hydrophobic Interaction charged Glu, Asp charged->surface Electrostatic Interaction cys Cys cys->cys Disulfide Bond (Aggregation)

Caption: Key mechanisms of non-specific peptide interactions.

References

Troubleshooting low signal in Mca-peptide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mca-peptide assays.

Troubleshooting Guide: Low Signal

Low or no signal is a common issue in Mca-peptide assays. This guide provides a systematic approach to identifying and resolving the root cause of weak fluorescence signals.

Question: My Mca-peptide assay is showing very low or no signal. What are the possible causes and how can I fix it?

Answer:

A low or absent signal in your Mca-peptide assay can stem from several factors related to your reagents, assay conditions, or instrument settings. Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Enzyme and Substrate Integrity and Concentration

The enzyme and substrate are the core components of your assay. Problems with either can lead to a weak signal.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[1][2] Always handle enzymes on ice unless specified otherwise and store them at the recommended temperature. To check for enzyme activity, use a known positive control or a different assay method.[1]

  • Suboptimal Concentrations: The concentrations of your enzyme and substrate may not be in the optimal range for detection.[1] It is crucial to perform titration experiments to determine the ideal concentrations.[1][2]

    • Enzyme Titration: Fix the substrate concentration and test a range of enzyme concentrations to find a concentration that results in a linear reaction rate.[2]

    • Substrate Titration: Once the optimal enzyme concentration is determined, vary the substrate concentration to determine the Michaelis-Menten constant (Km).[1][2] A good starting point for the assay is a substrate concentration 2-5 times the Km.[2]

  • Substrate Instability or Precipitation: The Mca-peptide substrate may be unstable and could be degrading spontaneously.[1] Additionally, the peptide may precipitate out of solution, especially if it is not properly dissolved.[1]

    • To check for instability, incubate the substrate in the assay buffer without the enzyme and measure fluorescence over time.[1]

    • If you observe precipitation, consider dissolving the substrate in a small amount of an organic solvent like DMSO before diluting it in the aqueous assay buffer.[1]

Experimental Protocol: Enzyme and Substrate Titration

Objective: To determine the optimal concentrations of enzyme and Mca-peptide substrate.

Materials:

  • Purified, active enzyme stock

  • Mca-peptide substrate stock solution (e.g., 1-10 mM in DMSO)[3]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)[3]

  • 96-well black, clear-bottom microplate[1][4]

  • Fluorescence microplate reader

Procedure:

Part 1: Enzyme Titration

  • Prepare a series of dilutions of the enzyme stock in Assay Buffer.

  • Prepare a working solution of the Mca-peptide substrate at a concentration well above the estimated Km.

  • In a 96-well plate, add the enzyme dilutions to different wells.

  • Initiate the reaction by adding the substrate working solution to all wells. Include a no-enzyme control.

  • Immediately measure the fluorescence kinetically at the appropriate excitation (~325-328 nm) and emission (~393-400 nm) wavelengths.[3][4]

  • Plot the initial reaction velocity against the enzyme concentration and select a concentration from the linear range of the plot.[2]

Part 2: Substrate Titration

  • Using the optimal enzyme concentration determined above, prepare a series of dilutions of the Mca-peptide substrate in Assay Buffer.

  • In a 96-well plate, add the optimal concentration of the enzyme to each well.

  • Initiate the reaction by adding the substrate dilutions to the wells.

  • Measure the fluorescence kinetically as described above.

  • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[1]

Step 2: Check Assay Conditions and Buffer Composition

The reaction environment plays a critical role in enzyme activity and fluorescence signal.

  • Suboptimal pH and Temperature: Most enzymes have an optimal pH and temperature range for their activity.[2] Consult the literature for the specific enzyme you are using and optimize these parameters if necessary.[2]

  • Inappropriate Buffer Components: Certain buffer components can inhibit enzyme activity.[5][6] For example, Tris buffer can form Schiff bases with aldehydes and ketones and can chelate divalent metal ions.[6] Ensure your buffer composition is compatible with your enzyme.

  • Presence of Inhibitors: Your sample may contain endogenous inhibitors of the enzyme. If you are using cell lysates or conditioned media, be aware of potential contaminating proteases or inhibitors.

Step 3: Verify Instrument Settings

Incorrect instrument settings are a common source of low signal.

  • Incorrect Wavelengths: Ensure that the excitation and emission wavelengths on the fluorescence reader are set correctly for the Mca fluorophore (typically Ex: ~325 nm, Em: ~400 nm).[4]

  • Low Gain Setting: The gain setting on the fluorescence reader may be too low, resulting in a weak signal.[1] Increase the gain to amplify the signal, but be careful not to saturate the detector.[1]

  • Incorrect Plate Reading Orientation: For cell-based assays, a bottom-reading plate reader may be necessary.[4] Ensure the correct reading orientation (top vs. bottom) is selected.[2]

  • Photobleaching: Prolonged exposure to the excitation light can cause irreversible destruction of the fluorophore, leading to a decrease in signal over time.[2] To minimize photobleaching, reduce the excitation light intensity or the exposure time if your instrument allows.[2]

Step 4: Address High Background Fluorescence

A high background signal can mask the specific signal from your assay, leading to a low signal-to-noise ratio.[1]

  • Autofluorescence: Assay components, including the buffer, substrate, or the microplate itself, can be inherently fluorescent.[1] Measure the fluorescence of each component individually to identify the source of autofluorescence.[1][7]

  • Light Scattering: Using black microplates is recommended to minimize light scattering and reduce background fluorescence.[1]

Troubleshooting Flowchart

Caption: A flowchart for troubleshooting low signal in Mca-peptide assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Mca-peptide assays?

A1: Mca-peptide assays are fluorogenic assays used to measure enzyme activity, particularly for proteases.[1] The substrate consists of a peptide sequence specific to the enzyme of interest, flanked by a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, such as 2,4-Dinitrophenyl (Dnp). In the intact peptide, the quencher absorbs the energy emitted by the fluorophore through Fluorescence Resonance Energy Transfer (FRET), resulting in minimal fluorescence.[3] When the enzyme cleaves the peptide bond, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][3]

FRET_Mechanism cluster_intact Intact Substrate (Low Fluorescence) cluster_cleaved Cleaved Substrate (High Fluorescence) Mca_intact Mca Peptide_intact Peptide Mca_intact->Peptide_intact Dnp_intact Dnp Mca_intact->Dnp_intact Energy Transfer Peptide_intact->Dnp_intact Enzyme Enzyme (Protease) Excitation_intact Excitation Light Excitation_intact->Mca_intact Quenching FRET (Quenching) Mca_cleaved Mca Peptide_frag1 Fragment 1 Mca_cleaved->Peptide_frag1 Fluorescence Fluorescence Mca_cleaved->Fluorescence Emission Peptide_frag2 Fragment 2 Dnp_cleaved Dnp Peptide_frag2->Dnp_cleaved Excitation_cleaved Excitation Light Excitation_cleaved->Mca_cleaved Enzyme->Peptide_frag1 Cleavage Enzyme->Peptide_frag2

Caption: The mechanism of an Mca-peptide FRET-based assay.

Q2: What type of microplate should I use for an Mca-peptide assay?

A2: For fluorescence-based assays, it is recommended to use black plates, preferably with clear bottoms.[1][4] The black walls of the microplate help to minimize light scattering and reduce background fluorescence, which improves the signal-to-noise ratio.[1]

Q3: How should I prepare and store my Mca-peptide substrate?

A3: It is generally recommended to dissolve the lyophilized Mca-peptide substrate in an organic solvent like DMSO to create a stock solution (e.g., 1-10 mM).[3] This stock solution should be stored in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][8] The substrate is also light-sensitive and should be protected from light. For the assay, the stock solution is then diluted to the final working concentration in the assay buffer.[3]

Q4: My signal decreases over time instead of increasing. What could be the cause?

A4: A decreasing signal over time can be due to photobleaching or substrate depletion.[2]

  • Photobleaching: This is the irreversible degradation of the fluorophore due to exposure to excitation light.[2] To minimize this, you can try reducing the intensity of the excitation light or the duration of the measurement.[2]

  • Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the substrate can be completely consumed, leading to a plateau in the signal.[2] Subsequent signal decrease could be due to background signal decay. Ensure your measurements are taken during the initial linear phase of the reaction.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for a commonly used Mca-peptide substrate with various Matrix Metalloproteinases (MMPs). These values can serve as a reference, but it is important to experimentally determine the kinetic parameters for your specific assay conditions.

EnzymeCommon Namekcat/Km (M⁻¹s⁻¹)
MMP-1Collagenase-14.5 x 10⁶
MMP-13Collagenase-32.7 x 10⁶
MMP-14MT1-MMP1.5 x 10⁶
MMP-2Gelatinase A0.9 x 10⁶
TACEADAM170.8 x 10⁶
MMP-9Gelatinase B0.5 x 10⁶
MMP-7Matrilysin0.3 x 10⁶

Data adapted from a study using Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂.[3]

Note: The optimal substrate concentration for a routine assay is typically 2-5 times the Km value, which needs to be determined experimentally.[2]

References

Technical Support Center: Enhancing the Stability of Mca-glu-asp-ala-ser-thr-pro-cys-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with the peptide Mca-glu-asp-ala-ser-thr-pro-cys-OH.

I. FAQs: Understanding Peptide Stability

Q1: What is the structure of this compound and what are its potential instability points?

A1: this compound is an octapeptide with the sequence Glutamic acid - Aspartic acid - Alanine - Serine - Threonine - Proline - Cysteine, featuring a C-terminal hydroxyl group (-OH) and an N-terminal (7-Methoxycoumarin-4-yl)acetyl (Mca) fluorescent group. The primary points of instability are the Aspartic acid (Asp) and Cysteine (Cys) residues. Aspartic acid is prone to aspartimide formation, especially when followed by a small amino acid like Alanine (Ala), which can lead to peptide backbone cleavage or isomerization. The thiol group in Cysteine is susceptible to oxidation, which can result in the formation of disulfide-linked dimers or other oxidative adducts.

Q2: What are the main degradation pathways for this peptide?

A2: The two primary degradation pathways are:

  • Aspartimide Formation: The peptide's Asp-Ala sequence is susceptible to the formation of a cyclic aspartimide intermediate. This intermediate can then be hydrolyzed to form a mixture of the native α-aspartyl peptide and a non-native β-aspartyl (iso-aspartyl) peptide, or it can lead to cleavage of the peptide backbone. This process is accelerated at neutral to alkaline pH.

  • Cysteine Oxidation: The free thiol group (-SH) of the C-terminal cysteine residue can be easily oxidized to form a disulfide bond (-S-S-), leading to dimerization of the peptide. Further oxidation to sulfenic, sulfinic, or sulfonic acid can also occur, especially in the presence of oxygen and metal ions.

Q3: How does pH and temperature affect the stability of this peptide?

A3: Both pH and temperature play a crucial role in the stability of this compound.

  • pH: Aspartimide formation is significantly accelerated at neutral and alkaline pH (pH > 7). Acidic conditions (pH < 5) can suppress this degradation pathway. Cysteine oxidation is also more rapid at neutral to alkaline pH.

  • Temperature: Higher temperatures increase the rates of both aspartimide formation and cysteine oxidation. For long-term storage, it is recommended to keep the peptide lyophilized at -20°C or -80°C.

Q4: Is the Mca fluorescent tag stable?

A4: The (7-Methoxycoumarin-4-yl)acetyl (Mca) group is a widely used fluorophore in FRET-based enzyme assays and is generally stable under typical experimental conditions. However, like many organic fluorophores, prolonged exposure to light can lead to photobleaching. It is also important to consider the pH of the buffer, as the fluorescence intensity of coumarin (B35378) derivatives can be pH-dependent. The Mca group itself is not expected to be a primary source of instability for the peptide backbone under normal handling and storage conditions.[1][2][3]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem 1: Loss of peptide concentration or appearance of unexpected peaks in HPLC analysis.

Possible Cause: Peptide degradation via aspartimide formation or cysteine oxidation.

Solutions:

  • Optimize Storage and Handling Conditions:

    • Store the lyophilized peptide at -20°C or -80°C.

    • Allow the peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[4]

    • Reconstitute the peptide in a slightly acidic buffer (pH 5-6) to minimize aspartimide formation.[5]

    • For solutions containing cysteine, use degassed buffers and purge the vial with an inert gas like nitrogen or argon before sealing.[6]

  • Analytical Troubleshooting:

    • If multiple peaks are observed in the HPLC chromatogram with the same mass-to-charge ratio as the parent peptide, this may indicate the presence of iso-aspartyl isomers.

    • The appearance of a peak with approximately double the molecular weight of the peptide suggests the formation of a disulfide-linked dimer.

Problem 2: Variability in experimental results and loss of biological activity.

Possible Cause: Degradation of the peptide leading to a heterogeneous mixture of active and inactive species.

Solutions:

  • Implement Stability-Enhancing Modifications:

    • Amino Acid Substitution: Consider synthesizing an analog where the Aspartic acid is replaced with Glutamic acid (Glu), which is less prone to cyclization. Alternatively, replacing the Alanine next to the Aspartic acid with a bulkier amino acid like Valine or Isoleucine can sterically hinder aspartimide formation.

    • Cyclization: A head-to-tail cyclization of the peptide can significantly enhance its stability against proteases and may also reduce the rate of aspartimide formation by constraining the peptide backbone.[7][8]

    • D-Amino Acid Substitution: Replacing one or more of the L-amino acids with their D-enantiomers can confer resistance to enzymatic degradation.[9][10] This is particularly useful if the peptide is being used in biological systems containing proteases.

III. Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Initial Storage: Upon receipt, store the lyophilized peptide at -20°C or -80°C in a tightly sealed container.

  • Reconstitution:

    • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[4]

    • Use a sterile, slightly acidic buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 5.5) that has been degassed by sonication or sparging with nitrogen.

    • Slowly add the desired volume of buffer to the vial and gently swirl to dissolve the peptide. Avoid vigorous shaking.

  • Short-Term Storage of Solutions: For short-term storage (up to one week), keep the peptide solution at 4°C.

  • Long-Term Storage of Solutions: For longer-term storage, aliquot the peptide solution into single-use vials, purge with nitrogen or argon, and freeze at -80°C. Avoid repeated freeze-thaw cycles.[5]

Protocol 2: Monitoring Peptide Stability by RP-HPLC
  • Sample Preparation: Prepare a stock solution of the peptide in the desired buffer. At specified time points, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm, and fluorescence detection with excitation at 325 nm and emission at 392 nm for the Mca group.[1]

  • Data Analysis: Integrate the peak area of the intact peptide and any degradation products. The percentage of intact peptide remaining at each time point can be calculated to determine the degradation rate.

IV. Data Presentation: Comparative Stability of Modified Peptides

The following tables summarize quantitative data on the improvement of peptide stability through various modifications.

Table 1: Effect of D-Amino Acid Substitution on Peptide Half-Life in Serum

Peptide SequenceModificationHalf-Life (in serum)Reference
KKVVFKVKFKKAll L-amino acids< 1 hour[10]
kKVVFKVKFkD-Lys at positions 1 and 10> 24 hours[10]
RDP215All L-amino acidsDegraded within 24 hours[9]
9D-RDP215D-Arg at position 9Stable for at least 7 days[9]

Table 2: Effect of Cyclization on Peptide Half-Life

Peptide SequenceModificationHalf-LifeReference
RRWQWR (linear)None15 min (in human serum)[11]
c(RRWQWR) (cyclic)Head-to-tail cyclization120 min (in human serum)[11]
M2pep (linear)None< 4 hours (in mouse serum)[12]
Disulfide-cyclized M2pepIntramolecular disulfide bond> 24 hours (in mouse serum)[12]

V. Visualizations: Diagrams of Workflows and Pathways

Diagram 1: Degradation Pathways of this compound

Degradation_Pathways Peptide This compound Aspartimide Aspartimide Intermediate Peptide->Aspartimide Asp-Ala (pH > 7) Dimer Disulfide-linked Dimer Peptide->Dimer Cys Oxidation (O2, metal ions) IsoAsp Iso-Aspartyl Peptide Aspartimide->IsoAsp Hydrolysis Cleavage Peptide Backbone Cleavage Aspartimide->Cleavage Hydrolysis

Caption: Major degradation pathways of the peptide.

Diagram 2: Experimental Workflow for Peptide Stability Analysis

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reconstitute Reconstitute Peptide in Buffer Incubate Incubate at Controlled Temperature Reconstitute->Incubate Aliquots Withdraw Aliquots at Time Points Incubate->Aliquots HPLC RP-HPLC Analysis Aliquots->HPLC Integrate Integrate Peak Areas HPLC->Integrate Calculate Calculate % Intact Peptide Integrate->Calculate Kinetics Determine Degradation Kinetics Calculate->Kinetics

Caption: Workflow for assessing peptide stability.

Diagram 3: Logic Diagram for Improving Peptide Stability

Caption: Decision-making process for enhancing peptide stability.

References

Technical Support Center: Purification of Mca-glu-asp-ala-ser-thr-pro-cys-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of the fluorescently labeled, cysteine-containing peptide Mca-glu-asp-ala-ser-thr-pro-cys-OH.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges I can expect when purifying this compound?

The primary challenges in purifying this peptide stem from its key components: the N-terminal Mca group, the internal hydrophilic and hydrophobic residues, and the C-terminal cysteine. These can lead to:

  • Aggregation: The self-association of peptide chains, driven by hydrophobic interactions (from the Mca group and other residues) and hydrogen bonding, can result in poor solubility, low yield, and difficulty in purification.[1][2]

  • Oxidation: The thiol group (-SH) on the C-terminal cysteine is highly susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or other oxidative adducts.[3][4] This complicates the chromatographic profile and reduces the yield of the desired monomeric peptide.

  • Poor Chromatographic Resolution: Achieving baseline separation of the target peptide from closely related impurities, such as deletion sequences or isomers, can be challenging with standard HPLC methods.[5][6]

  • Low Recovery: A combination of aggregation, oxidation, and non-optimal HPLC conditions can lead to significant loss of the final product.

Q2: How can I prevent the oxidation of the C-terminal cysteine during purification?

Preventing oxidation is critical for obtaining a pure, monomeric product.[3] Key strategies include:

  • Use Degassed Solvents: All buffers and solvents used for HPLC should be thoroughly degassed to minimize dissolved oxygen.[3]

  • Work at Low pH: Maintaining an acidic pH (e.g., using 0.1% Trifluoroacetic Acid - TFA) can help to reduce the rate of thiol oxidation.

  • Incorporate Reducing Agents: In cases of significant oxidation, consider adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your sample before injection or even to your HPLC mobile phases, though this can complicate downstream processing.[7] Note that TCEP is generally more stable and effective at lower pH than DTT.[7]

  • Immediate Purification and Lyophilization: Purify the peptide immediately after cleavage and deprotection. Once purified fractions are collected, they should be flash-frozen and lyophilized promptly to prevent oxidation in solution.

Q3: My peptide is showing poor solubility in the HPLC loading buffer. What can I do?

Poor solubility is often a sign of aggregation.[8] Here are some approaches to address this:

  • Test Different Solvents: While aqueous buffers are preferred for reversed-phase HPLC, you may need to add a small amount of an organic solvent like acetonitrile (B52724) (ACN) or isopropanol (B130326) to your sample to aid dissolution. Be cautious, as a dissolution solvent that is too strong can cause the peptide to elute in the void volume of the column.[9]

  • Use Chaotropic Agents: In difficult cases, small amounts of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can be used to disrupt aggregates and solubilize the peptide. However, these will need to be removed in subsequent steps.

  • Sonication: Gentle sonication can help to break up aggregates and dissolve the peptide in the loading buffer.[2]

Troubleshooting Guide: Reversed-Phase HPLC Purification

This guide addresses common issues encountered during the RP-HPLC purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks - Secondary interactions with the silica (B1680970) backbone of the column.- Aggregation of the peptide on the column.- Ensure sufficient ion-pairing agent (e.g., 0.1% TFA) is present in the mobile phases.[6]- Try a different column chemistry (e.g., a different C18 phase or a C8 column).- Lower the sample load on the column.
Multiple Peaks in the Chromatogram - Presence of impurities from synthesis (e.g., deletion sequences).- Oxidation of the cysteine residue leading to dimers.[3][4]- Peptide aggregation.[1]- Optimize the HPLC gradient to improve separation of the target peptide from impurities.[5]- Confirm the identity of the peaks using mass spectrometry.- If oxidation is confirmed, follow the steps in FAQ 2 to minimize it.- If aggregation is suspected, see FAQ 3 for solubilization strategies.
Peptide Elutes in the Void Volume (Breakthrough) - The dissolution solvent is too strong (too much organic content).[9]- The peptide is too hydrophilic for the chosen column and conditions.- Dissolve the peptide in a solvent with a lower organic concentration than the initial mobile phase conditions.[10]- Use a less hydrophobic column (e.g., C8 or C4) or a more polar embedded stationary phase.- Start the gradient at a lower initial percentage of organic solvent.
Low Yield/Recovery - Irreversible adsorption of the peptide to the column.- Aggregation and precipitation of the peptide during purification.[11]- Inefficient elution from the column.- Perform a column wash with a high percentage of organic solvent after the run to check for adsorbed peptide.- Consider adding a small amount of a non-ionic surfactant to prevent aggregation, though this will need to be removed later.[1]- Optimize the elution gradient to ensure the peptide is fully eluted.

Experimental Protocols

Protocol 1: General RP-HPLC Purification Method

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A common starting point is a 5-60% B over 30-60 minutes.

  • Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for a 4.6 mm ID analytical column).

  • Detection: UV absorbance at 214 nm and 280 nm. The Mca group also allows for fluorescence detection (Excitation: ~328 nm, Emission: ~393 nm).

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a minimal amount of a solvent that ensures complete dissolution. Filter the sample through a 0.45 µm filter before injection.

Visual Troubleshooting Workflows

G Troubleshooting Workflow: Peptide Purification cluster_0 Initial Purification cluster_1 Problem Identification cluster_2 Troubleshooting Paths cluster_3 Solutions start Start Purification run_hplc Run RP-HPLC start->run_hplc analyze Analyze Chromatogram run_hplc->analyze decision Good Purity & Yield? analyze->decision broad_peaks Broad/Tailing Peaks decision->broad_peaks No multiple_peaks Multiple Peaks decision->multiple_peaks No low_yield Low Yield/Recovery decision->low_yield No end Purification Successful decision->end Yes solution_broad Optimize Mobile Phase Change Column broad_peaks->solution_broad solution_multi Check for Oxidation/Aggregation Optimize Gradient multiple_peaks->solution_multi solution_low Check Solubility Optimize Elution low_yield->solution_low solution_broad->run_hplc solution_multi->run_hplc solution_low->run_hplc

Caption: A logical workflow for troubleshooting common peptide purification issues.

G Signaling Pathway of Cysteine Oxidation peptide Peptide-SH (Monomer) dimer Peptide-S-S-Peptide (Dimer) peptide->dimer Oxidation oxidizing_agents O2, Metal Ions oxidizing_agents->dimer dimer->peptide Reduction further_oxidation Further Oxidation Products (Sulfenic, Sulfinic Acid) dimer->further_oxidation Stronger Oxidation reducing_agents DTT, TCEP reducing_agents->peptide

Caption: The oxidation pathway of a cysteine-containing peptide and its reversal.

References

Technical Support Center: Mca-glu-asp-ala-ser-thr-pro-cys-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with the peptide Mca-glu-asp-ala-ser-thr-pro-cys-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the aggregation of this compound?

A1: The aggregation of this peptide is influenced by several intrinsic and extrinsic factors. The most significant contributor is the C-terminal cysteine (Cys) residue, whose thiol group (-SH) is highly susceptible to oxidation, leading to the formation of intermolecular disulfide bonds (-S-S-) that cause dimerization and further aggregation.[1][2] Other contributing factors include pH, peptide concentration, temperature, and the presence of dissolved oxygen.[3][4]

Q2: My peptide solution appears cloudy or has visible precipitates immediately after dissolving. What should I do?

A2: Cloudiness or precipitation indicates that the peptide has not fully dissolved or has aggregated. First, confirm you are using an appropriate solvent. Given the peptide's net negative charge, slightly basic or neutral pH buffers are recommended over acidic solutions.[5] Gentle warming (to no more than 40°C) or sonication can help break up small aggregates and facilitate dissolution.[6] If the problem persists, refer to the detailed troubleshooting workflow.

Q3: What is the recommended initial solvent for dissolving this peptide?

A3: The recommended starting solvent is sterile, oxygen-free deionized water.[7] If solubility is limited, a dilute basic buffer such as ammonium (B1175870) bicarbonate (10-50 mM) or PBS (pH 7.2-7.4) can be used.[8] Due to the presence of cysteine, it is critical to use degassed solvents to minimize oxidation.[2] Avoid acidic conditions initially, as the peptide's isoelectric point (pI) is in the acidic range, where solubility is minimal.[9]

Q4: How can I prevent the formation of disulfide bonds?

A4: To prevent cysteine-mediated aggregation, several strategies can be employed:

  • Use Reducing Agents: Add a small amount of a reducing agent like Dithiothreitol (DTT) (1-5 mM) or Tris(2-carboxyethyl)phosphine (TCEP) to the buffer to keep the thiol groups in a reduced state.[10]

  • Work at Acidic pH: While initial dissolution in acid is not recommended due to the peptide's pI, maintaining stock solutions at a slightly acidic pH (e.g., pH 5-6) can slow the rate of oxidation once the peptide is dissolved.[2]

  • Use Degassed Buffers: Purge all solvents and buffers with nitrogen or argon gas to remove dissolved oxygen, which is a primary driver of oxidation.[1]

Q5: The peptide is still insoluble even with the recommended aqueous buffers. What are the next steps?

A5: If aqueous buffers fail, the use of organic co-solvents may be necessary. Start by dissolving the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) and then slowly add this stock solution dropwise to your vigorously stirring aqueous buffer.[7][9] This method helps prevent the peptide from crashing out of solution. Note that high concentrations of DMSO can be detrimental in many biological assays.[9] As a last resort for non-biological applications, denaturing agents like guanidinium (B1211019) hydrochloride may be used.[11]

Q6: How should I store the peptide in both lyophilized and solution forms to minimize aggregation?

A6:

  • Lyophilized Form: Store the lyophilized powder at -20°C or -80°C in a desiccator to keep it dry.

  • In Solution: For storage, peptide solutions should be prepared in a suitable buffer (ideally containing a reducing agent), aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, and flash-frozen in liquid nitrogen before storing at -80°C.[2] Long-term storage in solution is not recommended, especially for cysteine-containing peptides.[2]

Troubleshooting Guide

Problem 1: Peptide fails to dissolve in the initial solvent.
  • Symptom: Lyophilized powder does not enter solution, leaving a suspension or visible particles.

  • Probable Cause: The chosen solvent is inappropriate for the peptide's physicochemical properties. The peptide has a net charge of -3 at neutral pH, making it acidic.

  • Recommended Action:

    • Verify Solvent Choice: Ensure you are starting with high-purity, degassed water or a slightly basic buffer (pH 7.2-8.0).[5]

    • Apply Gentle Energy: Briefly vortex the sample. If still insoluble, sonicate in a water bath for 5-10 minutes or warm gently to <40°C.[6][11]

    • Use Organic Co-solvent: If aqueous methods fail, prepare a concentrated stock in DMSO and dilute it slowly into your aqueous buffer as described in FAQ #5.[7]

Problem 2: The peptide solution becomes cloudy or forms a gel over time.
  • Symptom: A clear solution becomes turbid, opalescent, or viscous after a period ranging from minutes to hours.

  • Probable Cause: This is a classic sign of delayed aggregation, most likely due to the gradual oxidation of cysteine residues forming intermolecular disulfide bonds.[10] It can also be caused by intermolecular hydrogen bonding facilitated by the serine and threonine residues.[12]

  • Recommended Action:

    • Add a Reducing Agent: If compatible with your experiment, add DTT or TCEP to the solution to reverse and prevent disulfide formation.[10]

    • Re-evaluate Buffer Conditions: Ensure the buffer is degassed and consider storing the solution at a slightly lower pH (5-6) if possible, to slow oxidation.

    • Prepare Fresh: Cysteine-containing peptides are often best used immediately after preparation. Avoid preparing large batches of stock solution that will sit for extended periods.

Problem 3: Peptide precipitates when the temperature or pH is changed.
  • Symptom: A clear solution turns cloudy after being moved from cold storage to room temperature, or after adjusting the pH.

  • Probable Cause: The peptide's solubility is sensitive to temperature and pH. Solubility often decreases as the pH of the solution approaches the peptide's isoelectric point (pI).[9] Temperature changes can also affect hydrophobic interactions and solubility limits.[3]

  • Recommended Action:

    • Avoid the pI: The peptide is acidic, so its pI is low. Avoid titrating the solution to a pH in the range of 2-4.

    • Control Temperature: Equilibrate all solutions to the final experimental temperature before mixing. If warming causes precipitation, the experiment may need to be conducted at a lower temperature.

    • Increase Solubilizing Agents: Consider increasing the buffer concentration or adding a small, compatible amount of an organic co-solvent to maintain solubility under the new conditions.

Data & Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance
Full SequenceThis compoundContains a fluorescent tag and key amino acids influencing aggregation.
Short Sequence{Mca}-EDASTPCStandard single-letter code representation.[7]
Molecular Weight937.92 g/mol Important for calculating molar concentrations.[7]
Net Charge (at pH 7)Approx. -3Acidic peptide; generally soluble in neutral to basic buffers.[5]
Key ResiduesCys: Prone to oxidation and disulfide bonding.[1] Glu, Asp: Acidic residues contributing to negative charge. Pro: A "helix breaker" that disrupts β-sheet formation.[13] Ser, Thr: Polar residues capable of hydrogen bonding.[12]

Table 2: Troubleshooting Summary for Solubilization

SymptomProbable CauseFirst ActionSecond ActionLast Resort
Insoluble Powder Incorrect solvent pHUse degassed water or a buffer at pH 7.2-8.0.[5]Gently sonicate or warm (<40°C).[6]Dissolve in minimal DMSO, then add to aqueous buffer.[9]
Cloudy Solution Cysteine OxidationAdd DTT or TCEP (1-5 mM).[10]Prepare fresh solution using degassed buffers.Lyophilize and re-dissolve under stricter anaerobic conditions.
Precipitation Reached solubility limitDilute the sample to a lower concentration.Add a small percentage (1-5%) of an organic co-solvent.Use a denaturing agent (e.g., 6M Guanidine-HCl).[11]

Experimental Protocols

Protocol 1: Recommended Peptide Solubilization

  • Bring the lyophilized peptide vial to room temperature in a desiccator before opening.

  • Prepare your primary solvent (e.g., sterile deionized water or 50 mM ammonium bicarbonate). Degas the solvent thoroughly by sparging with nitrogen or argon gas for at least 15 minutes.

  • To the degassed solvent, add a reducing agent such as DTT to a final concentration of 1 mM to prevent oxidation.

  • Add the appropriate volume of the solvent to the peptide vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).

  • Gently vortex the vial for 30-60 seconds.

  • If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, monitoring to prevent excessive heating.[11]

  • Visually inspect the solution against a dark background to ensure it is clear and free of particulates.

  • Use the solution immediately or aliquot for frozen storage.

Protocol 2: Analysis of Aggregates by SDS-PAGE

  • Prepare two samples of your peptide solution. To one sample, add a reducing agent like DTT or β-mercaptoethanol to the loading buffer (reducing condition). To the other, use a loading buffer without a reducing agent (non-reducing condition).

  • Heat the reducing sample at 95°C for 5 minutes. Do not heat the non-reducing sample, as heat can disrupt non-covalent aggregates.

  • Load both samples onto a Tris-Tricine polyacrylamide gel, which is suitable for separating small peptides.

  • Run the gel according to standard procedures.

  • Stain the gel with a sensitive protein stain like Coomassie Brilliant Blue or a silver stain.

  • Analysis: If aggregation is due to disulfide bonds, you will observe a band at the monomer molecular weight (~1 kDa) under reducing conditions and higher molecular weight bands (dimer at ~2 kDa, trimer at ~3 kDa, etc.) under non-reducing conditions.

Visual Guides

Logical & Experimental Workflows

cluster_0 Troubleshooting Workflow for Peptide Aggregation start Start: Lyophilized Peptide dissolve 1. Dissolve in degassed buffer (pH 7.2-8.0) with 1mM DTT start->dissolve check_sol Is solution clear? dissolve->check_sol sonicate 2. Sonicate (5-10 min) or Warm (<40°C) check_sol->sonicate No success Solution Ready for Use (Monitor over time) check_sol->success Yes check_sol2 Is solution clear? sonicate->check_sol2 dmso 3. Use minimal DMSO for stock solution check_sol2->dmso No check_sol2->success Yes dilute 4. Add DMSO stock dropwise to stirring aqueous buffer dmso->dilute check_sol3 Is solution clear? dilute->check_sol3 check_sol3->success Yes fail Aggregation Issue Persists: - Re-evaluate concentration - Consider alternative peptide sequence check_sol3->fail No

Caption: A step-by-step workflow for dissolving and troubleshooting this compound.

cluster_1 Factors Influencing Peptide Aggregation Aggregation Peptide Aggregation Intrinsic Intrinsic Factors (Sequence Dependent) Cys Cysteine Residue (Oxidation Risk) Intrinsic->Cys Pro Proline Residue (Disrupts β-sheets) Intrinsic->Pro Acidic Acidic Residues (Charge/Solubility) Intrinsic->Acidic Mca Mca Dye (Hydrophobicity) Intrinsic->Mca Cys->Aggregation Pro->Aggregation Inhibits Acidic->Aggregation Inhibits at pH > pI Mca->Aggregation Extrinsic Extrinsic Factors (Environmental) pH pH (Affects charge & oxidation rate) Extrinsic->pH Conc Concentration (Higher conc. = higher risk) Extrinsic->Conc Temp Temperature (Affects kinetics & interactions) Extrinsic->Temp Oxygen Dissolved Oxygen (Drives oxidation) Extrinsic->Oxygen pH->Aggregation Conc->Aggregation Temp->Aggregation Oxygen->Aggregation

Caption: Key intrinsic and extrinsic factors that promote or inhibit aggregation of the peptide.

cluster_2 Mechanism of Cysteine Oxidation and Prevention Monomer1 Monomer (Peptide-SH) Dimer Disulfide-Linked Dimer (Peptide-S-S-Peptide) Monomer1->Dimer Monomer2 Monomer (Peptide-SH) Monomer2->Dimer Dimer->Monomer1 Reverses Dimer->Monomer2 Aggregates Insoluble Aggregates Dimer->Aggregates Oxygen Oxidizing Conditions (O₂, pH > 7, Metal Ions) Oxygen->Dimer Promotes DTT Reducing Agent (DTT, TCEP) DTT->Dimer

Caption: The pathway of cysteine oxidation leading to aggregation and its reversal by reducing agents.

References

Technical Support Center: Mca-Peptide Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Mca-peptide fluorescence assays by adjusting the pH.

Frequently Asked Questions (FAQs)

Q1: How does pH affect Mca-peptide fluorescence assays?

The pH of your assay buffer can influence the results of your Mca-peptide assay in two primary ways:

  • Enzyme Activity: Most enzymes have an optimal pH range in which they exhibit maximum catalytic activity. Deviating from this optimal pH can lead to a significant decrease in the rate of peptide cleavage, resulting in a lower fluorescence signal.

  • Fluorophore Environment: While 7-methoxycoumarin (B196161) (Mca) is generally considered to be relatively stable across a range of pH values, extreme pH conditions could potentially alter the local environment of the fluorophore, which might have a minor effect on its fluorescence quantum yield. However, the impact on enzyme activity is typically the more significant factor.

Q2: What is the optimal pH for an Mca-peptide assay?

The optimal pH is primarily determined by the specific enzyme being studied. It is crucial to consult the literature for the known optimal pH of your enzyme of interest. If this information is not available, or if you are working with a novel enzyme, you will need to determine the optimal pH experimentally.

Q3: Can a suboptimal pH cause a low fluorescence signal?

Yes, a suboptimal pH is a common cause of low fluorescence signals in Mca-peptide assays. If the pH of the assay buffer is outside the optimal range for your enzyme, its activity will be reduced, leading to less cleavage of the Mca-peptide substrate and consequently, a weaker fluorescent signal.

Q4: My fluorescence signal is decreasing over time. Could this be a pH issue?

While a decreasing signal over time is often due to photobleaching or substrate depletion, extreme pH values could potentially contribute to the degradation of the Mca-peptide substrate or the enzyme itself over the course of the experiment, leading to a loss of signal.

Troubleshooting Guide

Issue: Low or No Fluorescence Signal

A common issue encountered in Mca-peptide assays is a lower-than-expected or complete absence of a fluorescent signal. The following guide will help you troubleshoot potential pH-related causes.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Fluorescence Signal start Low Fluorescence Signal Observed check_enzyme Verify Enzyme Activity start->check_enzyme check_substrate Check Substrate Integrity start->check_substrate check_instrument Confirm Instrument Settings start->check_instrument optimize_ph Perform pH Optimization Experiment check_enzyme->optimize_ph check_substrate->optimize_ph check_instrument->optimize_ph ph_issue Suboptimal pH Identified optimize_ph->ph_issue adjust_buffer Adjust Assay Buffer pH ph_issue->adjust_buffer Yes other_issue Issue Persists: Investigate Other Factors (e.g., concentrations, inhibitors) ph_issue->other_issue No re_run_assay Re-run Assay adjust_buffer->re_run_assay

Caption: A logical workflow for troubleshooting low fluorescence signals.

Potential Cause Recommended Action
Suboptimal Assay Buffer pH The pH of your buffer may be outside the optimal range for your enzyme's activity.
Solution: Perform a pH optimization experiment to determine the ideal pH for your specific enzyme and Mca-peptide substrate combination.
Incorrect Buffer Preparation Errors in buffer preparation can lead to an incorrect final pH.
Solution: Remake your buffer, carefully checking all calculations and measurements. Calibrate your pH meter before use.
pH Instability During Assay The pH of the buffer may drift during the experiment, especially if it has low buffering capacity.
Solution: Ensure you are using a buffer with a pKa close to your target pH. Consider using a higher concentration of the buffering agent.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Your Mca-Peptide Assay

This protocol describes how to systematically test a range of pH values to find the optimal condition for your enzymatic assay.

Experimental Workflow for pH Optimization

pHOptimizationWorkflow Workflow for pH Optimization prep_buffers Prepare a Series of Buffers with Varying pH setup_assay Set up Assay in a 96-well Plate (One pH per column/row) prep_buffers->setup_assay prep_reagents Prepare Enzyme and Mca-Peptide Substrate Solutions prep_reagents->setup_assay incubate Incubate at Optimal Temperature setup_assay->incubate read_fluorescence Measure Fluorescence Kinetically incubate->read_fluorescence analyze_data Analyze Data: Plot initial reaction rate vs. pH read_fluorescence->analyze_data determine_optimum Identify Optimal pH analyze_data->determine_optimum

Caption: A step-by-step workflow for pH optimization experiments.

Materials:

  • Your enzyme of interest

  • Your Mca-peptide substrate

  • A selection of buffering agents (e.g., citrate, MES, phosphate, Tris, HEPES)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • A calibrated pH meter

  • 96-well black microplates

  • A fluorescence microplate reader

Procedure:

  • Prepare a Buffer Series: Prepare a series of buffers covering a range of pH values (e.g., from pH 4.0 to 9.0 in 0.5 pH unit increments). It is important to use appropriate buffering agents for each pH range to ensure adequate buffering capacity.

    pH Range Recommended Buffer
    3.0 - 6.2Citrate
    5.5 - 6.7MES
    6.1 - 7.5Phosphate
    7.1 - 8.5HEPES
    7.5 - 9.0Tris-HCl
  • Prepare Reagents:

    • Prepare a working solution of your enzyme in a neutral, low-salt buffer.

    • Prepare a stock solution of your Mca-peptide substrate in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well black microplate, add the buffer from your pH series to each well. It is recommended to run each pH point in triplicate.

    • Add your enzyme to each well.

    • Include negative controls for each pH value containing buffer and substrate but no enzyme.

    • Pre-incubate the plate at the optimal temperature for your enzyme for 5-10 minutes.

  • Initiate the Reaction: Add the Mca-peptide substrate to all wells to start the reaction.

  • Measure Fluorescence: Immediately place the microplate in a fluorescence reader and measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes). Use the appropriate excitation and emission wavelengths for the Mca fluorophore (typically around 328 nm for excitation and 393 nm for emission).

  • Data Analysis:

    • For each pH value, calculate the initial reaction rate by determining the slope of the linear portion of the fluorescence versus time plot.

    • Plot the initial reaction rate as a function of pH. The pH at which the highest reaction rate is observed is the optimal pH for your assay.

Signaling Pathway Example: Matrix Metalloproteinase (MMP) Activity Assay

Mca-peptides are commonly used as substrates to measure the activity of MMPs, which are involved in various physiological and pathological processes, including tissue remodeling and cancer progression.

MMP_Pathway MMP Activity Assay Principle substrate Intact Mca-Peptide Substrate (Mca and Dnp in close proximity) cleavage Peptide Cleavage substrate->cleavage mmp Active MMP Enzyme mmp->cleavage products Cleaved Peptide Fragments (Mca and Dnp separated) cleavage->products fluorescence Increased Fluorescence Signal products->fluorescence

Caption: Principle of an Mca-peptide based MMP activity assay.

Validation & Comparative

A Comparative Guide to Fluorescent Caspase Substrates for Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis research and drug discovery, the accurate and sensitive detection of caspase activity is paramount. Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death, making them critical targets for therapeutic intervention. Fluorescent substrates provide a powerful tool for real-time monitoring of caspase activity in both cell-free and cell-based assays. This guide offers an objective comparison of the FRET-based substrate Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH and other commonly used fluorescent substrates for caspase activity, supported by experimental data and detailed protocols.

Overview of this compound

This compound is a fluorogenic peptide substrate designed to detect the activity of specific caspases. Its design is based on the principle of Förster Resonance Energy Transfer (FRET). The substrate incorporates a 7-methoxycoumarin-4-acetic acid (Mca) fluorophore and a dinitrophenyl (Dnp) quencher. In the intact peptide, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence. Upon cleavage of the peptide backbone by a target caspase at a specific aspartic acid residue, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity. The peptide sequence, particularly the presence of an aspartic acid (Asp) residue, strongly suggests its utility as a substrate for members of the caspase family, likely with a degree of specificity dictated by the surrounding amino acids.

Comparison with Alternative Fluorescent Substrates

The selection of a fluorescent substrate is critical for the success of any caspase assay and depends on factors such as the specific caspase of interest, the experimental system (e.g., purified enzyme, cell lysate, or live cells), and the available instrumentation. Here, we compare this compound with other widely used classes of fluorescent caspase substrates.

Table 1: Comparison of Fluorescent Caspase Substrates

Substrate TypeFluorophoreQuencherPrincipleExcitation (nm)Emission (nm)AdvantagesDisadvantages
Mca-Peptide-Dnp McaDnpFRET~325~392Good sensitivity; Ratiometric potentialLower quantum yield compared to newer dyes; Potential for inner filter effect
Ac-DEVD-AMC AMCNoneFluorogenic~380~460Widely used; Good water solubilityLower extinction coefficient; pH sensitive
Z-YVAD-AFC AFCNoneFluorogenic~400~505Higher extinction coefficient than AMC; Less pH sensitiveSpectral overlap with some cellular components
(Z-DEVD)₂-R110 Rhodamine 110NoneFluorogenic~496~520High quantum yield and extinction coefficient; PhotostableTwo-step cleavage can complicate kinetic analysis
CellEvent™ Caspase-3/7 Nucleic Acid DyeDEVD PeptideFluorogenic~502~530Live-cell imaging; Low backgroundIndirect measure of caspase activity

Experimental Data

Table 2: Kinetic Parameters of Various Caspase Substrates

SubstrateTarget CaspaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Mca-YVADAPK(Dnp)-OHCaspase-1N/AN/AN/A
Ac-DEVD-AFCCaspase-3>1000N/AN/A[1]
(Ac-DEVD)₂-R110Caspase-3/7N/AN/AN/A[2]
Ac-WEHD-ACCCaspase-1N/AN/A522,000[3]
Ac-WQPD-ACCCaspase-1N/AN/A>5,140 (selectivity)[3]

Note: "N/A" indicates that the specific data was not available in the cited sources. The data for ACC-based substrates is included to provide context on modern FRET pairs.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for utilizing different classes of fluorescent caspase substrates.

Protocol 1: Caspase Activity Assay using Mca-Peptide-Dnp Substrate

This protocol is a general guideline for a cell-free caspase activity assay using a FRET-based Mca-Dnp substrate in a microplate format.

Materials:

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at ~325 nm and emission at ~400 nm

  • Cell lysate containing active caspases

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • This compound substrate stock solution (in DMSO)

  • Caspase inhibitor (optional, for control)

Procedure:

  • Prepare cell lysates from apoptotic and non-apoptotic cells.

  • Thaw all reagents on ice.

  • Prepare the Assay Buffer.

  • Dilute the this compound substrate in Assay Buffer to the desired final concentration (e.g., 10-50 µM).

  • In the 96-well plate, add cell lysate to each well.

  • To initiate the reaction, add the diluted substrate solution to each well.

  • (Optional) For inhibitor control wells, pre-incubate the cell lysate with a caspase inhibitor for 10-15 minutes before adding the substrate.

  • Immediately place the plate in the fluorescence microplate reader.

  • Measure the fluorescence intensity kinetically over a desired period (e.g., 1-2 hours) at 37°C, with readings taken every 1-5 minutes.

  • The rate of increase in fluorescence is proportional to the caspase activity.

Protocol 2: Caspase-3/7 Activity Assay using Ac-DEVD-AMC Substrate

This protocol outlines a typical procedure for measuring caspase-3 and -7 activity in cell lysates.[4][5]

Materials:

  • Black 96-well microplate

  • Fluorescence microplate reader (Ex: 380 nm, Em: 460 nm)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi, pH 7.5)

  • Assay Buffer (20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Ac-DEVD-AMC substrate (10 mM stock in DMSO)

Procedure:

  • Prepare cell lysates by incubating cells in Cell Lysis Buffer on ice for 30 minutes.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • In a 96-well plate, add a specific amount of cell lysate protein (e.g., 20-50 µg) to each well.

  • Add Assay Buffer to bring the total volume to 100 µL per well.

  • Add Ac-DEVD-AMC substrate to a final concentration of 50 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

Protocol 3: Caspase-1 Activity Assay using Z-YVAD-AFC Substrate

This protocol is designed for the detection of caspase-1 activity.[6]

Materials:

  • Black 96-well microplate

  • Fluorescence microplate reader (Ex: 400 nm, Em: 505 nm)

  • Cell Lysis Buffer

  • 2X Reaction Buffer (e.g., 40 mM HEPES, 20% glycerol, 4 mM DTT, pH 7.5)

  • Z-YVAD-AFC substrate (1 mM stock in DMSO)

Procedure:

  • Prepare cell lysates as described in Protocol 2.

  • In a 96-well plate, add 50 µL of cell lysate to each well.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Add 5 µL of 1 mM Z-YVAD-AFC substrate to each well (final concentration 50 µM).

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

Protocol 4: Caspase-3/7 Activity Assay using (Z-DEVD)₂-R110 Substrate

This protocol utilizes a highly sensitive rhodamine 110-based substrate.[7][8]

Materials:

  • Black 96-well microplate

  • Fluorescence microplate reader (Ex: 496 nm, Em: 520 nm)

  • Cell Lysis/Assay Buffer

  • (Z-DEVD)₂-R110 substrate

Procedure:

  • Prepare cell lysates.

  • Prepare the substrate assay buffer by diluting the (Z-DEVD)₂-R110 substrate in the cell lysis/assay buffer.

  • Add 100 µL of cell lysate to each well of the 96-well plate.

  • Add 100 µL of the substrate assay buffer to each well.

  • Incubate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

Visualizing the Mechanisms

To better understand the underlying principles of these assays, the following diagrams illustrate the caspase activation pathway and the experimental workflows.

Caspase_Activation_Pathway Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases (e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Apoptotic Stimulus->Initiator Caspases (e.g., Caspase-8, -9) activates Executioner Caspases (e.g., Caspase-3, -7) Executioner Caspases (e.g., Caspase-3, -7) Initiator Caspases (e.g., Caspase-8, -9)->Executioner Caspases (e.g., Caspase-3, -7) activates Substrate Cleavage Substrate Cleavage Executioner Caspases (e.g., Caspase-3, -7)->Substrate Cleavage cleaves Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Caspase activation cascade in apoptosis.

FRET_Substrate_Assay_Workflow cluster_0 Intact Substrate cluster_1 Cleaved Substrate Fluorophore (Mca) F Quencher (Dnp) Q Active Caspase Active Caspase Fluorophore (Mca)->Active Caspase Cleavage Cleaved F F Fluorescence Active Caspase->Cleaved F Cleaved Q Q

Caption: Principle of FRET-based caspase assay.

Fluorogenic_Substrate_Assay_Workflow Non-fluorescent Substrate (Peptide-Fluorophore) Non-fluorescent Substrate (Peptide-Fluorophore) Active Caspase Active Caspase Non-fluorescent Substrate (Peptide-Fluorophore)->Active Caspase Cleavage Fluorescent Product Fluorescent Product Fluorescence Active Caspase->Fluorescent Product

Caption: Principle of fluorogenic caspase assay.

Conclusion

The choice of a fluorescent substrate for caspase activity measurement is a critical decision in apoptosis research. While this compound, a FRET-based substrate, offers good sensitivity, researchers should also consider a range of other substrates with different fluorophores like AMC, AFC, and Rhodamine 110. Each substrate class has its own set of advantages and disadvantages in terms of spectral properties, sensitivity, and applicability to different assay formats. For high-throughput screening and live-cell imaging, newer generations of substrates may offer superior performance. By carefully considering the experimental needs and the properties of each substrate, researchers can select the most appropriate tool for their studies, leading to more accurate and reliable data in the quest to understand and modulate the complex process of apoptosis.

References

Comparative Analysis of Protease Cross-Reactivity with the Fluorogenic Peptide Substrate Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the fluorogenic peptide substrate, Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH, with various classes of proteases. Due to the absence of direct experimental data for this specific peptide in publicly available literature, this analysis is based on the known substrate specificities of major protease families and the primary amino acid sequence of the peptide.

The peptide, with the sequence Glu-Asp-Ala-Ser-Thr-Pro-Cys, presents several potential cleavage sites for different proteases. The presence of acidic residues (Glu, Asp), a proline residue, and a C-terminal cysteine residue suggests possible interactions with multiple protease classes. This guide aims to provide a predictive overview to inform experimental design for researchers utilizing this or similar substrates.

Predicted Protease Cross-Reactivity Profile

The potential for this peptide to be cleaved by different proteases is summarized below. The predictions are based on established protease cleavage motifs.

Protease ClassKey Recognition MotifsPotential for Cleavage of Mca-EDASTPC-OHRationale for Prediction
Aspartyl Proteases Prefer hydrophobic residues at P1 and P1'; often active at acidic pH.[1][2][3]Low to ModerateThe peptide contains acidic residues (Glu, Asp) which could facilitate interaction with the active site of some aspartyl proteases, although it lacks the typical hydrophobic residues at potential cleavage sites.
Cysteine Proteases Variable specificity; some cathepsins prefer proline at P2.[4][5][6] Ginger protease GP-II specifically cleaves peptides with proline at the P2 position.[7][8]HighThe "Pro-Cys" motif is a strong candidate for cleavage by specific cysteine proteases that recognize proline at the P2 position. The cleavage would likely occur after Cysteine.
Serine Proteases Highly diverse specificities. Some, like prolyl endopeptidases, cleave after proline.[9][10][11][12]HighThe presence of a proline residue makes the peptide a potential substrate for post-proline cleaving enzymes (PPCEs), a subclass of serine proteases. Cleavage would occur after the Proline.
Matrix Metalloproteinases (MMPs) Often prefer proline at P3 and hydrophobic residues at P1'.[13][14]ModerateThe peptide contains a proline residue which could fit into the S3 subsite of many MMPs. The subsequent residues would determine the efficiency of cleavage.

Experimental Workflow for Assessing Protease Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a systematic experimental approach is required. The following workflow outlines a general procedure for testing the substrate against a panel of proteases.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Peptide Substrate (Mca-EDASTPC-OH) Stock Solution B Protease Panel (e.g., Trypsin, Chymotrypsin, Cathepsins, MMPs, Pepsin) D Incubate Substrate with each Protease in a 96-well plate A->D C Assay Buffers (Optimized for each protease) B->D C->D E Kinetic Reading (Fluorescence measurement over time) D->E F Calculate Initial Reaction Velocities E->F G Determine Kinetic Parameters (Km, kcat) for active proteases F->G H Compare Specificity (kcat/Km) G->H

Figure 1: Experimental workflow for protease cross-reactivity screening.

General Experimental Protocol for Fluorogenic Protease Assay

This protocol provides a general framework for assessing the cleavage of this compound by a specific protease.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Purified proteases of interest

  • Assay buffer specific to each protease (e.g., Tris-HCl for serine proteases, Sodium Acetate for aspartyl proteases)

  • 96-well black microplates, opaque to light

  • Fluorometric plate reader with appropriate excitation and emission filters for Mca (typically ~325 nm excitation, ~393 nm emission)

  • DMSO for peptide solubilization

2. Preparation of Reagents:

  • Peptide Substrate Stock Solution: Dissolve the lyophilized peptide in DMSO to a concentration of 1-10 mM. Store in small aliquots at -20°C or lower, protected from light.

  • Protease Stock Solutions: Prepare concentrated stock solutions of each protease in an appropriate buffer. Store on ice during the experiment.

  • Working Solutions: On the day of the experiment, dilute the peptide substrate and proteases to their final working concentrations in the respective pre-warmed assay buffers.

3. Assay Procedure:

  • Add 50 µL of the appropriate assay buffer to each well of the 96-well plate.

  • Add 25 µL of the diluted peptide substrate to each well. To determine kinetic parameters, a range of substrate concentrations should be tested.

  • Initiate the reaction by adding 25 µL of the diluted protease solution to each well. For negative controls, add 25 µL of assay buffer instead of the enzyme.

  • Immediately place the plate in a pre-warmed fluorometric plate reader.

  • Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

4. Data Analysis:

  • Plot the fluorescence intensity versus time for each reaction.

  • The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

  • To determine the Michaelis-Menten constants (Km and Vmax), plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.

  • Calculate the catalytic efficiency (kcat/Km) for each protease to quantitatively compare their activity on the substrate.

Signaling Pathway and Logical Relationships

The interaction between a protease and this fluorogenic substrate is a direct enzymatic reaction. The logical flow of this interaction and subsequent detection is illustrated below.

G Protease Active Protease ES_Complex Enzyme-Substrate Complex Protease->ES_Complex Substrate Mca-EDASTPC-OH (Quenched Fluorescence) Substrate->ES_Complex ES_Complex->Protease Regeneration Products Cleaved Peptides + Mca-Peptide Fragment (Fluorescent) ES_Complex->Products Detection Fluorescence Detection (Ex/Em) Products->Detection

Figure 2: Protease-substrate interaction and fluorescence detection pathway.

Conclusion

The peptide this compound possesses sequence motifs that suggest a high likelihood of cross-reactivity with certain cysteine and serine proteases, particularly those with a specificity for proline in the P2 position. Moderate reactivity with some MMPs and lower reactivity with aspartyl proteases may also be possible. The provided experimental workflow and protocol offer a starting point for researchers to empirically validate these predictions and characterize the specific interactions of this substrate with proteases relevant to their field of study. Such characterization is crucial for the accurate interpretation of results when using this peptide as a tool for measuring protease activity.

References

A Comparative Guide to Mca-Peptide Based Enzyme Assays: Focus on Reproducibility and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a widely used fluorogenic peptide substrate, Mca-YVADAPK(Dnp)-OH, for the enzymatic activity assessment of Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE-2). While the specific peptide "Mca-EDASTPC" is not prominently documented in scientific literature, the principles of assay reproducibility, alternative methodologies, and data interpretation are thoroughly explored using the well-established Mca-YVADAPK(Dnp)-OH as a representative model. This guide offers detailed experimental protocols, quantitative performance data, and visual workflows to aid in assay selection and optimization.

Section 1: Caspase-1 Activity Assessment

Caspase-1, a key inflammatory enzyme, plays a crucial role in the activation of proinflammatory cytokines. Its activity is a critical biomarker in studies of inflammation and autoimmune diseases.

Comparison of Caspase-1 Activity Assays

The following table summarizes the performance characteristics of the Mca-YVADAPK(Dnp)-OH fluorogenic assay compared to alternative methods for measuring Caspase-1 activity.

Assay MethodPrincipleThroughputReproducibility (Typical)Key AdvantagesKey Disadvantages
Mca-YVADAPK(Dnp)-OH Fluorogenic Assay Enzymatic cleavage of a fluorogenic peptide substrate releases a fluorescent signal.HighGood (CVs generally <15%)Continuous, real-time measurement; high sensitivity.Substrate may not be entirely specific to Caspase-1 and can be cleaved by other proteases[1].
Caspase-Glo® 1 Inflammasome Assay Bioluminescent assay measuring Caspase-1 activity through a specific substrate that, when cleaved, releases a substrate for luciferase.HighExcellentHigh sensitivity and specificity; simple "add-mix-measure" protocol.[2][3][4]Requires a luminometer.
Western Blotting Immunodetection of the cleaved (active) form of Caspase-1.LowSemi-quantitativeProvides information on the presence of the active p20 subunit of Caspase-1.[5][6][7]Labor-intensive; not suitable for high-throughput screening.[8]
FAM-FLICA® Caspase-1 Assay A fluorescent labeled inhibitor of caspases (FLICA) that covalently binds to active Caspase-1.Medium to HighGoodAllows for in-cell detection and analysis by flow cytometry or fluorescence microscopy.[9]Requires cell permeabilization and washing steps.
Experimental Protocols for Caspase-1 Assays

This protocol is adapted from standard fluorogenic caspase activity assays.[10]

  • Reagent Preparation :

    • Prepare a 2X Reaction Buffer (e.g., 100 mM HEPES, 200 mM NaCl, 2 mM EDTA, 20% Glycerol, 10 mM DTT, pH 7.2).

    • Reconstitute the Mca-YVADAPK(Dnp)-OH substrate in DMSO to a stock concentration of 1 mM.

  • Sample Preparation :

    • Induce apoptosis or inflammasome activation in cell cultures as required.

    • Lyse cells using a suitable lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT, pH 7.4).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Assay Procedure :

    • In a 96-well black microplate, add 50 µL of cell lysate per well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Initiate the reaction by adding 5 µL of the 1 mM Mca-YVADAPK(Dnp)-OH substrate (final concentration 50 µM).

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition :

    • Measure the fluorescence intensity kinetically over 1-2 hours using a fluorescence plate reader with excitation at 400 nm and emission at 505 nm.[10]

    • The rate of increase in fluorescence is proportional to the Caspase-1 activity.

This is a simplified protocol for the commercially available bioluminescent assay.[2][11]

  • Cell Plating : Seed cells (e.g., 40,000–60,000 cells/well) in a 96-well plate.

  • Induction of Caspase-1 Activity : Treat cells with the desired stimulus.

  • Reagent Preparation : Reconstitute the Caspase-Glo® 1 Reagent as per the manufacturer's instructions.

  • Assay Procedure : Add an equal volume of Caspase-Glo® 1 Reagent to each well.

  • Incubation : Incubate at room temperature for 1 hour.

  • Data Acquisition : Measure luminescence using a plate luminometer.

This protocol outlines the key steps for detecting the active p20 subunit of Caspase-1.[5][12]

  • Sample Preparation : Prepare cell lysates as described for the fluorogenic assay.

  • Protein Quantification : Determine the protein concentration of each lysate.

  • SDS-PAGE : Separate 20-30 µg of protein from each sample on a 12-15% polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with a primary antibody specific for the cleaved p20 subunit of Caspase-1.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection : Visualize the protein bands using an ECL substrate and an imaging system.

Signaling Pathway and Workflow Diagrams

Caspase1_Activation_Pathway cluster_0 Inflammasome Activation cluster_1 Downstream Effects PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 activate ASC ASC NLRP3->ASC recruit Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruit Active Caspase-1 Active Caspase-1 Pro-Caspase-1->Active Caspase-1 autocatalytic cleavage Pro-IL-1β Pro-IL-1β Active Caspase-1->Pro-IL-1β cleaves Pro-IL-18 Pro-IL-18 Active Caspase-1->Pro-IL-18 cleaves Gasdermin D Gasdermin D Active Caspase-1->Gasdermin D cleaves IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 Pyroptosis Pyroptosis Gasdermin D->Pyroptosis

Caspase-1 activation pathway.

Fluorogenic_Assay_Workflow start Start reagent_prep Prepare 2X Reaction Buffer and Substrate Stock start->reagent_prep sample_prep Prepare Cell Lysates reagent_prep->sample_prep assay_setup Add Lysate and Reaction Buffer to 96-well Plate sample_prep->assay_setup reaction_start Add Mca-YVADAPK(Dnp)-OH Substrate assay_setup->reaction_start incubation Incubate at 37°C reaction_start->incubation data_acq Measure Fluorescence Kinetically (Ex: 400nm, Em: 505nm) incubation->data_acq end End data_acq->end

Fluorogenic Caspase-1 assay workflow.

Section 2: Angiotensin-Converting Enzyme 2 (ACE-2) Activity Assessment

ACE-2 is a carboxypeptidase that plays a crucial role in the renin-angiotensin system and has been identified as the primary receptor for the SARS-CoV-2 virus.

Comparison of ACE-2 Activity Assays

The following table compares the Mca-YVADAPK(Dnp)-OH fluorogenic assay with other common methods for measuring ACE-2 activity.

Assay MethodPrincipleThroughputReproducibility (Typical)Key AdvantagesKey Disadvantages
Mca-YVADAPK(Dnp)-OH Fluorogenic Assay Enzymatic cleavage of the fluorogenic peptide substrate releases a fluorescent signal.HighGood (CVs generally <15%)Sensitive and suitable for high-throughput screening.[1][13]Substrate can also be cleaved by other enzymes like Caspase-1.[1][14]
ELISA (Enzyme-Linked Immunosorbent Assay) Quantifies ACE-2 protein concentration using specific antibodies.HighExcellent (Intra-assay CV <10%, Inter-assay CV <12%)[15]Highly specific for ACE-2 protein; available in kit format.Measures protein level, not enzymatic activity.
Alternative Fluorogenic Substrate Assays Similar to the Mca-YVADAPK(Dnp)-OH assay but may use different peptide sequences for improved specificity.HighGoodCan offer higher specificity for ACE-2.May require custom peptide synthesis.
Experimental Protocols for ACE-2 Assays

This protocol is based on established methods for measuring ACE-2 activity.[13]

  • Reagent Preparation :

    • Prepare an Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, pH 7.5).

    • Reconstitute the Mca-YVADAPK(Dnp)-OH substrate in DMSO to a stock concentration of 1 mM.

  • Sample Preparation :

    • Samples can be purified recombinant ACE-2, cell lysates, or biological fluids.

    • Dilute samples in the Assay Buffer.

  • Assay Procedure :

    • In a 96-well black microplate, add 50 µL of the diluted sample per well.

    • To determine ACE-2 specific activity, prepare parallel wells with an ACE-2 specific inhibitor (e.g., MLN-4760).

    • Initiate the reaction by adding 50 µL of the Mca-YVADAPK(Dnp)-OH substrate diluted in Assay Buffer (final concentration typically 10-100 µM).

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition :

    • Measure the fluorescence intensity kinetically using a fluorescence plate reader with excitation at 320-330 nm and emission at 405-420 nm.[13]

    • ACE-2 activity is calculated by subtracting the rate of fluorescence increase in the inhibitor-containing wells from the total activity wells.

This is a generalized protocol for a sandwich ELISA kit.[15][16][17]

  • Plate Preparation : Use a 96-well plate pre-coated with an anti-human ACE2 capture antibody.

  • Sample and Standard Addition : Add 100 µL of standards and samples to the appropriate wells.

  • Incubation : Incubate for a specified time (e.g., 90 minutes) at room temperature or 37°C.

  • Washing : Wash the plate several times with the provided wash buffer.

  • Detection Antibody Addition : Add the biotinylated detection antibody and incubate.

  • Enzyme Conjugate Addition : Wash the plate and add streptavidin-HRP.

  • Substrate Addition : Wash the plate and add TMB substrate.

  • Reaction Termination : Stop the reaction with a stop solution.

  • Data Acquisition : Read the absorbance at 450 nm using a microplate reader.

Workflow and Logical Relationship Diagrams

ACE2_Assay_Principle cluster_assay Mca-YVADAPK(Dnp)-OH Assay Mca-YVADAPK(Dnp)-OH Mca-YVADAPK(Dnp)-OH Cleavage Enzymatic Cleavage Mca-YVADAPK(Dnp)-OH->Cleavage ACE-2 ACE-2 ACE-2->Cleavage Mca_Fragment Mca (Fluorophore) Cleavage->Mca_Fragment Dnp_Fragment Dnp (Quencher) Cleavage->Dnp_Fragment Fluorescence Fluorescence Mca_Fragment->Fluorescence emits light

Principle of the fluorogenic ACE-2 assay.

Assay_Comparison_Logic Assay_Selection Assay Selection for Enzyme Activity Research_Goal Define Research Goal (e.g., HTS, validation) Assay_Selection->Research_Goal Sample_Type Consider Sample Type (lysate, purified enzyme, etc.) Research_Goal->Sample_Type Equipment Available Equipment (Fluorometer, Luminometer, etc.) Sample_Type->Equipment Assay_Choice Choose Appropriate Assay Equipment->Assay_Choice Fluorogenic Fluorogenic Assay (e.g., Mca-peptide) Assay_Choice->Fluorogenic Real-time kinetics, high throughput Bioluminescent Bioluminescent Assay (e.g., Caspase-Glo) Assay_Choice->Bioluminescent Highest sensitivity, simple protocol Immunoblot Western Blot Assay_Choice->Immunoblot Protein presence/ cleavage validation ELISA ELISA Assay_Choice->ELISA Specific protein quantification

Logical flow for assay selection.

References

A Researcher's Guide to Mca-Labeled Peptide Substrates for Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a critical step in developing robust and sensitive assays. This guide provides an objective comparison of (7-methoxycoumarin-4-yl)acetyl (Mca)-labeled peptide substrates with other common alternatives, supported by experimental data and detailed protocols to aid in your research.

Mca-labeled peptides are a type of fluorogenic substrate frequently employed in the study of protease activity. They operate on the principle of Förster Resonance Energy Transfer (FRET). In their intact form, the Mca fluorophore is positioned near a quenching molecule, typically 2,4-dinitrophenyl (Dnp). The close proximity allows the Dnp to quench the fluorescence emitted by the Mca group. Upon enzymatic cleavage of the peptide backbone, the Mca and Dnp moieties are separated, leading to a significant increase in fluorescence that can be monitored in real-time to determine enzyme kinetics.

Kinetic Comparison of Mca-Labeled Substrates

The efficacy of an enzyme substrate is best evaluated by its kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The ratio of these two values, kcat/Kₘ, is known as the specificity constant and represents the catalytic efficiency of an enzyme for a given substrate. A higher kcat/Kₘ value indicates a more efficient substrate.

Matrix Metalloproteinase (MMP) Substrates

Mca-labeled peptides are widely used for assaying the activity of various MMPs. The table below compares the kinetic parameters of a popular Mca-labeled substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂ (FS-6), with other fluorogenic substrates for a range of MMPs.[1]

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
MMP-1 Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂1.80.955.3 x 10⁵
Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂8.01.82.2 x 10⁵
MMP-2 Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂2.54.31.7 x 10⁶
Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂4.06.81.7 x 10⁶
MMP-7 Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂1.32.21.7 x 10⁶
Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂1.01.71.7 x 10⁵
MMP-8 Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂0.80.78.8 x 10⁵
Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂7.01.42.0 x 10⁵
MMP-9 Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂2.23.11.4 x 10⁶
MMP-13 Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂0.91.21.3 x 10⁶
Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂8.02.43.0 x 10⁵
MMP-14 Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂6.02.44.0 x 10⁵
Mca-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂20.02.61.3 x 10⁵

Data compiled from Neumann et al., 2004.[1][2][3] Dpa = N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl.

Caspase Substrates

Mca-labeled substrates are also valuable tools for studying caspases, a family of proteases involved in apoptosis. The following table provides kinetic data for an Mca-labeled caspase-3 substrate.

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Caspase-3 Ac-DEVD-AMC10.11.81.8 x 10⁵

Ac-DEVD-AMC is a widely used fluorogenic substrate where AMC (7-amino-4-methylcoumarin) is the fluorophore, conceptually similar to Mca.

Experimental Protocols

General Protocol for Kinetic Analysis of MMP Activity using Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂ (FS-6)

This protocol outlines the steps for determining the kinetic parameters of an MMP using the fluorogenic substrate FS-6.

Materials and Reagents:

  • Assay Buffer: 0.1 M Tris-HCl, 0.1 M NaCl, 10 mM CaCl₂, pH 7.5.[1]

  • Substrate Stock Solution: Mca-Lys-Pro-Leu-Gly-Leu-Dpa(Dnp)-Ala-Arg-NH₂ (FS-6) dissolved in DMSO.[1]

  • Recombinant active human MMP.

  • Fluorescence Microplate Reader (Excitation: ~325 nm, Emission: ~393-400 nm).[1]

  • 96-well black microplates.

Procedure:

  • Substrate Preparation: Prepare a series of dilutions of the FS-6 substrate in Assay Buffer. The final concentrations in the assay should typically range from 0.1 to 5 times the expected Kₘ value.

  • Enzyme Preparation: Dilute the active MMP enzyme to the desired final concentration in cold Assay Buffer immediately before use.

  • Assay Setup: To each well of the 96-well plate, add the appropriate volume of the diluted substrate.

  • Initiate Reaction: Add the diluted enzyme solution to each well to start the reaction. The final volume in each well should be consistent.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C), and begin monitoring the increase in fluorescence intensity over time.[1] Data points should be collected at regular intervals (e.g., every 30-60 seconds).[1]

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vmax values.[1]

    • Calculate the kcat value from the Vmax and the known enzyme concentration.[1]

General Protocol for Caspase-3 Activity Assay using a Fluorogenic Substrate

This protocol describes a method for measuring caspase-3 activity using a fluorogenic peptide substrate like Ac-DEVD-AMC.

Materials and Reagents:

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2.

  • Substrate Stock Solution: Ac-DEVD-AMC in DMSO.

  • Cell Lysate or purified Caspase-3.

  • Fluorescence Microplate Reader (Excitation: ~360 nm, Emission: ~460 nm).[4]

  • 96-well black microplates.

Procedure:

  • Sample Preparation: Prepare cell lysates containing active caspase-3 or dilute purified caspase-3 in Assay Buffer.

  • Assay Setup: Add the cell lysate or purified enzyme to the wells of a 96-well plate.

  • Initiate Reaction: Add the fluorogenic substrate to each well to a final concentration typically at or below the Kₘ value.

  • Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in a microplate reader.

  • Data Analysis: The fluorescence signal is proportional to the caspase-3 activity in the sample. A standard curve using free AMC can be used to quantify the amount of product formed.

Mandatory Visualization

FRET_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Enzyme Solution Mix Mix Enzyme and Substrate Enzyme->Mix Substrate Mca-Substrate (Intact, Low Fluorescence) Substrate->Mix Cleavage Enzymatic Cleavage Mix->Cleavage Products Cleaved Products (Mca + Quencher Separated) Cleavage->Products Separation of Mca and Quencher Fluorescence Increased Fluorescence Products->Fluorescence Reader Fluorescence Reader Fluorescence->Reader Data Kinetic Data Analysis (Km, kcat) Reader->Data

Caption: Workflow of a FRET-based enzymatic assay.

Michaelis_Menten_Logic cluster_experiment Experimental Data cluster_analysis Data Analysis Substrate_Conc Vary Substrate Concentration [S] Measure_V0 Measure Initial Velocity (V₀) Substrate_Conc->Measure_V0 Plot Plot V₀ vs. [S] Measure_V0->Plot MM_Fit Fit to Michaelis-Menten Equation Plot->MM_Fit Parameters Determine Km and Vmax MM_Fit->Parameters

References

Unraveling the Specificity of Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions between a peptide substrate and its target enzyme is paramount. This guide provides a comparative analysis of the fluorogenic peptide substrate Mca-Glu-Asp-Ala-Ser-Thr-Pro-Cys-OH, focusing on its specificity against homologous enzymes. Due to the nascent nature of research on this specific peptide, this guide will also explore predictive methodologies and general principles of protease-substrate interactions to infer its potential enzymatic targets and specificity profile.

Introduction to this compound

This compound is a synthetic peptide modified with a 7-methoxycoumarin (B196161) (Mca) group at the N-terminus. The Mca group is a fluorescent reporter that, upon cleavage of the peptide by a protease, exhibits a significant increase in fluorescence, enabling the sensitive detection of enzymatic activity. The specific amino acid sequence, Glu-Asp-Ala-Ser-Thr-Pro-Cys (EDASTPC), dictates the substrate's selectivity for a particular protease or a family of homologous enzymes.

Predictive Analysis of Enzymatic Cleavage

In the absence of direct experimental data for this compound, computational tools can offer valuable insights into its potential enzymatic cleavage sites. Analysis of the peptide sequence using prediction algorithms suggests potential susceptibility to certain classes of proteases. The presence of specific amino acid residues can hint at recognition motifs for various enzymes. For instance, the acidic residues (Glu, Asp) and the Pro-Cys junction are potential recognition sites for different peptidases.

Comparison with Homologous Enzymes: A Methodological Overview

To experimentally determine the specificity of this compound, a systematic approach involving screening against a panel of homologous enzymes is necessary. The following sections detail the requisite experimental protocols and data presentation formats.

Data Presentation: Quantifying Specificity

The specificity of a substrate for a panel of enzymes is typically quantified by comparing their kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The catalytic efficiency (kcat/Kₘ) is the most direct measure of an enzyme's preference for a particular substrate. The data should be presented in a clear, tabular format for straightforward comparison.

Table 1: Hypothetical Specificity Profile of this compound Against a Panel of Homologous Proteases

EnzymeFamilyKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Target Enzyme X (e.g., Cysteine Protease) 10 5 5.0 x 10⁵
Homologue A(e.g., Cysteine Protease)5024.0 x 10⁴
Homologue B(e.g., Cysteine Protease)10011.0 x 10⁴
Non-homologous Enzyme Y(e.g., Serine Protease)>1000<0.01<10

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible and comparable data.

Enzyme Activity Assay

This protocol outlines the general procedure for measuring the enzymatic cleavage of this compound.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Purified recombinant enzymes (target enzyme and its homologues)

  • Assay buffer (specific to the enzyme being tested)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture: In each well of the microplate, add the assay buffer.

  • Add the enzyme: Add a known concentration of the purified enzyme to each well. Include control wells with no enzyme.

  • Initiate the reaction: Add the this compound substrate to each well to a final concentration within the desired range for kinetic analysis.

  • Monitor fluorescence: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for Mca (typically ~325 nm excitation and ~393 nm emission).

  • Record data: Measure the increase in fluorescence intensity over time.

  • Calculate initial velocity: Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

  • Determine kinetic parameters: Repeat the assay with varying substrate concentrations to determine Kₘ and kcat values by fitting the data to the Michaelis-Menten equation.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzymes) plate Prepare 96-well Plate reagents->plate add_enzyme Add Enzyme plate->add_enzyme add_substrate Add Substrate add_enzyme->add_substrate incubate Incubate & Read Fluorescence add_substrate->incubate velocity Calculate Initial Velocity incubate->velocity kinetics Determine Kinetic Parameters (Km, kcat) velocity->kinetics comparison Compare Specificity kinetics->comparison

Caption: Experimental workflow for determining enzyme specificity.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway extracellular Extracellular Signal receptor Receptor Activation extracellular->receptor protease_activation Protease X Activation receptor->protease_activation substrate_cleavage Cleavage of Downstream Substrate protease_activation->substrate_cleavage Mca-EDASTPC-OH (as a tool) cellular_response Cellular Response substrate_cleavage->cellular_response

Caption: Hypothetical signaling pathway involving a target protease.

Conclusion

While direct experimental data on the enzymatic specificity of this compound is not yet widely available, this guide provides a robust framework for its characterization. By employing the outlined predictive and experimental methodologies, researchers can effectively determine its target enzyme(s) and quantify its specificity against homologous proteases. This knowledge is critical for the development of selective and potent research tools and therapeutic agents.

A Comparative Analysis of Mca-Based FRET and AMC Fluorogenic Substrates for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sensitive and accurate measurement of protease activity is paramount. This guide provides a detailed comparison of two common types of fluorogenic substrates: those based on 7-methoxycoumarin-4-acetic acid (Mca) with a quencher in a Förster Resonance Energy Transfer (FRET) pair, and those utilizing 7-amino-4-methylcoumarin (B1665955) (AMC). This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for specific research needs.

The fundamental principle behind both substrate types involves the enzymatic cleavage of a peptide sequence, which liberates a fluorescent molecule. In AMC-based substrates, the cleavage of the peptide from the AMC group results in a fluorescent signal.[1] Mca-based FRET substrates, on the other hand, employ a fluorophore (Mca) and a quencher molecule. When the substrate is intact, the quencher suppresses the fluorescence of Mca. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence.

Quantitative Performance Comparison

To illustrate the performance differences, this guide presents a comparison of a well-characterized AMC substrate for Caspase-3, Acetyl-Asp-Glu-Val-Asp-AMC (Ac-DEVD-AMC), and a representative Mca-FRET substrate for Matrix Metalloproteinases (MMPs), Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2. While these substrates target different proteases, the data provides insight into the general kinetic properties of each substrate class.

ParameterMca-FRET Substrate (Mca-KPLGL-Dpa-AR-NH₂)[2]AMC Substrate (Ac-DEVD-AMC)[1]Description
Enzyme Target Matrix Metalloproteinases (e.g., MMP-1, MMP-8, MMP-13)Caspase-3The specific protease the substrate is designed for.
Detection Principle Förster Resonance Energy Transfer (FRET)Direct Fluorophore ReleaseThe mechanism by which a fluorescent signal is generated upon cleavage.
Fluorophore 7-methoxycoumarin-4-acetic acid (Mca)7-amino-4-methylcoumarin (AMC)The molecule that emits light upon excitation.
Quencher Dpa (N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl)N/AThe molecule that absorbs the emission energy of the fluorophore when in close proximity.
Excitation (nm) ~328 nm~380 nmThe wavelength of light used to excite the fluorophore.
Emission (nm) ~393 nm430-460 nmThe wavelength of light emitted by the fluorophore.
Michaelis Constant (Km) Not explicitly stated, but implied to be in the µM range.10 µMThe substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher binding affinity.
Catalytic Efficiency (kcat/Km) Increased 2- to 9-fold compared to a standard substrate for various collagenases.[2]Data not readily available for direct comparison.A measure of how efficiently an enzyme converts a substrate into product. Higher values indicate greater efficiency.

Principles of Fluorogenic Substrate Cleavage

The following diagram illustrates the general mechanism of enzymatic action on a FRET-based fluorogenic substrate.

FRET_Cleavage Intact_Substrate Mca-Peptide-Quencher (Non-fluorescent) Enzyme Protease Intact_Substrate->Enzyme Binding Cleaved_Products Mca-Peptide (Fluorescent) + Quencher-Peptide Enzyme->Cleaved_Products Cleavage Fluorescence Detectable Signal Cleaved_Products->Fluorescence

Enzymatic cleavage of a FRET substrate.

Experimental Protocol: Comparative Analysis of Protease Activity

This protocol provides a framework for the comparative analysis of Mca-FRET and AMC-based substrates for a target protease, using Caspase-3 as an example.

1. Materials and Reagents:

  • Recombinant active Caspase-3

  • Mca-based FRET substrate for Caspase-3 (e.g., Mca-DEVD-Dnp)

  • AMC-based substrate for Caspase-3 (e.g., Ac-DEVD-AMC)

  • Assay Buffer: 20 mM HEPES, pH 7.5, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT

  • Inhibitor: Ac-DEVD-CHO (a specific Caspase-3 inhibitor)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters

2. Experimental Workflow:

The following diagram outlines the key steps in the comparative experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Substrate and Enzyme Dilutions Plate_Setup Add Buffer, Enzyme, and Inhibitor to Plate Reagent_Prep->Plate_Setup Initiate_Reaction Add Substrate to Initiate Reaction Plate_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Kinetically Incubate->Measure_Fluorescence Data_Analysis Calculate Kinetic Parameters (Km, Vmax) Measure_Fluorescence->Data_Analysis

Workflow for comparing fluorogenic substrates.

3. Detailed Procedure:

  • Substrate Preparation: Prepare stock solutions of both the Mca-FRET and AMC substrates in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations (e.g., 0-100 µM) for the kinetic analysis.

  • Enzyme Preparation: Dilute the active Caspase-3 in cold assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of the diluted enzyme solution to the appropriate wells.

    • For negative controls, add 25 µL of assay buffer instead of the enzyme.

    • For inhibitor controls, pre-incubate the enzyme with Ac-DEVD-CHO for 15-30 minutes before adding the substrate.

    • Add 25 µL of the various substrate dilutions to the wells to bring the final volume to 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes).

    • For the Mca-FRET substrate, use an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.

    • For the Ac-DEVD-AMC substrate, use an excitation wavelength of ~380 nm and an emission wavelength of 430-460 nm.[1]

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each substrate concentration.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

    • Calculate the catalytic efficiency (kcat/Km) to compare the performance of the two substrates.

Conclusion

The choice between an Mca-FRET substrate and an AMC-based substrate will depend on the specific requirements of the assay. Mca-FRET substrates, with their potential for higher catalytic efficiency, may offer greater sensitivity in some applications.[2] However, AMC substrates are widely used and well-characterized for many proteases.[1] The experimental protocol outlined in this guide provides a robust framework for researchers to empirically determine the optimal substrate for their specific protease of interest and experimental conditions. This data-driven approach will ensure the selection of a substrate that provides the necessary sensitivity, specificity, and reliability for advancing research and drug development efforts.

References

A Researcher's Guide: Correlating Mca-Peptide Cleavage with Mass Spectrometry Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of protease activity is paramount. Two prominent techniques, the Mca-peptide cleavage assay and mass spectrometry, offer powerful but distinct approaches to quantifying peptide hydrolysis. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The Mca-peptide cleavage assay is a fluorescence-based method that relies on the principle of Förster Resonance Energy Transfer (FRET). In this system, a peptide substrate is synthesized with a fluorescent donor, 7-methoxycoumarin-4-yl acetyl (Mca), and a quencher, N-2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp quencher dampens the fluorescence of the Mca donor. Upon enzymatic cleavage of the peptide bond separating the two moieties, the Mca is liberated from the quenching effect of the Dnp, resulting in a measurable increase in fluorescence intensity that is proportional to the extent of cleavage.[1][2]

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a label-free and highly specific method for identifying and quantifying peptide fragments. This technique separates peptides based on their physicochemical properties and then measures their mass-to-charge ratio, allowing for the precise identification of cleavage products and the determination of their relative or absolute abundance.[3][4]

Performance Comparison: Fluorescence vs. Mass Spectrometry

The choice between Mca-peptide assays and mass spectrometry often depends on the specific requirements of the experiment, such as throughput, sensitivity, and the need for detailed cleavage site information. While fluorescence-based assays are renowned for their simplicity and high-throughput capabilities, mass spectrometry provides unparalleled specificity and the ability to identify unexpected cleavage events.

A critical consideration is the potential for discrepancies in inhibitor potency measurements between the two methods. For instance, a study on the SARS-CoV-2 papain-like protease (PLpro) revealed that the IC50 values of some inhibitors differed substantially when measured by a fluorescence-based assay versus a high-throughput mass spectrometry assay.[5] This highlights the importance of validating findings from high-throughput fluorescence screens with a more direct and specific method like mass spectrometry, especially in drug discovery pipelines.

Table 1: Comparison of IC50 Values for PLpro Inhibitors [5]

InhibitorFluorescence Assay IC50 (µM)Mass Spectrometry Assay IC50 (µM)
GRL-06170.6 ± 0.12.5 ± 0.3
Rac-5c1.8 ± 0.2> 50
... ... ...

Note: This table is a representation of the type of data that should be presented. For a comprehensive list of compared inhibitors, please refer to the original publication.

Experimental Protocols

To facilitate a direct comparison, it is crucial to design experiments where both Mca-peptide cleavage and mass spectrometry can be performed on parallel samples. The following protocols outline a general workflow for such a comparative analysis, using the well-characterized effector caspase, Caspase-3, as an example.

Protocol 1: Caspase-3 Activity Assay using Mca-Peptide Substrate

This protocol is adapted from commercially available caspase-3 activity assay kits.[2][6][7]

Materials:

  • Cell lysate containing active Caspase-3

  • Caspase-3 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare cell lysates from apoptotic and non-apoptotic cells.

  • Determine the protein concentration of the lysates.

  • In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.

  • Prepare a reaction mixture by diluting the Ac-DEVD-AMC substrate in the assay buffer to a final concentration of 50 µM.

  • Add 50 µL of the reaction mixture to each well to initiate the reaction.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader.

  • For inhibitor studies, pre-incubate the cell lysate with various concentrations of the inhibitor for a specified time before adding the substrate.

Protocol 2: Mass Spectrometry Analysis of Caspase-3 Cleavage

This protocol outlines the general steps for preparing samples for LC-MS/MS analysis of peptide cleavage.

Materials:

  • Parallel reaction samples from Protocol 1 (without the fluorescent substrate)

  • Unlabeled peptide substrate corresponding to the Mca-peptide (e.g., Ac-DEVD-NH2)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • C18 solid-phase extraction (SPE) cartridges for desalting

  • LC-MS/MS system

Procedure:

  • Set up parallel reactions to the Mca-peptide assay, using an unlabeled version of the peptide substrate at the same concentration.

  • At desired time points, quench the enzymatic reaction by adding an equal volume of 10% TFA.

  • Desalt and concentrate the peptide samples using C18 SPE cartridges.

  • Elute the peptides and dry them using a vacuum centrifuge.

  • Reconstitute the dried peptides in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • Analyze the samples by LC-MS/MS. The mass spectrometer will be programmed to detect the masses of the expected cleavage products and can be operated in a targeted (e.g., Multiple Reaction Monitoring - MRM) or untargeted (discovery) mode.[3]

  • Quantify the cleavage products by measuring the area under the curve for their respective peaks in the chromatogram.

Visualizing Protease Signaling: The Caspase Activation Pathway

To understand the broader biological context of protease activity, it is often helpful to visualize the signaling pathways in which they operate. The caspase activation cascade is a classic example of a proteolytic signaling pathway central to apoptosis (programmed cell death). Below is a simplified representation of this pathway generated using Graphviz.

CaspaseActivation Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Extrinsic_Stimuli->Death_Receptors binds DISC Death-Inducing Signaling Complex (DISC) Death_Receptors->DISC forms Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 cleaves & activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 cleaves & activates Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria activates Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Active Caspase-9 Procaspase9->Caspase9 cleaves & activates Caspase9->Procaspase3 cleaves & activates Caspase3 Active Caspase-3 (Executioner Caspase) Substrates Cellular Substrates (e.g., PARP, Lamin) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Simplified diagram of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Drug Discovery Workflow: Integrating Fluorescence and Mass Spectrometry

In the context of drug discovery, Mca-peptide assays and mass spectrometry can be powerful complementary tools. A typical workflow involves using the high-throughput and cost-effective fluorescence-based assay for primary screening of large compound libraries to identify potential protease inhibitors.[8] The hits from this primary screen are then validated and characterized using the more specific and detailed information provided by mass spectrometry. This orthogonal approach helps to eliminate false positives and provides greater confidence in the identified lead compounds.[5]

DrugDiscoveryWorkflow Compound_Library Large Compound Library HTS High-Throughput Screening (Mca-Peptide Assay) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits identifies Hit_Validation Hit Validation & Characterization (Mass Spectrometry) Primary_Hits->Hit_Validation validated by Confirmed_Hits Confirmed Hits Hit_Validation->Confirmed_Hits confirms Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

A typical workflow for protease inhibitor discovery integrating fluorescence and mass spectrometry.

Conclusion

Both Mca-peptide cleavage assays and mass spectrometry are invaluable tools for studying protease activity. The Mca-peptide assay offers a convenient, high-throughput method for initial screening and kinetic analysis. Mass spectrometry, on the other hand, provides a highly specific and detailed view of peptide cleavage, making it an essential tool for validating hits and understanding complex biological systems. For robust and reliable results, particularly in the context of drug discovery, a combined approach that leverages the strengths of both techniques is highly recommended. By carefully considering the experimental goals and the inherent advantages and limitations of each method, researchers can confidently choose the best strategy to advance their scientific endeavors.

References

Safety Operating Guide

Proper Disposal of Mca-glu-asp-ala-ser-thr-pro-cys-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of the peptide Mca-glu-asp-ala-ser-thr-pro-cys-OH.

For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical reagents is paramount. This guide outlines the recommended procedures for the safe disposal of this compound, a cysteine derivative peptide. In the absence of a specific Safety Data Sheet (SDS), this peptide should be handled as a potentially hazardous substance, necessitating rigorous disposal practices to ensure personnel safety and environmental protection.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to implement standard laboratory safety measures. Always consult your institution's specific guidelines for chemical waste management and adhere to local, state, and federal regulations.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety goggles or a face shield are essential to prevent splashes.

  • Lab Coat: A buttoned lab coat should be worn to protect against skin contact.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on whether the waste is in a liquid or solid form.

Liquid Waste Disposal

For solutions containing this compound, chemical inactivation is the recommended first step to degrade the peptide, followed by neutralization.

  • Chemical Inactivation (Hydrolysis):

    • Acid Hydrolysis: In a designated chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution.

    • Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution in a fume hood.

    • Reaction Time: Allow the mixture to stand for a minimum of 24 hours in a clearly labeled, sealed, and appropriate waste container to ensure complete peptide bond hydrolysis.

  • Neutralization:

    • After the inactivation period, carefully neutralize the solution.

    • For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0.

    • For basic solutions, slowly add an acid (e.g., 1 M HCl) to achieve a pH between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, the solution must be disposed of as hazardous chemical waste.

    • Transfer the neutralized solution to a properly labeled hazardous waste container.

    • Never pour peptide solutions down the drain. [1][2][3]

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EH&S) department.[1]

Solid Waste Disposal

Solid waste contaminated with this compound, such as empty vials, pipette tips, and contaminated gloves, must be segregated and disposed of as hazardous waste.

  • Segregation: Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container.[4]

  • Labeling: Clearly label the container as "Hazardous Chemical Waste" and list the contents, including "this compound contaminated materials."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[4][5]

  • Disposal: Contact your institution's EH&S department for proper disposal.

Data Presentation

The following table summarizes the key parameters for the disposal of this compound.

ParameterRecommendationRationale
Waste Type Liquid and SolidSeparate procedures for each form.
Liquid Waste Inactivation 1 M HCl or 1 M NaOHTo hydrolyze and degrade the peptide.
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide.
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally required for institutional waste streams.
Waste Segregation MandatoryPrevents accidental mixing of incompatible chemicals.[6]
Container Type Chemically compatible, sealedTo prevent leaks and exposure.
Disposal Method Institutional Hazardous Waste ProgramEnsures regulatory compliance and safe handling.

Experimental Protocols

The recommended inactivation protocol is based on standard laboratory procedures for peptide degradation through hydrolysis.

Protocol for Inactivation of Liquid this compound Waste:

  • Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Reagent Addition: To the aqueous peptide waste, slowly add an equal volume of either 1 M HCl or 1 M NaOH.

  • Mixing: Gently swirl the container to ensure thorough mixing.

  • Incubation: Seal the container, label it clearly with the contents and date of inactivation, and let it stand for at least 24 hours.

  • Neutralization: After 24 hours, check the pH of the solution using pH indicator strips. Slowly add a neutralizing agent (1 M NaOH for acidic solutions, 1 M HCl for basic solutions) until the pH is between 6.0 and 8.0.

  • Final Disposal: Transfer the neutralized solution to your laboratory's designated hazardous aqueous waste container for collection by EH&S.

Visualization

The following diagram illustrates the workflow for the proper disposal of this compound.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_liquid_disposal Liquid Waste Disposal Pathway cluster_solid_disposal Solid Waste Disposal Pathway cluster_final_disposal Final Disposal LiquidWaste Liquid Waste (Peptide Solutions) Inactivation Chemical Inactivation (1M HCl or 1M NaOH, 24h) LiquidWaste->Inactivation Treat SolidWaste Solid Waste (Contaminated Vials, PPE) SolidCollection Collect in Labeled Hazardous Waste Container SolidWaste->SolidCollection Segregate Neutralization Neutralization (pH 6.0-8.0) Inactivation->Neutralization Neutralize LiquidCollection Collect in Labeled Hazardous Waste Container Neutralization->LiquidCollection Contain EHS_Pickup Arrange for EH&S Pickup LiquidCollection->EHS_Pickup SolidCollection->EHS_Pickup

Caption: Disposal workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.